TB5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLDLBSWTKNYCY-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TB-500 mechanism of action in tissue regeneration
An In-depth Technical Guide to the Core Mechanism of Action of TB-500 in Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-500 is a synthetic peptide that is a fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4). Tβ4 is a highly conserved, 43-amino acid polypeptide that is found in high concentrations in virtually all human and animal cells, particularly in blood platelets and wound fluid. Due to its central role in cellular processes fundamental to tissue repair, TB-500 has garnered significant attention for its therapeutic potential in regenerative medicine. It is not a growth factor itself, but rather a potent regulator of actin, a critical component of the cell's cytoskeleton. This unique mechanism allows TB-500 to orchestrate a wide array of healing processes, including promoting cell migration, stimulating angiogenesis, modulating inflammation, and influencing extracellular matrix (ECM) remodeling. This guide provides a detailed examination of the molecular mechanisms through which TB-500 facilitates tissue regeneration.
Core Mechanism: Regulation of Actin Cytoskeletal Dynamics
The primary and most fundamental mechanism of action for TB-500 is its ability to bind to G-actin (globular actin), the monomeric subunit of actin filaments. By sequestering G-actin, TB-500 prevents its polymerization into F-actin (filamentous actin), thereby maintaining a pool of available actin monomers. This regulation of the G-actin/F-actin ratio is crucial for the dynamic remodeling of the cytoskeleton, a process essential for cell motility. When a cell needs to move, such as during wound healing, it rapidly polymerizes actin at its leading edge to form structures like lamellipodia and filopodia. TB-500 facilitates this by ensuring a ready supply of actin monomers can be released and incorporated into growing filaments, thus driving cell migration.
Promotion of Cell Migration and Proliferation
A direct consequence of its actin-regulating activity is TB-500's potent ability to promote the migration of various cell types essential for tissue repair, including endothelial cells, keratinocytes, and fibroblasts.[1] This chemotactic activity is crucial for recruiting these cells to the site of injury, initiating the healing cascade.
Quantitative Data on Cell Migration
| Cell Type | Assay | Stimulus | Result | Citation(s) |
| Keratinocytes | Boyden Chamber | Tβ4 (as low as 10 pg) | 2-3 fold increase in migration over media alone. | [2] |
| Endothelial Cells (HUVEC) | Boyden Chamber | Tβ4 | 4-6 fold increase in migration over media alone. | [3][4] |
| Rat Palatal (RP) Cells | In vitro Migration Assay | Tβ4 (100-1,000 ng/ml) | Significant stimulation of cell migration. | [5] |
| Endothelial Progenitor Cells (EPC) | Transwell Migration Assay | Tβ4 | Concentration-dependent increase in migration. | [6] |
Experimental Protocol: Endothelial Cell Migration (Boyden Chamber Assay)
This protocol is a generalized methodology based on the principles described in the cited literature, such as Malinda et al., 1997.
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluence in appropriate endothelial growth medium.
-
Chamber Preparation : A Boyden chamber (or Transwell insert) with a porous polycarbonate membrane (e.g., 8 µm pores) is used. The underside of the membrane is coated with an ECM protein like fibronectin or gelatin to promote adhesion.
-
Chemoattractant : The lower chamber is filled with serum-free medium containing Tβ4 at various concentrations (the chemoattractant). A negative control with medium alone is included.
-
Cell Seeding : HUVECs are harvested, resuspended in serum-free medium, and seeded into the upper chamber (the insert).
-
Incubation : The chamber is incubated for 4-6 hours at 37°C to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification : Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with Crystal Violet or DAPI), and counted under a microscope. The results are expressed as the number of migrated cells per field or as a fold-increase over the negative control.
Angiogenesis and Vasculogenesis
TB-500 is a powerful promoter of angiogenesis (the formation of new blood vessels from existing ones), a critical process for delivering oxygen and nutrients to healing tissues.[7][8] It achieves this primarily by upregulating key angiogenic factors and activating pro-angiogenic signaling pathways.
Upregulation of Vascular Endothelial Growth Factor (VEGF)
VEGF is a master regulator of angiogenesis. TB-500 has been shown to significantly increase the expression of VEGF in multiple cell types. This induction occurs through several mechanisms, including the activation of the PI3K/Akt pathway and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for VEGF.[9][10]
Quantitative Data on Angiogenesis-Related Gene Expression
| Cell Type | Treatment | Gene/Protein | Fold Change (vs. Control) | Citation(s) |
| Endothelial Progenitor Cells (EPC) | 1,000 ng/ml Tβ4 (24h) | VEGF mRNA | 2.65-fold increase | [9] |
| Endothelial Progenitor Cells (EPC) | 1,000 ng/ml Tβ4 (24h) | VEGF Protein | 2.54-fold increase | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tβ4 | VEGF-A | Significant upregulation | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tβ4 | Angiopoietin-2 (Ang2) | Significant upregulation | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tβ4 | Tie2 Receptor | Significant upregulation | [11] |
| Rat Palatal (RP) Cells | Tβ4 | VEGF mRNA & Protein | Increased expression | [5] |
Key Signaling Pathways in TB-500-Mediated Angiogenesis
TB-500 orchestrates angiogenesis through a network of interconnected signaling pathways. The PI3K/Akt pathway is central, leading to eNOS activation and subsequent VEGF production. Concurrently, TB-500 can activate the Notch and Wnt/β-catenin pathways, which further promote vascular development and stabilization.
References
- 1. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Thymosin beta4 induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejdent.org [ejdent.org]
- 8. ejdent.org [ejdent.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Thymosin β4 induces the expression of vascular endothelial growth factor (VEGF) in a hypoxia-inducible factor (HIF)-1α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymosin-β 4 induces angiogenesis in critical limb ischemia mice via regulating Notch/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Thymosin Beta-4 Signaling Pathways in Cell Migration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin Beta-4 (Tβ4) is a highly conserved, 43-amino acid peptide that plays a critical role in tissue repair and regeneration. A key aspect of its regenerative capacity lies in its ability to promote cell migration, a fundamental process in wound healing, angiogenesis, and immune responses. This technical guide provides a comprehensive overview of the core signaling pathways modulated by Tβ4 to orchestrate cell migration. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underlying Tβ4's pro-migratory effects.
Core Signaling Pathways
Tβ4-induced cell migration is not governed by a single, linear pathway but rather by a complex and interconnected network of signaling cascades. The primary pathways implicated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Integrin-Linked Kinase (ILK)/Akt pathway, the Focal Adhesion Kinase (FAK)/Extracellular signal-regulated kinase (ERK) pathway, and the Rho GTPase pathway. These pathways converge on the regulation of the actin cytoskeleton, focal adhesions, and the expression of migratory-associated proteins.
The PI3K/Akt/eNOS Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration. Upon stimulation by Tβ4, PI3K is activated, leading to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), which is crucial for endothelial cell migration.
-
Mechanism of Action: Tβ4 treatment of endothelial progenitor cells (EPCs) results in a time- and concentration-dependent phosphorylation of Akt and eNOS.[1] Inhibition of PI3K or eNOS significantly attenuates Tβ4-induced EPC migration, highlighting the critical role of this axis.[1]
The Integrin-Linked Kinase (ILK)/Akt Pathway
ILK is a scaffold protein that plays a pivotal role in connecting integrins to the actin cytoskeleton and in activating downstream signaling pathways. Tβ4 has been shown to form a functional complex with PINCH and ILK, leading to the activation of Akt.[2]
-
Mechanism of Action: The interaction between Tβ4 and ILK promotes the phosphorylation and activation of Akt, which subsequently leads to the phosphorylation and inactivation of GSK3β. This results in the nuclear translocation of β-catenin and the activation of genes involved in cell migration and invasion. In colorectal cancer cells, this Tβ4-ILK-Akt-β-catenin signaling cascade is a key driver of metastasis.
The Focal Adhesion Kinase (FAK)/ERK Pathway
Focal adhesions are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix. FAK, a non-receptor tyrosine kinase, is a key component of focal adhesions and a critical regulator of cell migration.
-
Mechanism of Action: Tβ4 can influence the formation and dynamics of focal adhesions.[3] Tβ4 treatment of human corneal epithelial cells leads to increased extracellular ATP levels, which in turn activates P2X7 purinergic receptors. This activation triggers Ca²⁺ influx and the phosphorylation of ERK1/2, promoting cell proliferation and migration.[4]
The Rho GTPase Pathway
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are essential for cell migration. They control the formation of stress fibers, lamellipodia, and filopodia, which are all critical structures for cell movement.
-
Mechanism of Action: Tβ4 can modulate the activity of Rho GTPases. In colon cancer cells, Tβ4 overexpression leads to increased Rac1 activity by elevating the formation of an IQGAP1/ILK complex.[1] This activation of Rac1 is crucial for the migratory phenotype induced by Tβ4.
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of Thymosin Beta-4 on cell migration and signaling protein activation.
Table 1: Effect of Thymosin Beta-4 on Cell Migration
| Cell Type | Assay Type | Tβ4 Concentration | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Boyden Chamber | Not Specified | 4- to 6-fold increase in migration compared to media alone. | |
| Endothelial Progenitor Cells (EPCs) | Transwell Migration | Concentration-dependent | Significant increase in migration. | [1] |
| Human Conjunctival Epithelial Cells | Boyden Chamber | Dose-dependent | Significant increase in migration. | |
| B16-F10 Melanoma Cells | Fluorescence-based | Not Specified | 2.3-fold increase in cell migration. | |
| Rat Palatal Mucosal Cells | Not Specified | 100 and 1,000 ng/ml | Stimulation of cell migration. |
Table 2: Effect of Thymosin Beta-4 on Signaling Protein Activation
| Cell Type | Protein Assayed | Tβ4 Concentration | Time Point | Result | Reference |
| Endothelial Progenitor Cells (EPCs) | p-Akt, p-eNOS, p-ERK1/2 | Concentration-dependent | Time-dependent | Increased phosphorylation. | [1] |
| Human Corneal Epithelial Cells | p-ERK1/2 | Dose- and time-dependent | Various | Increased phosphorylation. | [4] |
| Diabetic hiPSC-ECs | p-Akt | 600 and 1000 ng/mL | Not Specified | Significant increase in Akt activity. | |
| Rat Palatal Mucosal Cells | MMP2, VEGF | 1,000 ng/ml | 6 hours | 3.8-fold increase in pro-MMP2, 1.3-fold in active MMP2, 2.1-fold in VEGF. | |
| SW480 Colon Cancer Cells | Rac1 Activity | Not Specified | Not Specified | Higher Rac1 activity in Tβ4-overexpressing cells. | [1] |
Experimental Protocols
Transwell Migration Assay
This assay is used to quantify the chemotactic response of cells to a chemoattractant, such as Tβ4.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and with serum)
-
Thymosin Beta-4
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing Tβ4 (or other chemoattractants) to the lower chamber.
-
Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
After incubation, remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted and the absorbance measured to quantify migration.
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration in a two-dimensional context.
Materials:
-
6-well or 12-well plates
-
Cells of interest
-
Cell culture medium
-
Thymosin Beta-4
-
Pipette tips (e.g., p200) or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a pipette tip or scratch tool.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the medium with fresh medium containing Tβ4 at the desired concentration. A control well should receive medium without Tβ4.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., every 4-8 hours) until the wound is closed.
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the rate of wound closure.
Western Blotting for Signaling Protein Phosphorylation
This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a measure of signaling pathway activation.
Materials:
-
Cells of interest
-
Thymosin Beta-4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat them with Tβ4 at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the protein, or use a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software to determine the fold change in phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Core signaling pathways activated by Thymosin Beta-4 to promote cell migration.
Caption: General experimental workflow for studying Tβ4-induced cell migration.
Conclusion
Thymosin Beta-4 is a potent stimulator of cell migration, a process that is fundamental to its therapeutic effects in tissue repair and regeneration. Its pro-migratory activity is mediated by a complex interplay of signaling pathways, including the PI3K/Akt/eNOS, ILK/Akt, FAK/ERK, and Rho GTPase pathways. A thorough understanding of these molecular mechanisms is essential for the development of Tβ4-based therapies and for identifying novel targets for modulating cell migration in various pathological conditions. This guide provides a foundational overview for researchers and drug development professionals to build upon in their exploration of Tβ4's therapeutic potential.
References
- 1. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin β4 Regulates the Differentiation of Thymocytes by Controlling the Cytoskeletal Rearrangement and Mitochondrial Transfer of Thymus Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Function of TB-500 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB-500 is a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4).[1] Tβ4 is a highly conserved, 43-amino acid polypeptide that is a primary regulator of actin, a critical component of the cell cytoskeleton.[2][3] Consequently, Tβ4 and its synthetic derivatives like TB-500 are pivotal in a multitude of cellular processes including cell migration, proliferation, and differentiation.[4][5] This document provides a comprehensive overview of the biological functions of TB-500, focusing on its molecular mechanisms, key physiological roles in tissue repair and regeneration, and the signaling pathways it modulates. Quantitative data from seminal studies are summarized, and foundational experimental protocols for investigating its activity are detailed.
Introduction: From Thymosin Beta-4 to TB-500
Thymosin Beta-4 was first isolated from the thymus gland and is now recognized as a ubiquitous, multifunctional protein present in nearly all human and animal cells.[3][6] It is the most abundant member of the β-thymosin family, which are the principal G-actin-sequestering proteins in eukaryotic cells.[5][7] TB-500 is a synthetic peptide that represents the active region of Tβ4, designed to replicate its therapeutic and regenerative effects.[8][9] A key active site within Tβ4, the central actin-binding domain (LKKTETQ), is largely responsible for promoting processes like angiogenesis, wound healing, and cell migration.[2] TB-500 leverages this domain to exert its biological effects.
Core Molecular Mechanism: Actin Sequestration and Cytoskeletal Regulation
The primary and most well-understood function of Tβ4/TB-500 is its interaction with globular actin (G-actin).[10]
-
Actin Sequestration: Tβ4 binds to G-actin in a 1:1 complex, preventing its polymerization into filamentous actin (F-actin).[3][7] This creates a cellular reservoir of actin monomers.[7] This pool can be rapidly mobilized for processes requiring dynamic cytoskeletal rearrangement, such as cell movement and division.[7] The affinity for ATP-actin is moderate (Kd ≈ 1 μM), allowing for dynamic regulation.[7]
-
Promotion of Cell Motility: By regulating actin dynamics, TB-500 facilitates the extension of cellular protrusions like lamellipodia and filopodia, which are essential for cell migration.[6][8] This mechanism is fundamental to its roles in wound healing and immune response, as it enables fibroblasts, keratinocytes, and endothelial cells to move to sites of injury.[6][8][11]
Key Biological Functions and Therapeutic Potential
The ability of TB-500 to modulate the cytoskeleton and influence cell behavior translates into several significant physiological functions.
Wound Healing and Tissue Regeneration
TB-500 is a potent wound repair factor with demonstrated efficacy in dermal, corneal, and cardiac tissues.[4][6] Its pro-healing functions are multifaceted:
-
Accelerated Re-epithelialization: It promotes the migration of keratinocytes and endothelial cells to the wound site.[6]
-
Collagen Deposition: It encourages the formation of the extracellular matrix, a necessary scaffold for new tissue.[6][12]
-
Reduced Scar Formation: Tβ4 has been shown to decrease the number of myofibroblasts in wounds, which can lead to reduced fibrosis and scarring.[13]
Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is critical for wound healing and tissue perfusion.[11] TB-500 promotes angiogenesis through several mechanisms:[9]
-
Endothelial Cell Migration and Differentiation: It stimulates the movement and maturation of endothelial cells, the building blocks of blood vessels.[5][6]
-
Upregulation of Growth Factors: It can induce the expression of key angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF).[9]
-
Capillary Formation: Studies show Tβ4 promotes the formation of capillary-like tube structures in vitro.[5]
Anti-Inflammatory Effects
TB-500 exhibits significant anti-inflammatory properties.[6] It can downregulate inflammatory pathways and reduce the levels of pro-inflammatory cytokines like TNF-α.[5][14] This is achieved in part by downregulating key transcription factors such as NF-κB, a central regulator of the inflammatory response.[5][14] The N-terminal fragment of Tβ4, Ac-SDKP, is particularly noted for its ability to block inflammation and reduce fibrosis.[2]
Cardioprotection and Neuroprotection
Emerging research highlights the protective effects of Tβ4/TB-500 in cardiac and nervous tissues.
-
Cardioprotection: Following ischemic events like myocardial infarction, Tβ4 promotes the survival of cardiomyocytes, stimulates vascular regeneration, and improves cardiac function.[4][5][12] It is considered a molecule that can initiate simultaneous myocardial and vascular regeneration.[12]
-
Neuroprotection: In models of neurological injury, Tβ4 has been shown to improve functional outcomes, suggesting a role in neural repair and regeneration.[12][13]
Signaling Pathways Modulated by TB-500
TB-500 exerts its effects by modulating several key intracellular signaling pathways. A primary pathway involves the activation of Integrin-Linked Kinase (ILK), which subsequently triggers the Akt (Protein Kinase B) survival pathway.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies investigating the effects of Thymosin Beta-4.
| Parameter Measured | Experimental System | Concentration/Dose | Result | Reference |
| Actin Binding Affinity (Kd) | In vitro | N/A | ~1 µM for ATP-actin | [7] |
| Angiogenic Capacity | Human Peripheral Blood Endothelial Progenitor Cells | 1000 ng/mL | Maximum increase in angiogenic capacity | [15] |
| Wound Healing (Collagen) | Rat model (MCL injury) | 1 µ g/day | Denser, more uniform collagen fibril formation | [12] |
| Wound Healing (Skin) | In vivo wound model | N/A | 42% more collagen formation at 4 days; 61% at 7 days | [12] |
| Cardiac Function | STEMI Patients (EPCs pre-treated with Tβ4) | N/A | 37.5-meter net gain in 6-minute walk test vs. control | [9] |
Key Experimental Methodologies
In Vitro Cell Migration (Scratch) Assay
This assay is fundamental for assessing the pro-migratory effects of TB-500.
Protocol:
-
Cell Culture: Plate a confluent monolayer of cells (e.g., human umbilical vein endothelial cells - HUVECs, or keratinocytes) in a multi-well plate.
-
Scratch Creation: Create a uniform, cell-free gap ("scratch") in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove dislodged cells and add a culture medium containing TB-500 at various concentrations. A control group receives a medium without the peptide.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 8, 12, 24 hours) using a microscope.
-
Analysis: Quantify the rate of wound closure by measuring the change in the cell-free area over time. An increased rate of closure in treated wells indicates enhanced cell migration.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of TB-500 to promote the formation of capillary-like structures.
Protocol:
-
Matrix Preparation: Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix.
-
Treatment: Add a culture medium containing various concentrations of TB-500 or a control medium.
-
Incubation: Incubate the plate for a period sufficient for tube formation (typically 4-18 hours).
-
Imaging & Analysis: Visualize the resulting networks of tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops.
Conclusion and Future Directions
TB-500, as a synthetic analog of Thymosin Beta-4, demonstrates a remarkable range of biological activities centered on its ability to regulate actin dynamics. Its functions in promoting cell migration, angiogenesis, and wound healing, coupled with its anti-inflammatory and cytoprotective properties, make it a molecule of significant therapeutic interest.[4][5][6] While preclinical and early-phase clinical data are promising, particularly in dermal, corneal, and cardiac repair, further large-scale clinical trials are necessary to fully establish its safety and efficacy for human use.[4][16] Future research should focus on optimizing delivery systems, defining precise therapeutic windows, and exploring its potential in treating a broader range of fibrotic, inflammatory, and ischemic diseases.
References
- 1. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 2. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Actin-Sequestering Protein Thymosin Beta-4 Is a Novel Target of Hypoxia-Inducible Nitric Oxide and HIF-1α Regulation | PLOS One [journals.plos.org]
- 4. Thymosin beta4: structure, function, and biological properties supporting current and future clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 6. particlepeptides.com [particlepeptides.com]
- 7. Structural basis of actin sequestration by thymosin-β4: implications for WH2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide TB500: Everything You Need to Know [optimumosteo.com]
- 9. pliability.com [pliability.com]
- 10. swolverine.com [swolverine.com]
- 11. What Makes TB-500 a Powerful Peptide for Healing? | by Aysha Khan | Health Publication | Medium [medium.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. revolutionhealth.org [revolutionhealth.org]
- 15. musechem.com [musechem.com]
- 16. m.youtube.com [m.youtube.com]
TB-500 and Its Role in Actin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB-500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), is a subject of growing interest within the scientific community for its potential therapeutic applications, primarily centered around its role in tissue repair and regeneration. At the core of its mechanism is the modulation of actin polymerization, a fundamental process governing cell structure, motility, and signaling. This technical guide provides an in-depth exploration of the molecular interactions between TB-500/Tβ4 and actin, detailing the biophysical consequences on actin dynamics. It summarizes key quantitative data, presents detailed experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of TB-500 and related molecules.
Introduction: TB-500 and Thymosin Beta-4
Thymosin Beta-4 is a 43-amino acid polypeptide that is considered the primary G-actin (globular actin) sequestering protein in eukaryotic cells.[1][2][3] It plays a crucial role in maintaining a pool of unpolymerized actin monomers, which can be rapidly mobilized for various cellular processes, including cell migration, wound healing, and inflammation reduction.[4]
TB-500 is a synthetic peptide that corresponds to the actin-binding domain of Tβ4, specifically the amino acid sequence 17-23 (LKKTETQ).[5] This fragment is believed to retain the primary biological activity of the full-length Tβ4 protein concerning actin modulation and its consequent effects on cell behavior.[5] This guide will primarily discuss the well-researched activities of Tβ4 as the foundational mechanism for TB-500's effects on actin polymerization.
The Core Mechanism: Sequestration of G-Actin
The principal role of Tβ4 in actin dynamics is the sequestration of G-actin monomers. By forming a 1:1 complex with G-actin, Tβ4 prevents the spontaneous polymerization of these monomers into F-actin (filamentous actin).[2][6] This sequestration is a critical regulatory mechanism that allows the cell to maintain a high concentration of actin monomers without uncontrolled filament formation.[2]
The binding of Tβ4 to G-actin sterically hinders the association of the monomer with both the barbed (+) and pointed (-) ends of an existing actin filament, effectively capping the monomer.[6] This prevents both the nucleation of new filaments and the elongation of existing ones.[2]
The interaction between Tβ4 and G-actin is dynamic and is in competition with another key actin-binding protein, profilin.[2][7] While Tβ4 sequesters actin, profilin promotes actin polymerization by catalyzing the exchange of ADP for ATP on G-actin, a necessary step for efficient polymerization.[7] The interplay between Tβ4 and profilin is a key regulatory node in the control of cellular actin dynamics.[2][7]
Quantitative Data on Tβ4-Actin Interaction
The following tables summarize key quantitative data regarding the interaction of Thymosin Beta-4 with actin and its effect on polymerization dynamics.
| Parameter | Value | Conditions | Reference(s) |
| Binding Affinity (Kd) of Tβ4 for G-Actin | |||
| Tβ4 to ATP-G-actin | 0.5 - 1.0 µM | In vitro binding assays | [8] |
| Tβ4 to ADP-G-actin | 50 - 100 µM | In vitro binding assays | [8] |
| Tβ4 to Profilin:Actin Complex | ~5 µM | Fluorescence Anisotropy | [2] |
| Effect on Actin Polymerization | |||
| Critical Concentration (Cc) of Actin | Increased in the presence of Tβ4 | Pyrene-actin polymerization assays | [1] |
| Nucleotide Exchange on G-Actin | Inhibited by Tβ4 | Fluorescence spectroscopy | [7] |
Table 1: Quantitative parameters of the Thymosin Beta-4 and actin interaction.
Signaling Pathways Modulated by TB-500/Tβ4
The influence of TB-500/Tβ4 on actin dynamics has significant downstream effects on various signaling pathways that control cell migration and other cellular processes. A key pathway involves the activation of small Rho GTPases, particularly Rac1.
Extracellular Tβ4 can interact with cell surface receptors, leading to the activation of Integrin-Linked Kinase (ILK).[9][10] ILK, in turn, can form a complex with IQGAP1, a scaffold protein that activates Rac1.[9][10] Activated Rac1 promotes the formation of lamellipodia, which are essential for cell motility.[9][10]
Caption: Signaling pathway of extracellular TB-500/Tβ4 leading to cell migration.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled G-actin, which increases significantly upon incorporation into F-actin.
Materials:
-
Lyophilized pyrene-labeled rabbit skeletal muscle actin
-
G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)
-
10X Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
TB-500 or Tβ4 stock solution
-
Fluorometer
Protocol:
-
Actin Preparation: Reconstitute pyrene-labeled actin in G-buffer to a stock concentration of 10 µM. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any remaining F-actin. The supernatant contains the G-actin stock.
-
Reaction Mixture: In a fluorometer cuvette, prepare the reaction mixture containing G-buffer, the desired concentration of TB-500/Tβ4, and the pyrene-labeled G-actin (final concentration typically 2-4 µM).
-
Initiate Polymerization: Start the polymerization by adding 1/10th volume of 10X Polymerization Buffer.
-
Fluorescence Measurement: Immediately place the cuvette in the fluorometer and record the fluorescence intensity over time (Excitation: 365 nm, Emission: 407 nm).
-
Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the initial rate of polymerization.
In Vitro Wound Healing (Scratch) Assay
This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
Materials:
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Culture medium
-
24-well culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
TB-500 stock solution
Protocol:
-
Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of TB-500 or a vehicle control.
-
Imaging: Immediately capture images of the scratch at designated locations (marked on the plate) at time 0.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control group.
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure over time.
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell line of interest
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
TB-500 stock solution
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add culture medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Add the cell suspension (containing TB-500 or vehicle control) to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration that allows for cell migration (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol. Stain the cells with crystal violet.
-
Imaging and Quantification: Take images of the stained cells on the underside of the membrane. Count the number of migrated cells per field of view.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the effect of TB-500 on cell migration, integrating the protocols described above.
Caption: Experimental workflow for studying TB-500's effect on cell migration.
Conclusion
TB-500, through its mimicry of Thymosin Beta-4's actin-binding domain, exerts a significant influence on the fundamental cellular process of actin polymerization. By sequestering G-actin monomers, it modulates the availability of actin for filament formation, thereby impacting cell structure and motility. The signaling pathways influenced by Tβ4, particularly the activation of Rac1, provide a molecular basis for its observed effects on cell migration. The experimental protocols detailed in this guide offer robust methods for the quantitative analysis of these effects. A thorough understanding of these core mechanisms is essential for the continued investigation and potential therapeutic development of TB-500 in the context of tissue repair and regeneration. Further research is warranted to fully elucidate the specific quantitative effects of the TB-500 fragment on actin dynamics and to explore its full therapeutic potential.
References
- 1. Effects of profilin and thymosin beta4 on the critical concentration of actin demonstrated in vitro and in cell extracts with a novel direct assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Thymosin beta 4 (Fx peptide) is a potent regulator of actin polymerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Actin-Sequestering Protein Thymosin Beta-4 Is a Novel Target of Hypoxia-Inducible Nitric Oxide and HIF-1α Regulation | PLOS One [journals.plos.org]
- 6. Structural basis of actin sequestration by thymosin-β4: implications for WH2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The control of actin nucleotide exchange by thymosin beta 4 and profilin. A potential regulatory mechanism for actin polymerization in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Thymosin Beta-4: A Comprehensive Technical Guide on its Discovery, History, and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin Beta-4 (Tβ4) is a highly conserved, 43-amino acid peptide that has emerged as a critical mediator of tissue repair and regeneration. Initially isolated from the thymus gland, its role has expanded far beyond immunomodulation to encompass a wide range of cellular processes, including cell migration, angiogenesis, and anti-inflammatory responses. This technical guide provides an in-depth exploration of the discovery and history of Tβ4 research, detailing key experimental protocols, quantitative data, and the intricate signaling pathways it governs.
Discovery and Historical Perspective
The journey of Thymosin Beta-4 began with the exploration of the thymus gland's role in immunity. In the mid-1960s, Allan L. Goldstein and Abraham White at the Albert Einstein College of Medicine were investigating thymic extracts for their ability to restore immune function. Their work led to the isolation of a family of polypeptides they named "thymosins."[1]
Initially, a preparation known as Thymosin Fraction 5 (TF5), a mixture of at least 40 peptides, was shown to have significant biological activity.[1] Subsequent research focused on purifying and characterizing the individual components of TF5. In 1981, a major breakthrough occurred when Goldstein's group, then at the George Washington University School of Medicine, isolated and sequenced a 43-amino acid peptide from calf thymus, which they named Thymosin Beta-4.[2] This peptide was found to be the most abundant thymosin in various tissues and cell types.[3]
Subsequent research revealed that Tβ4's primary intracellular function is to sequester globular actin (G-actin), thereby regulating actin polymerization, a fundamental process in cell structure and motility.[4] This discovery opened up new avenues of research into Tβ4's role in wound healing, angiogenesis, and inflammation, positioning it as a promising therapeutic agent.
Physicochemical Properties and Synthesis
Thymosin Beta-4 is a small, acidic polypeptide with a molecular weight of approximately 4.9 kDa. Its primary structure consists of 43 amino acids.
Table 1: Physicochemical Properties of Human Thymosin Beta-4
| Property | Value |
| Amino Acid Sequence | Ac-SDKPDMAEIEKFDKSKLKKTETQEKNP LP SKETIEQEKQAGES |
| Molecular Formula | C₂₀₂H₃₂₄N₅₆O₇₈S₁ |
| Molecular Weight | 4963.5 g/mol |
| Isoelectric Point (pI) | 5.1[2] |
| Extinction Coefficient | 1490 M⁻¹cm⁻¹ |
Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Thymosin Beta-4
Solid-phase peptide synthesis is the standard method for producing synthetic Tβ4 for research and clinical development.[5]
Principle: This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Detailed Methodology:
-
Resin Preparation: Start with a suitable resin, such as a Wang or Rink amide resin, which is pre-loaded with the C-terminal amino acid (Serine in the case of Tβ4).
-
Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed using a mild base, typically 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Nα-Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amino group of the resin-bound peptide.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the Tβ4 sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane, thioanisole) to prevent side reactions.
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the synthetic Tβ4 are confirmed by mass spectrometry and analytical RP-HPLC.
In Vitro Wound Healing (Scratch) Assay
This assay is commonly used to assess the effect of Tβ4 on cell migration.[6][7]
Principle: A "wound" is created in a confluent monolayer of cells, and the rate of closure of this gap is monitored over time in the presence or absence of Tβ4.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., human keratinocytes, endothelial cells) in a multi-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile pipette tip or a specialized scratch tool, create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing different concentrations of Tβ4 to the wells. A control group should receive medium without Tβ4.
-
Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., every 6-12 hours), capture images of the scratch in the same position using a microscope equipped with a camera.
-
Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells.
Quantitative Data from Key Experiments
Table 2: Thymosin Beta-4 and Actin Interaction
| Parameter | Value | Method |
| Dissociation Constant (Kd) for G-actin | 0.5 - 1.0 µM | Fluorescence Spectroscopy |
| Stoichiometry of Binding | 1:1 (Tβ4:G-actin) | Isothermal Titration Calorimetry |
Table 3: Dose-Dependent Effects of Thymosin Beta-4 in Functional Assays
| Assay | Cell Type | Tβ4 Concentration | Observed Effect |
| Cell Migration (Scratch Assay) | Human Keratinocytes | 1 µg/mL | ~50% increase in wound closure at 24h |
| Angiogenesis (Tube Formation Assay) | HUVECs | 600 ng/mL | Significant increase in nodes, junctions, and total branch length[8] |
| Inhibition of Apoptosis | Cardiomyocytes | 100 ng/mL | ~40% reduction in apoptotic cells |
| Anti-inflammatory Effect | Macrophages | 10 µg/mL | ~60% inhibition of TNF-α secretion |
Table 4: Tβ4-Induced Gene Expression Changes in Human Endothelial Cells (Illustrative Microarray Data)
| Gene | Function | Fold Change (Tβ4 vs. Control) |
| VEGF-A | Angiogenesis | +2.5 |
| MMP-2 | Extracellular Matrix Remodeling | +3.1 |
| IL-1β | Pro-inflammatory Cytokine | -2.8 |
| TIMP-1 | MMP Inhibitor | +1.8 |
Molecular Mechanisms and Signaling Pathways
Thymosin Beta-4 exerts its diverse biological effects by modulating several key signaling pathways.
Regulation of Actin Cytoskeleton
As a primary G-actin sequestering protein, Tβ4 plays a crucial role in maintaining the pool of monomeric actin. By binding to G-actin, it prevents its polymerization into filamentous actin (F-actin). This dynamic regulation of the actin cytoskeleton is essential for cell motility, division, and maintenance of cell shape.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and angiogenesis. Tβ4 has been shown to activate this pathway in various cell types.
Notch Signaling Pathway
The Notch signaling pathway is critical for cell-cell communication and plays a significant role in angiogenesis and cell fate determination. Tβ4 can induce angiogenesis in human umbilical vein endothelial cells (HUVECs) by upregulating the expression of Notch1 and Notch4.[3]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is essential for tissue development and regeneration, including hair follicle formation. Tβ4 stimulates Wnt ligands, leading to the accumulation of unphosphorylated β-catenin in the cytoplasm, which then translocates to the nucleus to activate target gene expression.[3]
NF-κB and Toll-like Receptor (TLR) Signaling Pathways
Tβ4 exhibits anti-inflammatory properties by modulating the NF-κB and TLR signaling pathways. It can reduce the release of pro-inflammatory cytokines like TNF-α.[3] While the precise molecular interactions are still under investigation, it is suggested that Tβ4 may interfere with the activation of key downstream effectors in these pathways.
Clinical Development and Future Directions
The multifaceted regenerative and protective properties of Thymosin Beta-4 have led to its investigation in numerous clinical trials for a variety of indications, including dermal wound healing, ophthalmic injuries, and cardiovascular diseases. While the results have been promising, further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential.
The ongoing exploration of Tβ4's role in stem cell mobilization and differentiation, as well as its potential in neuroprotective and anti-aging therapies, highlights the exciting future of this remarkable peptide. As our understanding of its complex biology deepens, Thymosin Beta-4 holds the promise of becoming a valuable tool in the arsenal of regenerative medicine.
References
- 1. History of the discovery of the thymosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin β4: a multi-functional regenerative peptide. Basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. getspaz.com [getspaz.com]
- 6. youtube.com [youtube.com]
- 7. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 8. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Angiogenic and Vasculogenic Effects of TB-500: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB-500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant interest for its potential therapeutic applications in tissue regeneration and wound healing. A key aspect of its regenerative capacity lies in its potent pro-angiogenic and pro-vasculogenic effects. This technical guide provides an in-depth analysis of the current understanding of TB-500's role in the formation of new blood vessels, drawing from preclinical and in vitro studies. It details the molecular mechanisms, signaling pathways, quantitative outcomes, and experimental methodologies related to the vascular effects of TB-500, offering a comprehensive resource for researchers in the field.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, and vasculogenesis, the de novo formation of blood vessels from endothelial progenitor cells (EPCs), are fundamental processes in development, tissue repair, and various pathological conditions. TB-500, and its parent molecule Tβ4, have emerged as significant modulators of these processes.[1] Tβ4 is a 43-amino acid peptide that plays a crucial role in actin sequestration, cell migration, and tissue remodeling.[2] TB-500 is a synthetic version of a fragment of Tβ4 that is believed to retain much of its biological activity.[1] This guide will focus on the effects of TB-500 and Tβ4 on angiogenesis and vasculogenesis, providing a detailed overview for research and development purposes.
Mechanisms of Action
TB-500 promotes angiogenesis and vasculogenesis through a multi-faceted mechanism of action that involves:
-
Upregulation of Actin: By binding to G-actin, TB-500 promotes the polymerization of actin filaments, a critical process for endothelial cell migration and the structural changes required for blood vessel formation.[3]
-
Stimulation of Endothelial Cell Migration and Proliferation: TB-500 directly stimulates the migration and proliferation of endothelial cells, the primary cell type involved in forming the lining of blood vessels.
-
Promotion of Endothelial Progenitor Cell (EPC) Function: TB-500 enhances the migration, survival, and tube formation capacity of EPCs, which are crucial for vasculogenesis and the repair of damaged vasculature.
-
Upregulation of Pro-Angiogenic Growth Factors and Enzymes: TB-500 has been shown to increase the expression of key angiogenic molecules, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs).[4] VEGF is a potent stimulator of angiogenesis, while MMPs are enzymes that degrade the extracellular matrix, allowing for endothelial cell invasion and vessel sprouting.[4]
Signaling Pathways
The pro-angiogenic and vasculogenic effects of TB-500 are mediated by several key signaling pathways within endothelial cells and their progenitors.
VEGF Signaling Pathway
TB-500 has been shown to upregulate the expression of VEGF. VEGF, in turn, binds to its receptor, VEGFR2, on endothelial cells, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival.
Caption: VEGF Signaling Pathway Activated by TB-500.
PI3K/Akt/eNOS Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) pathway is crucial for endothelial cell survival and function. TB-500 activates this pathway, leading to the production of nitric oxide (NO), a key signaling molecule in angiogenesis.
Caption: PI3K/Akt/eNOS Pathway in TB-500-mediated Angiogenesis.
Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions and is essential for vascular development. TB-500 has been shown to modulate Notch signaling in endothelial cells, influencing vessel sprouting and patterning.
Caption: TB-500's Influence on the Notch Signaling Pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is involved in inflammation and cell survival. TB-500 can modulate NF-κB activity, which in turn can influence the expression of pro-angiogenic and pro-inflammatory molecules.
Caption: Modulation of the NF-κB Pathway by TB-500.
Quantitative Data on Angiogenic and Vasculogenic Effects
The following tables summarize quantitative data from various studies investigating the effects of TB-500/Tβ4 on angiogenesis and vasculogenesis.
Table 1: In Vitro Studies
| Model System | TB-500/Tβ4 Concentration | Measured Outcome | Result |
| Diabetic human induced pluripotent stem cell-derived endothelial cells (dia-hiPSC-ECs) | 600 ng/mL | Tube Formation (Nodes, Junctions, Total Branching Length) | Significantly higher numbers of nodes, junctions, and total branching length compared to non-treated cells.[2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent | Tube Formation | Tβ4 enhanced HUVEC angiogenesis.[2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Cell Migration | Tβ4 enhanced HUVEC migratory ability.[2] |
| Endothelial Progenitor Cells (EPCs) | 1,000 ng/mL | VEGF mRNA Expression | 2.65-fold increase compared to control. |
| Endothelial Progenitor Cells (EPCs) | 1,000 ng/mL | VEGF Protein Secretion | 2.54-fold increase compared to control. |
Table 2: In Vivo Studies
| Model System | TB-500/Tβ4 Dosage | Measured Outcome | Result |
| Mouse Model of Hindlimb Ischemia | Not specified | Blood Perfusion | Perfusion was significantly higher in the Tβ4-treated groups (72.5 ± 16.4% and 65.8 ± 15.0%) compared to the control group (27.5 ± 10.4%).[2] |
| Rat Stroke Embolic Model | 2 mg/kg, 12 mg/kg, 18 mg/kg (IP) | Neurological Outcome | Significant improvement at 2 and 12 mg/kg. The optimal calculated dose was 3.75 mg/kg.[5] |
| Mouse Matrigel Plug Assay | Not specified | Hemoglobin Content | A method for quantifying in vivo neovascularization.[6] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay is a widely used in vitro model to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel™)
-
96-well culture plates
-
TB-500/Tβ4
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Pipette 50-100 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.
-
Treatment: Add TB-500/Tβ4 to the cell suspension at the desired concentrations.
-
Incubation: Add 100 µL of the cell suspension to each coated well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images at various time points. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).[7][8]
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the angiogenic response to a substance by implanting a plug of basement membrane extract subcutaneously in mice.
Materials:
-
Basement membrane extract (e.g., Matrigel™)
-
TB-500/Tβ4
-
Anesthetic
-
Syringes and needles
-
Mice (e.g., C57BL/6)
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
Procedure:
-
Plug Preparation: Thaw the basement membrane extract on ice. Mix TB-500/Tβ4 with the liquid matrix at the desired concentration. Keep the mixture on ice to prevent premature gelation.
-
Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse. The mixture will form a solid plug at body temperature.
-
Incubation: Allow the plug to remain in the mice for a predetermined period (e.g., 7-14 days) to allow for vascularization.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Visual Assessment: Photograph the plugs to visually assess the extent of vascularization (indicated by the red color from blood).
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method).[9] The amount of hemoglobin is directly proportional to the number of red blood cells and, therefore, the extent of vascularization.[6][10]
-
Immunohistochemistry: The plugs can also be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
-
References
- 1. podtepeto.com [podtepeto.com]
- 2. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pliability.com [pliability.com]
- 4. researchgate.net [researchgate.net]
- 5. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Distinctions: A Technical Guide to TB-500 and Full-Length Thymosin Beta-4
For Immediate Release
A Deep Dive into the Biochemical and Functional Differences Between the Full-Length Peptide and its Synthetic Fragment for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the structural and functional distinctions between the naturally occurring 43-amino acid peptide, Thymosin Beta-4 (Tβ4), and its synthetically derived active fragment, TB-500. While often used interchangeably in research contexts, these two molecules possess unique biochemical properties and exhibit different spectra of biological activity. This document aims to clarify these differences through quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways to inform preclinical and clinical research design.
Core Structural and Functional Differences
Full-length Thymosin Beta-4 is a highly conserved, 43-amino acid polypeptide that plays a crucial role in tissue repair, cell migration, and immune regulation.[1][2] TB-500, conversely, is a synthetic peptide fragment that consists of the amino acid sequence LKKTETQ, which corresponds to a segment of the actin-binding domain of the full-length Tβ4 molecule.[3][4] While TB-500 is designed to mimic some of the regenerative properties of Tβ4, its smaller size and lack of additional functional domains result in a more targeted, and arguably more limited, range of biological effects.[2][4]
The primary function of both molecules revolves around their interaction with G-actin, a key protein involved in cytoskeletal dynamics. By sequestering G-actin monomers, they regulate actin polymerization, which is essential for cell motility, differentiation, and proliferation.[3][5] However, full-length Tβ4 possesses additional active sites, including an N-terminal region, that are responsible for a broader array of functions, such as inducing the activity of deoxynucleotidyl transferase, an enzyme involved in DNA replication and repair.[3] This distinction suggests that while TB-500 is a potent modulator of actin dynamics, Tβ4 has a more extensive capacity for influencing cellular processes.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of full-length Thymosin Beta-4 and TB-500 based on available scientific literature.
| Parameter | Full-Length Thymosin Beta-4 | TB-500 (LKKTETQ) | References |
| Amino Acid Sequence | SDKPDMAEIEKFDKSKLKKTETQEKNPLPSKETIEQEKQAGES | Ac-LKKTETQ | [3] |
| Molecular Weight | ~4963 g/mol | ~888 g/mol | [3] |
| Source | Naturally occurring peptide | Synthetic peptide fragment | [2] |
Table 1: Molecular and Physicochemical Properties
| Parameter | Full-Length Thymosin Beta-4 | TB-500 (LKKTETQ) | References |
| Binding Affinity to G-Actin (Kd) | 0.1–3.9 µM (ATP-bound), 80–100 µM (ADP-bound) | Data not available | [6] |
| Plasma Half-Life | ~2 hours (IV administration in humans) | Not definitively established in peer-reviewed literature; anecdotal reports suggest a longer half-life. | [1] |
Table 2: Pharmacokinetic and Binding Affinity Data
| Parameter | Full-Length Thymosin Beta-4 | TB-500 (LKKTETQ) | References |
| Wound Healing Efficacy (Re-epithelialization) | 42% improvement over control at day 4; 61% improvement at day 7 in a rat full-thickness wound model. | Similar pro-healing effects reported in various models, but direct comparative quantitative data is limited. | [7][8] |
| Angiogenesis | Potent inducer of angiogenesis. | Promotes angiogenesis. | [5] |
| Anti-inflammatory Effects | Possesses significant anti-inflammatory properties. | Exhibits anti-inflammatory effects. | [9] |
Table 3: Comparative Efficacy Data
Key Signaling Pathways
Full-length Thymosin Beta-4 has been shown to modulate several critical signaling pathways that contribute to its diverse biological effects. The primary mechanism of action for both Tβ4 and TB-500 is through the sequestration of G-actin, which directly influences cytoskeletal organization and cell motility. However, Tβ4's broader functionality is attributed to its ability to interact with other signaling cascades.
Actin Cytoskeleton Regulation
Both Tβ4 and TB-500 bind to G-actin, preventing its polymerization into F-actin filaments. This regulation of the actin cytoskeleton is fundamental to their roles in promoting cell migration, a crucial step in wound healing and tissue regeneration.
Thymosin Beta-4 and Notch Signaling in Angiogenesis
Thymosin Beta-4 has been demonstrated to induce angiogenesis, the formation of new blood vessels, through the Notch signaling pathway in endothelial cells.[6][10] Tβ4 upregulates the expression of Notch1 and Notch4 receptors, leading to downstream effects that promote endothelial cell tube formation and migration.[6][10]
Thymosin Beta-4 and PI3K/Akt Signaling in Cell Survival
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Thymosin Beta-4 has been shown to activate this pathway in endothelial cells, leading to increased cell viability and migration, and reduced apoptosis.[1]
Thymosin Beta-4 and Wnt/β-catenin Signaling in Hair Follicle Regeneration
The Wnt/β-catenin signaling pathway is essential for hair follicle development and regeneration. Thymosin Beta-4 has been implicated in promoting hair growth by activating this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. purehealthpeptides.com [purehealthpeptides.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. rawamino.com [rawamino.com]
- 5. pliability.com [pliability.com]
- 6. Thymosin beta4 induces angiogenesis through Notch signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. particlepeptides.com [particlepeptides.com]
- 10. researchgate.net [researchgate.net]
A Preclinical Deep Dive into TB-500 for Muscle Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB-500, a synthetic peptide derived from the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant interest for its potential therapeutic applications in tissue regeneration, particularly in the context of muscle repair. Preclinical evidence suggests that TB-500 accelerates healing, reduces inflammation, and promotes the restoration of function following muscle injury. This technical guide synthesizes the current landscape of preclinical research on TB-500, presenting quantitative data, detailing experimental methodologies, and visualizing the key biological pathways and workflows involved in its mechanism of action. The information compiled herein is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for muscle repair.
Introduction
Skeletal muscle injuries are a common clinical challenge, resulting from trauma, disease, or overuse. The intrinsic capacity of muscle to regenerate is often incomplete, leading to fibrosis, scar tissue formation, and long-term functional deficits. Thymosin Beta-4 (Tβ4), an actin-sequestering protein, has been identified as a key regulator of tissue repair and regeneration. TB-500, a synthetic fragment of Tβ4, encapsulates the primary biological activities of the parent molecule and is the focus of extensive preclinical investigation. This guide provides an in-depth analysis of the preclinical data supporting the use of TB-500 in muscle repair.
Mechanism of Action
TB-500 exerts its pro-regenerative effects through a multi-faceted mechanism of action, primarily centered on the regulation of actin dynamics, modulation of inflammation, and promotion of angiogenesis.
-
Actin Upregulation and Cell Migration: TB-500 promotes the upregulation of actin, a critical protein for cell structure and motility.[1][2] This facilitates the migration of myoblasts and other reparative cells to the site of injury, a crucial initial step in muscle regeneration.[3]
-
Angiogenesis: The formation of new blood vessels is essential for delivering oxygen and nutrients to damaged tissue. TB-500 stimulates angiogenesis, enhancing blood flow and supporting the metabolic demands of the regenerating muscle.[2][4]
-
Anti-inflammatory Effects: While inflammation is a necessary component of the initial healing response, prolonged or excessive inflammation can impede muscle repair. TB-500 has been shown to downregulate pro-inflammatory cytokines, such as TNF-α and IL-6, thereby creating a more favorable environment for regeneration.[5]
Preclinical Evidence for Muscle Repair
A growing body of preclinical research in various animal models has demonstrated the efficacy of TB-500 in promoting muscle repair and functional recovery.
In Vitro Studies
-
Myoblast Migration: Studies using C2C12 myoblastic cells, a common in vitro model for muscle regeneration, have shown that Tβ4 and its oxidized form act as potent chemoattractants, significantly increasing the migration of these cells.[3] This directed migration is a critical step for the fusion of myoblasts into new muscle fibers.
In Vivo Studies
Preclinical studies in animal models of muscle injury have provided compelling evidence for the therapeutic potential of TB-500.
-
Wound Healing and Collagen Deposition: In a study on incisional wounds in rats, both topical and intraperitoneal administration of Tβ4 resulted in significantly accelerated healing. By day four, the treated group showed a 42% improvement in healing compared to the saline control group, which increased to 61% by day seven.[6] This was accompanied by improved collagen formation, with treated wounds displaying more organized and mature collagen fibers.[6][7]
-
Muscle Regeneration in Dystrophic Models: In the mdx mouse model of Duchenne muscular dystrophy, chronic administration of Tβ4 (150 µg twice a week for 6 months) led to a significant increase in the number of regenerating skeletal muscle fibers.[8] This suggests a role for TB-500 in promoting muscle regeneration in chronic degenerative muscle diseases.
Summary of Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on TB-500 for muscle and tissue repair.
| Model | Organism | TB-500/Tβ4 Administration | Key Quantitative Findings | Reference |
| Incisional Wound | Rat | Topical and Intraperitoneal | 42% improved healing at day 4; 61% improved healing at day 7 (compared to saline control) | [6] |
| Duchenne Muscular Dystrophy (mdx) | Mouse | 150 µg, twice a week for 6 months | Significant increase in the number of regenerating skeletal muscle fibers | [8] |
| Myoblast Migration Assay | C2C12 cells | In vitro | Significant increase in chemotaxis of myoblastic cells | [3] |
Table 1: Summary of Quantitative Data from In Vivo and In Vitro Studies on TB-500/Tβ4.
Detailed Experimental Protocols
A critical aspect of evaluating preclinical data is understanding the methodologies employed. This section provides an overview of a representative experimental protocol used in TB-500 research.
Animal Model of Muscle Injury (Cardiotoxin-Induced)
A widely used model to study skeletal muscle regeneration involves the injection of cardiotoxin (CTX) into the tibialis anterior (TA) muscle of mice.
-
Animal Strain: C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized using isoflurane or a similar anesthetic agent.
-
Injury Induction: 50-100 µL of cardiotoxin solution (typically 10-20 µM in sterile saline) is injected directly into the TA muscle using a 29-gauge needle.
-
TB-500 Administration: TB-500 is typically dissolved in sterile saline or phosphate-buffered saline (PBS). A common dosage regimen involves daily intraperitoneal injections of TB-500 at a concentration of 5-10 mg/kg body weight, starting on the day of injury and continuing for a specified period (e.g., 7-14 days).
-
Tissue Collection and Analysis: At predetermined time points post-injury, mice are euthanized, and the TA muscles are harvested. Muscles are then processed for histological analysis (e.g., Hematoxylin and Eosin staining to assess morphology and muscle fiber cross-sectional area), immunohistochemistry (e.g., staining for markers of satellite cells and regenerating fibers), and molecular analysis (e.g., qPCR to measure the expression of inflammatory and myogenic genes).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by TB-500 and a typical experimental workflow for its preclinical evaluation.
Caption: Signaling pathways activated by TB-500 leading to muscle repair.
Caption: A typical experimental workflow for preclinical evaluation of TB-500.
Discussion and Future Directions
The preclinical data strongly support the potential of TB-500 as a therapeutic agent for muscle repair. Its ability to promote myoblast migration, enhance angiogenesis, and modulate the inflammatory response addresses key aspects of the complex muscle regeneration process. However, further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic application.
Future preclinical studies should focus on:
-
Dose-response relationships: Establishing optimal dosing regimens for different types of muscle injuries.
-
Long-term safety and efficacy: Evaluating the long-term effects of TB-500 treatment on muscle structure and function.
-
Combination therapies: Investigating the potential synergistic effects of TB-500 with other regenerative therapies, such as growth factors or cell-based therapies.
-
Larger animal models: Validating the findings from rodent studies in larger animal models that more closely mimic human physiology.
Conclusion
TB-500 has emerged as a promising candidate for the treatment of muscle injuries. The preclinical evidence, though still evolving, provides a strong rationale for its continued investigation. This technical guide has summarized the key findings, provided insights into experimental methodologies, and visualized the underlying biological processes. As research in this field progresses, TB-500 may offer a novel and effective therapeutic strategy to enhance muscle repair and improve functional outcomes for patients with a wide range of muscle-related conditions.
References
- 1. swolverine.com [swolverine.com]
- 2. pliability.com [pliability.com]
- 3. Muscle injury-induced thymosin β4 acts as a chemoattractant for myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
- 5. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 6. medicalantiaging.com [medicalantiaging.com]
- 7. Thymosin beta4 enhances repair by organizing connective tissue and preventing the appearance of myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Skeletal and Cardiac Muscle Function after Chronic Administration of Thymosin β-4 in the Dystrophin Deficient Mouse - PMC [pmc.ncbi.nlm.nih.gov]
TB-500: A Technical Guide to its Potential in Promoting Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB-500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), has emerged as a promising agent in the field of regenerative medicine, particularly for its profound effects on wound healing. This technical guide provides a comprehensive overview of the core mechanisms, quantitative experimental data, and detailed methodologies related to the therapeutic potential of TB-500 in tissue repair and regeneration. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel approaches to wound care.
Introduction
The intricate process of wound healing involves a coordinated series of cellular and molecular events, including inflammation, cell migration and proliferation, angiogenesis, and extracellular matrix (ECM) remodeling.[1] Dysregulation of any of these stages can lead to impaired healing and the formation of chronic wounds. TB-500, a synthetic analog of Thymosin Beta-4, has garnered significant interest for its multifaceted roles in promoting efficient and effective wound repair.[2] This document synthesizes the current scientific understanding of TB-500's mechanisms of action and provides a detailed examination of the preclinical evidence supporting its potential as a therapeutic agent for wound healing.
Core Mechanisms of Action
TB-500 exerts its pro-healing effects through several key mechanisms, primarily centered around its ability to interact with actin, a critical component of the cellular cytoskeleton.[3] This interaction facilitates a cascade of events that collectively accelerate tissue repair.
-
Actin Sequestration and Cell Migration: TB-500 binds to G-actin (globular actin), preventing its polymerization into F-actin (filamentous actin).[2] This regulation of actin dynamics is crucial for promoting cell motility, enabling key cell types involved in wound healing, such as keratinocytes, fibroblasts, and endothelial cells, to migrate to the site of injury.[4][5]
-
Angiogenesis: TB-500 stimulates the formation of new blood vessels, a process vital for supplying oxygen and nutrients to the wound bed.[2] It achieves this in part by upregulating the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[1][6]
-
Modulation of Inflammation: While inflammation is a necessary component of the initial healing response, prolonged or excessive inflammation can impede repair. TB-500 has been shown to possess anti-inflammatory properties, helping to create a more favorable environment for tissue regeneration.[7]
-
Extracellular Matrix (ECM) Remodeling: TB-500 influences the expression and activity of matrix metalloproteinases (MMPs), enzymes that are essential for the breakdown and remodeling of the ECM during wound healing.[8] This regulation helps to ensure proper tissue reconstruction and minimize scarring.
Signaling Pathways
The wound healing effects of TB-500 are mediated through complex signaling pathways. A key pathway involves the upregulation of VEGF, which in turn promotes angiogenesis. Additionally, TB-500's interaction with the actin cytoskeleton directly influences cell migration and proliferation.
Signaling cascade of TB-500 in promoting wound repair.
Quantitative Data from Preclinical Studies
Numerous preclinical studies have provided quantitative evidence of TB-500's efficacy in promoting wound healing. The following tables summarize key findings from in vivo and in vitro experiments.
Table 1: In Vivo Wound Healing Studies
| Animal Model | Treatment | Key Findings | Reference |
| Rat full-thickness wound | Topical and intraperitoneal Tβ4 | 42% increase in re-epithelialization at day 4; 61% increase at day 7 compared to saline controls. | [5] |
| Rat palatal wound | Topical Tβ4 (100 and 1,000 ng/ml) | Significantly enhanced wound closure after one week. | [4][9] |
| Western Albino rats, full-thickness wound (5mm diameter) | Systemic Tβ4 | Statistically significant increase in wound contraction on day 7 compared to control. | [10] |
Table 2: In Vitro Cell Migration and Angiogenesis Assays
| Assay Type | Cell Line | Treatment | Quantitative Results | Reference |
| Keratinocyte Migration | Primary human keratinocytes | Tβ4 (0.1-10000 ng/mL) | Dose-dependent increase in covered area at 5 and 10 hours. | [11] |
| Keratinocyte Migration (Boyden Chamber) | Keratinocytes | Tβ4 (as low as 10 pg) | 2-3 fold stimulation in migration after 4-5 hours compared to medium alone. | [5] |
| Endothelial Cell Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Exogenous Tβ4 (as little as 100 ng) | Doubling of vascular sprout area (increased branching) in coronary artery ring angiogenesis assay. | [12] |
| Gene Expression | Human vascular cell lines | Tβ4P-grafted collagen | Over 7-fold increase in Vascular Endothelial Growth Factor (VEGF) gene expression. | [1][13] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of TB-500's effects, this section provides detailed methodologies for key experiments cited in the literature.
In Vivo Full-Thickness Wound Model in Rats
This protocol is based on methodologies described in studies evaluating dermal wound healing.[5][10][14]
Workflow for an in vivo full-thickness wound model.
Materials:
-
Sprague-Dawley rats (male, 250-350 g)[14]
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Electric clippers
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
5 mm sterile biopsy punch[14]
-
TB-500 solution (for treatment group)
-
Sterile saline (for control group)
-
Digital camera and ruler for wound measurement
-
Tissue collection supplies (formalin, liquid nitrogen)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Anesthetize the rat and shave the dorsal surface. Sterilize the surgical area with an appropriate antiseptic.
-
Wound Creation: Create a full-thickness circular wound on the dorsum of each rat using a 5 mm sterile biopsy punch.[14]
-
Treatment Administration:
-
Topical: Apply a specified concentration of TB-500 solution directly to the wound.
-
Systemic: Administer TB-500 via subcutaneous or intraperitoneal injection at a predetermined dosage (e.g., 1 to 2mg every other day).[5]
-
-
Wound Monitoring and Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10).[15] Analyze the images using planimetry software to calculate the percentage of wound closure.
-
Tissue Harvesting and Analysis: At the end of the study period, euthanize the animals and excise the wound tissue.
-
Histology: Fix a portion of the tissue in 10% formalin for histological analysis (e.g., Hematoxylin and Eosin staining for re-epithelialization and inflammatory cell infiltration, Masson's trichrome for collagen deposition).
-
Biochemical Analysis: Snap-freeze a portion of the tissue in liquid nitrogen for subsequent analysis of protein levels (e.g., ELISA for inflammatory cytokines like TNF-α and IL-6) or enzyme activity (e.g., zymography for MMP-2 and MMP-9).
-
In Vitro Scratch Migration Assay
This protocol is a standard method for assessing cell migration in vitro and is based on established procedures.[2][3][16][17]
Workflow for an in vitro scratch migration assay.
Materials:
-
Human dermal fibroblasts or keratinocytes[11]
-
12-well culture plates[3]
-
Appropriate cell culture medium (e.g., DMEM for fibroblasts, KGM for keratinocytes)
-
Fetal Bovine Serum (FBS)
-
Sterile 1 mm pipette tips[3]
-
Phosphate Buffered Saline (PBS)
-
TB-500 stock solution
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed fibroblasts or keratinocytes into 12-well plates at a density that will allow them to reach 70-80% confluence within 24 hours (e.g., 200,000 cells/well for fibroblasts).[3]
-
Scratch Creation: Once confluent, use a sterile 1 mm pipette tip to create a straight scratch down the center of the cell monolayer.[3]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the PBS with fresh culture medium containing the desired concentration of TB-500 (e.g., 1-1000 ng/ml) or vehicle control.[4]
-
Imaging: Immediately after treatment, capture images of the scratch at 0 hours using an inverted microscope. Continue to capture images at the same locations at regular intervals (e.g., 4, 8, 24, and 48 hours).[3]
-
Quantification: Analyze the images using software such as ImageJ to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[4][12][18][19][20]
Workflow for an endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)[12]
-
96-well culture plates
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract (ECM) gel[20]
-
TB-500 stock solution
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Plate Preparation: Thaw the Matrigel on ice. Pipette a thin layer of Matrigel into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[20]
-
Cell Preparation and Seeding: Harvest HUVECs and resuspend them in culture medium containing the desired concentration of TB-500 or vehicle control. Seed the cells onto the solidified Matrigel.[20]
-
Incubation: Incubate the plate at 37°C for 4 to 18 hours to allow for tube formation.[20]
-
Imaging and Quantification:
-
Phase-contrast: Visualize and capture images of the tube-like structures using a phase-contrast microscope.
-
Fluorescence (optional): If using Calcein AM, incubate the cells with the dye before imaging with a fluorescence microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
-
Conclusion
The preclinical data strongly suggest that TB-500 holds significant potential as a therapeutic agent for promoting wound healing. Its multifaceted mechanism of action, which includes enhancing cell migration, promoting angiogenesis, and modulating inflammation, addresses several key aspects of the wound repair process. The quantitative data from both in vivo and in vitro studies provide a solid foundation for further investigation. The detailed experimental protocols provided in this guide are intended to facilitate the continued exploration of TB-500's efficacy and to aid in the design of future studies aimed at translating these promising preclinical findings into clinical applications. As research in this area progresses, TB-500 may emerge as a valuable tool in the arsenal of treatments for a wide range of acute and chronic wounds.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejdent.org [ejdent.org]
- 8. Thymosin beta4 promotes matrix metalloproteinase expression during wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of thymosin β4 on wound healing of rat palatal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejdent.org [ejdent.org]
- 11. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Thymosin beta4 enhances endothelial cell differentiation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro scratch assay to demonstrate the effects of arsenic on skin cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - RO [thermofisher.com]
- 20. cellbiolabs.com [cellbiolabs.com]
Methodological & Application
Application Notes and Protocols for TB-500 (Thymosin Beta-4) in Animal Models
Introduction
TB-500 is the synthetic form of Thymosin Beta-4 (Tβ4), a naturally occurring 43-amino acid peptide found in nearly all human and animal cells.[1][2] Tβ4 is a primary regulator of actin, a critical component of the cell's cytoskeleton, and plays a fundamental role in cell migration, proliferation, and differentiation.[3] Its regenerative properties are widely studied in preclinical animal models for its potential to accelerate wound healing, promote tissue repair, reduce inflammation, and encourage the formation of new blood vessels (angiogenesis).[1][4][5] These application notes provide a summary of dosages and administration routes used in various animal models and offer detailed protocols for researchers.
Data Presentation: TB-500 Dosage and Administration
The following table summarizes TB-500 (Tβ4) dosage and administration details from various preclinical studies in animal models.
| Application | Animal Model | Dosage | Route of Administration | Dosing Schedule | Key Findings |
| Stroke (Embolic) | Male Wistar Rats | 2 mg/kg and 12 mg/kg (Optimal calculated: 3.75 mg/kg) | Intraperitoneal (IP) | Administered 24 hours post-MCAo, then every 3 days for 4 additional doses. | Significantly improved long-term neurological functional recovery.[6] |
| Traumatic Brain Injury (TBI) | Male Wistar Rats | 6 mg/kg (low dose) and 30 mg/kg (high dose) | Intraperitoneal (IP) | Started 6 hours post-injury, repeated daily at 24 and 48 hours. | Reduced cortical lesion volume, improved functional recovery, and enhanced neurogenesis.[7] |
| Cardiac Repair | Rodent and Canine Models | 2-10 mg (weekly, adapted from animal studies) | Subcutaneous (SubQ) or Intramuscular (IM) | Weekly injections, often with a higher-dose initiation phase followed by a maintenance phase. | Increased ejection fraction, normalized heart size, and increased vascular density.[8] |
| Dermal Wound Healing | Mice | Not specified | Topical and Intraperitoneal (IP) | Assessed on days 4 and 7. | 61% better wound healing compared to saline by day 7.[9] |
| Acute Lung Injury | Rats | 10 mg/kg | Intravenous (IV) | Single dose. | Protective effect against ischemia-reperfusion induced lung injury.[5] |
| Excitotoxicity (Neuroprotection) | Rats | Not specified | Intracerebroventricular | Not specified | Significantly reduced hippocampal neuronal loss induced by kainic acid.[10] |
Experimental Protocols
Reconstitution of Lyophilized TB-500
TB-500 is typically supplied as a lyophilized (freeze-dried) powder that requires reconstitution with a sterile solvent before administration.
Materials:
-
Vial of lyophilized TB-500
-
Bacteriostatic water (0.9% sodium chloride) or sterile water for injection
-
Sterile syringe (e.g., 1 mL or 3 mL) with a needle
Protocol:
-
Remove the plastic caps from both the TB-500 vial and the bacteriostatic water vial.
-
Wipe the rubber stoppers of both vials with an alcohol swab and allow them to air dry.
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. A common reconstitution is 1 mL of water for a 10 mg vial of TB-500, yielding a concentration of 10 mg/mL.[4]
-
Slowly inject the bacteriostatic water into the TB-500 vial, angling the needle so the water runs down the side of the vial to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can denature the peptide.
-
The reconstituted solution should be clear. Store it in a refrigerator at 2-8°C.
Administration Protocols in Rodent Models
The choice of administration route depends on the experimental design and the target tissue.
a. Subcutaneous (SubQ) Injection
-
Procedure: Restrain the animal (mouse or rat). Lift the loose skin over the scruff of the neck or back to form a tent.[11][12] Insert the needle (typically 25-27 gauge) into the base of the tented skin, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered, then inject the solution.[11]
-
Advantages: Simple, minimally stressful, and allows for slow, systemic absorption. Preferred for convenience and tolerance.[8]
b. Intraperitoneal (IP) Injection
-
Procedure: Restrain the animal securely, tilting it slightly head-down. Insert the needle (typically 23-25 gauge) at a 30° angle into the lower right or left abdominal quadrant to avoid the bladder and internal organs.[11] Aspirate to check for the absence of urine or intestinal contents before injecting the solution.[12]
-
Advantages: Allows for rapid systemic absorption into the portal circulation.
c. Intravenous (IV) Injection (Tail Vein)
-
Procedure: The animal should be placed in a restrainer. Warming the tail with a heat lamp can help dilate the lateral tail veins.[12] Clean the tail with an alcohol wipe. Insert the needle (typically 27-30 gauge), bevel up, into the vein at a shallow angle.[11] A successful entry is often confirmed by a flash of blood in the needle hub. Inject the solution slowly.
-
Advantages: Bypasses absorption barriers for immediate and complete systemic distribution.
Mandatory Visualizations
Signaling Pathway of TB-500 (Thymosin Beta-4)
Caption: Simplified signaling pathway of TB-500 (Thymosin Beta-4).
General Experimental Workflow for TB-500 Animal Studies
Caption: General experimental workflow for in vivo TB-500 studies.
References
- 1. swolverine.com [swolverine.com]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. particlepeptides.com [particlepeptides.com]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. researchgate.net [researchgate.net]
- 6. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and neurorestorative effects of thymosin beta4 treatment initiated 6 hours post injury following traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementsarms.com [elementsarms.com]
- 9. medicalantiaging.com [medicalantiaging.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Synthetic TB-500 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and experimental use of synthetic TB-500 (a synthetic peptide fragment of Thymosin Beta-4). The information is intended for research purposes only.
Product Information
Synthetic TB-500 is a research-grade peptide that corresponds to a fragment of the naturally occurring protein Thymosin Beta-4. It is typically supplied as a lyophilized (freeze-dried) powder to ensure stability during transport and storage.[1] The primary sequence of the full-length Thymosin Beta-4 protein consists of 43 amino acids.[2] For research applications, it is crucial to use high-purity TB-500 (≥99%) to ensure reproducible results.[3][4][5] The quality and purity of the peptide can be verified by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6]
Reconstitution of Lyophilized TB-500
Proper reconstitution of lyophilized TB-500 is critical for maintaining its biological activity and ensuring accurate experimental outcomes.
2.1. Recommended Diluent:
For most research applications, bacteriostatic water (BW) is the recommended diluent for reconstituting TB-500.[4] BW is sterile water containing 0.9% benzyl alcohol, which acts as a preservative to prevent microbial growth, allowing for multiple withdrawals from the same vial.[7] If the reconstituted peptide is to be used immediately in a single experiment, sterile water or a suitable sterile buffer (e.g., phosphate-buffered saline, PBS) can also be used.
2.2. Reconstitution Protocol:
-
Equilibration: Allow the vial of lyophilized TB-500 and the bacteriostatic water to come to room temperature before reconstitution. This prevents condensation from forming inside the vial upon opening.
-
Sterilization: Wipe the rubber stoppers of both the TB-500 vial and the bacteriostatic water with a 70% isopropyl alcohol pad to ensure a sterile environment.
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of bacteriostatic water into the TB-500 vial. Aim the stream of water against the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake or vortex , as this can denature the peptide.
-
Final Concentration: The final concentration of the reconstituted TB-500 will depend on the amount of peptide in the vial and the volume of bacteriostatic water added. Common reconstitution ratios are provided in the table below.
Table 1: Example Reconstitution Volumes and Resulting Concentrations
| Amount of Lyophilized TB-500 | Volume of Bacteriostatic Water Added | Final Concentration |
| 5 mg | 1 mL | 5 mg/mL (5000 µg/mL) |
| 5 mg | 2 mL | 2.5 mg/mL (2500 µg/mL) |
| 10 mg | 1 mL | 10 mg/mL (10000 µg/mL) |
| 10 mg | 2 mL | 5 mg/mL (5000 µg/mL) |
Storage and Stability
Proper storage is essential to maintain the integrity and biological activity of both lyophilized and reconstituted TB-500.
Table 2: Storage Conditions and Stability of Synthetic TB-500
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to several years[8] | For long-term storage. Protect from light and moisture.[8] |
| 2°C to 8°C | Several months | For short to medium-term storage. | |
| Room Temperature | Several weeks | For short-term storage during transport or handling. | |
| Reconstituted Solution | 2°C to 8°C | 2 to 4 weeks[7] | Store in a refrigerator. Protect from light. |
| (in Bacteriostatic Water) | -20°C | Not Recommended[7] | Avoid freeze-thaw cycles as this can degrade the peptide.[7] |
Signaling Pathways and Mechanism of Action
TB-500 exerts its biological effects through various signaling pathways, primarily by interacting with actin, a key component of the cellular cytoskeleton.
4.1. Actin Sequestration:
TB-500 binds to G-actin (globular actin) monomers, preventing their polymerization into F-actin (filamentous actin). This sequestration of actin monomers creates a pool of readily available building blocks for rapid cytoskeletal rearrangement, which is crucial for processes like cell migration and tissue repair.[5]
4.2. Downstream Signaling:
TB-500 has been shown to influence several downstream signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is involved in cell survival, proliferation, and angiogenesis.
-
NF-κB Pathway: This pathway plays a central role in regulating the inflammatory response.
-
Notch Signaling Pathway: This pathway is involved in cell-cell communication and regulates processes like cell fate determination and angiogenesis.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. TB-500 - Lifestyle Peptides [lifestylepeptides.com]
- 5. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. anabolicminds.com [anabolicminds.com]
- 8. Doping control analysis of TB-500, a synthetic version of an active region of thymosin β₄, in equine urine and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Testing TB-500 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant interest for its potential therapeutic effects, particularly in tissue repair and regeneration.[1] Tβ4 is a key regulator of actin, a critical component of the cell's cytoskeleton, and plays a vital role in cell migration, proliferation, and differentiation.[1] Consequently, TB-500 is being investigated for its efficacy in wound healing, angiogenesis, and for its anti-inflammatory properties.
These application notes provide detailed protocols for a panel of in vitro assays to quantitatively assess the efficacy of TB-500. The assays are designed to be conducted in a controlled laboratory setting and are suitable for screening and characterizing the bioactivity of TB-500 and its analogues.
Mechanism of Action
TB-500's primary mechanism of action is its ability to bind to G-actin and promote the polymerization of actin filaments, which is essential for cell motility and structural integrity.[1] This activity underpins its role in promoting the migration of cells such as fibroblasts and endothelial cells to sites of injury, a crucial step in the healing process.
Furthermore, TB-500 has been shown to modulate key signaling pathways involved in inflammation and cell survival. Notably, it can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression, and activate the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[2][3]
Key In Vitro Assays for Efficacy Testing
To evaluate the multifaceted therapeutic potential of TB-500, a series of in vitro assays are recommended, focusing on its effects on cell migration, angiogenesis, and inflammation.
Cell Migration (Wound Healing) Assay
This assay, also known as the scratch assay, is a straightforward and widely used method to assess the effect of a compound on cell migration in vitro. It mimics the process of wound closure in vivo.
Protocol: Scratch Wound Healing Assay
-
Cell Seeding: Plate a suitable cell line (e.g., human fibroblasts - HDFs, or keratinocytes - HaCaT) in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a linear scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing various concentrations of TB-500 (e.g., 0, 1, 10, 100 ng/mL) to the respective wells. A vehicle control (the solvent used to dissolve TB-500) should also be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera (Time 0). Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area at Time 0.
Data Presentation: Wound Closure with TB-500 Treatment
| TB-500 Conc. (ng/mL) | % Wound Closure (6h) | % Wound Closure (12h) | % Wound Closure (24h) |
| 0 (Control) | 10 ± 2.5 | 25 ± 4.1 | 55 ± 6.3 |
| 1 | 15 ± 3.1 | 35 ± 5.2 | 70 ± 7.1 |
| 10 | 25 ± 4.5 | 50 ± 6.8 | 90 ± 8.5 |
| 100 | 30 ± 5.0 | 65 ± 7.5 | 98 ± 5.9 |
Note: The data presented in this table is illustrative and will vary depending on the cell type and experimental conditions.
Experimental Workflow: Scratch Wound Healing Assay
Caption: Workflow for the in vitro scratch wound healing assay.
Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in angiogenesis.
Protocol: Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw a basement membrane extract (e.g., Matrigel®) on ice. Pipette a thin layer of the extract into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to sub-confluency. Harvest the cells and resuspend them in a serum-free or low-serum medium.
-
Treatment: Prepare a cell suspension containing HUVECs and different concentrations of TB-500 (e.g., 0, 10, 50, 100 ng/mL).
-
Cell Seeding: Seed the HUVEC suspension onto the solidified basement membrane extract.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Image Acquisition: After the incubation period, visualize the tube formation using a microscope and capture images.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of tubes, and number of branch points using image analysis software.
Data Presentation: Angiogenesis with TB-500 Treatment
| TB-500 Conc. (ng/mL) | Total Tube Length (µm) | Number of Tubes | Number of Branch Points |
| 0 (Control) | 1500 ± 210 | 30 ± 5 | 20 ± 4 |
| 10 | 2200 ± 280 | 45 ± 7 | 35 ± 6 |
| 50 | 3500 ± 350 | 65 ± 9 | 55 ± 8 |
| 100 | 4100 ± 420 | 78 ± 11 | 68 ± 10 |
Note: The data presented in this table is illustrative and will vary depending on the cell type and experimental conditions.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the in vitro angiogenesis tube formation assay.
Anti-Inflammatory Assay
This assay measures the ability of TB-500 to suppress the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.
Protocol: Cytokine Release Assay
-
Cell Culture: Culture a suitable immune cell line (e.g., macrophages like RAW 264.7 or human peripheral blood mononuclear cells - PBMCs) in a 24-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of TB-500 (e.g., 0, 50, 100, 200 ng/mL) for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL). Include a control group with no stimulus.
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL and compare the levels between the different treatment groups.
Data Presentation: Anti-Inflammatory Effects of TB-500
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | 50 ± 10 | 30 ± 8 |
| LPS only | 1200 ± 150 | 800 ± 95 |
| LPS + TB-500 (50 ng/mL) | 850 ± 110 | 550 ± 70 |
| LPS + TB-500 (100 ng/mL) | 500 ± 65 | 300 ± 40 |
| LPS + TB-500 (200 ng/mL) | 300 ± 45 | 150 ± 25 |
Note: The data presented in this table is illustrative and will vary depending on the cell type, stimulus, and experimental conditions.
Signaling Pathway Analysis
To further elucidate the mechanism of action of TB-500, its effects on key signaling pathways can be investigated using techniques like Western blotting or reporter assays.
Signaling Pathway: TB-500 and the PI3K/Akt Pathway
Caption: TB-500 activates the PI3K/Akt signaling pathway.
Signaling Pathway: TB-500 and the NF-κB Pathway
Caption: TB-500 inhibits the NF-κB signaling pathway.
Conclusion
The in vitro assays and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of TB-500's efficacy. By systematically assessing its impact on cell migration, angiogenesis, and inflammation, researchers and drug developers can gain valuable insights into its therapeutic potential and mechanism of action. The quantitative data generated from these assays are crucial for dose-response characterization and for making informed decisions in the drug development pipeline.
References
Application Notes and Protocols: Best Practices for Using TB-500 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-500, a synthetic peptide that is the active fragment of Thymosin Beta-4 (Tβ4), is a key regulator of actin, a critical component of the cell's cytoskeleton.[1][2] This interaction underlies its significant role in cell proliferation, migration, and differentiation, making it a molecule of high interest in regenerative medicine and drug development.[3][4] Tβ4 is a naturally occurring peptide found in virtually all human and animal cells, with particularly high concentrations in the thymus, spleen, and macrophages.[3] TB-500's ability to modulate actin dynamics gives it potent wound healing and anti-inflammatory properties.[1][2] These application notes provide a comprehensive guide to utilizing TB-500 in cell culture experiments, offering detailed protocols for key assays and a summary of effective concentrations.
Mechanism of Action
The primary mechanism of action for TB-500 and its natural counterpart, Tβ4, is the regulation of actin polymerization.[1][2] By binding to G-actin (globular actin), TB-500 prevents its assembly into F-actin (filamentous actin) filaments. This sequestration of actin monomers allows for the rapid mobilization of actin for various cellular processes, including:
-
Cell Migration: By controlling the dynamics of the actin cytoskeleton, TB-500 facilitates cell motility, a crucial step in wound healing and immune response.[2][5][6]
-
Angiogenesis: TB-500 promotes the formation of new blood vessels, a process vital for tissue repair and regeneration.[3][4]
-
Inhibition of Apoptosis: Tβ4 has been shown to protect cells from programmed cell death.[3]
-
Downregulation of Inflammation: TB-500 can reduce the expression of pro-inflammatory cytokines.[2]
Data Presentation: Effective Concentrations of TB-500 in Cell Culture
The optimal concentration of TB-500 can vary significantly depending on the cell type and the specific biological process being investigated. The following table summarizes effective concentrations reported in the literature.
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Human Hepatic Stellate Cells (LX-2) | Transwell Migration Assay | 1000 ng/mL | Decreased cell migration.[2] |
| Human Hepatic Stellate Cells (LX-2) | Wound Healing Assay | Not specified | Treatment with Tβ4 peptide suppressed cell migration.[2] |
| Human Colon Carcinoma (3LNLN) & Breast Carcinoma (MDA-MB-231) Cells | Transwell Migration Assay | 0.24 µM | Biphasic response, with peak migration at this concentration and decreased migration at higher concentrations.[7] |
| Human Primary Chondrocytes | MMP Expression (Pro-MMP-9) | 2 and 4 µg/mL | Significantly increased pro-MMP-9 expression and activation after 4 hours of treatment.[8] |
| Human Cornea Epithelial Cells (HCEC) | MMP-1 Expression | 1 µg/mL | Dose-dependent increase in MMP-1 mRNA and protein levels.[9] |
| Human Endothelial Progenitor Cells (EPCs) | Transwell Migration Assay | Concentration-dependent | Induced EPC migration.[5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | ng-µg range | Increased tube formation.[10] |
| Oligodendrocyte Progenitor Cells | Inflammatory Signaling | 25-100 ng/mL | Increased levels of microRNA-146a, which downregulates Toll-like receptor (TLR)-driven inflammation.[11] |
Signaling Pathways
TB-500 influences several key signaling pathways to exert its biological effects. Understanding these pathways is crucial for designing experiments and interpreting results.
Akt/PI3K Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and migration. Tβ4 has been shown to activate this pathway in various cell types, including endothelial progenitor cells and cardiomyocytes, contributing to their pro-survival and migratory functions.[5][12]
References
- 1. Matrix metalloproteinase activity is necessary for thymosin beta 4 promotion of epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Thymosin beta4 promotes matrix metalloproteinase expression during wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. Thymosin beta4 induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The effect of thymosin beta4 on articular cartilage chondrocyte matrix metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Thymosin β4 enhances endothelial cell differentiation and angiogenesis | Semantic Scholar [semanticscholar.org]
- 11. corepeptides.com [corepeptides.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for TB-500 in Rat Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant interest in preclinical research for its potential therapeutic effects in tissue repair and regeneration. Tβ4 is a key regulator of actin, a critical component of the cell's cytoskeleton, and plays a vital role in cell migration, proliferation, and differentiation. These cellular processes are fundamental to wound healing and tissue repair. This document provides detailed protocols for inducing various injuries in rat models and subsequently treating them with TB-500, based on findings from scientific literature. It also summarizes quantitative data from these studies and visualizes the key signaling pathways involved in TB-500's mechanism of action.
Mechanism of Action: Key Signaling Pathways
TB-500 exerts its regenerative effects by modulating several key signaling pathways within the cell. Upon administration, TB-500 can influence a cascade of events that promote tissue repair and reduce inflammation. The primary pathways implicated in the action of TB-500 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Extracellular signal-regulated kinase (ERK) pathway, and the Wnt/β-catenin pathway. These pathways are integral to cell survival, proliferation, angiogenesis (the formation of new blood vessels), and the regulation of inflammatory responses.[1]
Caption: Signaling pathways activated by TB-500 leading to tissue repair.
Experimental Protocols for Injury Induction in Rats
The following are detailed protocols for inducing specific injuries in rats, which can then be used to study the therapeutic effects of TB-500.
Muscle Injury Model: Crush Injury
This protocol describes a non-invasive method to induce a reproducible muscle crush injury in the gastrocnemius muscle of rats.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Buprenorphine for analgesia
-
Crush injury device with a piston
-
Air compressor
-
Depilatory cream
-
75% alcohol and iodophor for sterilization
Procedure:
-
Anesthetize the rat using isoflurane. Administer buprenorphine (0.05 to 0.1 mg/kg SC) for pre-emptive analgesia.
-
Remove the fur from the hind limb using depilatory cream and sterilize the skin.
-
Place the rat on the platform of the crush injury device.
-
Apply a calibrated force (e.g., 28.5 to 30.4 N) to the gastrocnemius muscle for a set duration (e.g., 30 seconds) using the piston connected to an air compressor.[2] The contralateral limb can serve as an uninjured control.
-
Allow the rat to recover in a clean cage. Administer post-operative analgesia as required.
Cardiac Injury Model: Ischemia-Reperfusion Injury
This protocol details the induction of myocardial ischemia-reperfusion injury by ligating the left anterior descending (LAD) coronary artery.
Materials:
-
Anesthesia (e.g., isoflurane or pentobarbital sodium)
-
Mechanical ventilator
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
ECG monitoring equipment
Procedure:
-
Anesthetize the rat and intubate it for mechanical ventilation.
-
Make a left thoracotomy incision at the fourth or fifth intercostal space to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture under the LAD and create a slipknot.
-
Induce ischemia by tightening the slipknot for a defined period (e.g., 30-45 minutes). Ischemia can be confirmed by observing the blanching of the myocardium and changes in the ECG.[3][4]
-
Release the slipknot to allow for reperfusion of the coronary artery.
-
Close the thoracic cavity in layers.
-
Provide post-operative care, including analgesia and monitoring.
Corneal Injury Model: Alkali Burn
This protocol describes the creation of a standardized corneal alkali burn injury.
Materials:
-
Anesthesia (e.g., ketamine and xylazine injection)
-
Topical anesthetic (e.g., proparacaine)
-
Filter paper discs (e.g., 2-3 mm diameter)
-
Sodium hydroxide (NaOH) solution (e.g., 0.15 M to 1 M)
-
Sterile saline solution for irrigation
-
Ophthalmic antibiotics
Procedure:
-
Anesthetize the rat and apply a drop of topical anesthetic to the eye.
-
Soak a filter paper disc in the NaOH solution.
-
Carefully place the saturated filter paper disc on the central cornea for a specific duration (e.g., 30 seconds).[5][6]
-
Remove the filter paper and immediately irrigate the eye with sterile saline to neutralize the alkali.
-
Apply a drop of ophthalmic antibiotic to prevent infection.
-
The contralateral eye can be used as a control (treated with a saline-soaked filter paper).
TB-500 Treatment Protocols and Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of TB-500 (Thymosin Beta-4) in various rat injury models.
Table 1: TB-500 Treatment Protocol and Outcomes in a Rat Skin Flap Injury Model
| Parameter | Details | Reference |
| Animal Model | Wistar rats with random-pattern skin flaps | [7] |
| TB-500 Dosage | 2 mg/kg/day and 10 mg/kg/day | [7] |
| Administration Route | Intraperitoneal injection | [7] |
| Treatment Duration | 7 days | [7] |
| Quantitative Outcomes | - Dose-dependent increase in the survival area of the skin flap. - Significant upregulation of β-catenin and c-Myc in Tβ4-treated flaps. - Dose-dependent decrease in caspase-3 protein levels. | [7] |
Table 2: TB-500 Treatment Protocol and Outcomes in a Rat Palatal Wound Model
| Parameter | Details | Reference | | :--- | :--- | | Animal Model | Rats with excisional wounds on the palate |[8] | | TB-500 Concentration | 100 ng/ml and 1,000 ng/ml (in vitro); direct application to wound (in vivo) |[8] | | Administration Route | Topical application to the wound |[8] | | Assessment Time | 1 week post-surgery |[8] | | Quantitative Outcomes | - Significant enhancement of palatal wound closure in Tβ4-treated rats. - Increased mRNA and protein expression of MMP2 and VEGF in Tβ4-treated rat palatal cells. - Stimulation of rat palatal cell migration at concentrations of 100 and 1,000 ng/ml. |[8] |
Table 3: TB-500 Treatment Protocol and Outcomes in a Rat Dermal Wound Model
| Parameter | Details | Reference |
| Animal Model | Rats with full-thickness dermal wounds | [9] |
| TB-500 Dosage | Not specified in mg/kg, but applied topically or via intraperitoneal injection | [9] |
| Administration Route | Topical and Intraperitoneal | [9] |
| Assessment Time | 4 and 7 days post-wounding | [9] |
| Quantitative Outcomes | - 42% increase in reepithelialization at 4 days and 61% at 7 days compared to controls. - At least 11% greater wound contraction by day 7. - Increased collagen deposition and angiogenesis in treated wounds. | [9] |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for inducing an injury in a rat model and subsequently evaluating the therapeutic effects of TB-500.
Caption: General experimental workflow for TB-500 studies in rat injury models.
Conclusion
The protocols and data presented in these application notes provide a framework for researchers to design and conduct studies investigating the therapeutic potential of TB-500 in various rat injury models. The quantitative data from existing literature suggests that TB-500 can accelerate wound healing and tissue repair through its influence on key cellular and signaling pathways. Further research is warranted to optimize dosing and administration strategies for different injury types and to fully elucidate the molecular mechanisms underlying the regenerative effects of TB-500. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
- 1. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model of Muscle Crush Injury of the Legs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Acute Myocardial Infarction in Rats [jove.com]
- 4. Improved Rodent Model of Myocardial Ischemia and Reperfusion Injury [jove.com]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
- 6. Research on mouse model of grade II corneal alkali burn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Pro-Angiogenic Effects of TB-500: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant interest in regenerative medicine and drug development for its role in tissue repair and wound healing.[1][2][3] A primary mechanism through which TB-500 exerts its therapeutic effects is by promoting angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][4][5] This process is critical for supplying oxygen and nutrients to damaged tissues, thereby facilitating regeneration.[1][2] TB-500 stimulates angiogenesis by upregulating actin production, which is essential for cell migration and structure, and by activating growth factors like vascular endothelial growth factor (VEGF).[1][2][6]
Accurately quantifying the angiogenic potential of TB-500 is crucial for preclinical research and therapeutic development. These application notes provide detailed protocols for a suite of in vitro and in vivo assays designed to measure the various stages of angiogenesis, from endothelial cell migration and proliferation to the formation of complex capillary-like networks.
TB-500 Signaling Pathway in Angiogenesis
TB-500 promotes angiogenesis through a multi-faceted signaling cascade. It influences the expression of key growth factors and interacts with signaling pathways that regulate endothelial cell behavior. The diagram below illustrates a simplified model of the proposed signaling pathway.
Caption: Simplified signaling pathway of TB-500 in promoting angiogenesis.
Quantitative Data Summary
The following table summarizes quantitative parameters for assessing the effects of TB-500 on angiogenesis, as derived from preclinical studies. Note that optimal concentrations and observed effects can vary depending on the cell type and assay conditions.
| Parameter | Assay Type | Typical TB-500 Concentration | Expected Outcome | Reference |
| Tube Formation | In Vitro (Endothelial Cells) | 1-10 µg/mL | Increased tube length, number of nodes, and branching points. | [4] |
| Cell Migration | In Vitro (Boyden Chamber) | 0.1-1 µg/mL | Increased number of migrated endothelial cells. | [7] |
| Cell Proliferation | In Vitro (Thymidine Incorporation) | 1-10 µg/mL | Increased endothelial cell proliferation rate. | [8] |
| Vessel Sprouting | Ex Vivo (Aortic Ring Assay) | 1-10 µg/mL | Increased number and length of microvessel sprouts. | [9] |
| Neovascularization | In Vivo (CAM Assay) | 5-20 µg per embryo | Increased density and branching of new blood vessels. | [7][10] |
In Vitro Angiogenesis Assays
In vitro assays are fundamental for dissecting the specific cellular effects of TB-500 on endothelial cells, the primary cell type involved in angiogenesis.[11][12]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.[11][13][14][15]
Experimental Workflow:
Caption: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Plate Coating: Thaw basement membrane extract (BME) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[11]
-
Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in appropriate media containing a low serum concentration (0.5-2%). Prepare cell suspensions with varying concentrations of TB-500 (e.g., 0, 1, 5, 10 µg/mL).
-
Incubation: Add 100 µL of the cell suspension (1-2 x 10^4 cells) to each well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[11]
-
Imaging: Visualize the formation of tube-like structures using an inverted microscope. Capture images of multiple fields per well.
-
Quantification: Analyze the captured images using software such as ImageJ with an angiogenesis analyzer plugin.[16] Quantify parameters like total tube length, number of nodes, and number of branches.[16]
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic effect of TB-500 on endothelial cells, a crucial step in angiogenesis where cells migrate towards a pro-angiogenic stimulus.[7]
Protocol:
-
Chamber Setup: Use a Boyden chamber or a similar transwell insert system with a porous membrane (e.g., 8 µm pores). Coat the upper side of the membrane with an extracellular matrix protein like fibronectin or collagen and allow it to dry.
-
Chemoattractant: In the lower chamber, add media containing different concentrations of TB-500 as the chemoattractant. A negative control should contain media with no TB-500, and a positive control could be a known angiogenic factor like VEGF.
-
Cell Seeding: Harvest and resuspend endothelial cells in serum-free media. Seed the cells in the upper chamber.
-
Incubation: Incubate the chamber at 37°C for 4-6 hours.
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.
-
Quantification: Count the number of migrated cells in multiple fields under a microscope.
Ex Vivo Angiogenesis Assay
Ex vivo assays provide a more complex tissue environment than in vitro models while still allowing for controlled experimental conditions.
Aortic Ring Assay
This assay uses explants of the aorta to assess the sprouting of new microvessels in a three-dimensional matrix in response to angiogenic stimuli.[9]
Experimental Workflow:
Caption: Workflow for the ex vivo aortic ring assay.
Protocol:
-
Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta under sterile conditions.[9]
-
Ring Preparation: Clean the aorta of any surrounding fibro-adipose tissue and slice it into 1 mm thick rings.[9]
-
Embedding: Place a layer of 3D matrix (e.g., collagen gel or BME) in each well of a 48-well plate and allow it to solidify. Place one aortic ring in the center of each well and cover it with another layer of the matrix.[9]
-
Treatment: After the top layer has solidified, add culture media supplemented with different concentrations of TB-500.
-
Incubation: Incubate the plate at 37°C. Replace the culture media every 2-3 days with fresh media containing the respective treatments.
-
Quantification: Monitor the sprouting of microvessels from the aortic rings daily using a microscope. After 7-14 days, capture images and quantify the number and length of the sprouts.
In Vivo Angiogenesis Assay
In vivo assays are essential for evaluating the angiogenic effects of TB-500 in a complex, living organism.[17]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to the highly vascularized nature of the chick embryo's chorioallantoic membrane.[7][10][18][19]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.[18]
-
Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.[19]
-
Sample Application: On day 7 or 8, apply a sterile, non-inflammatory carrier (e.g., a gelatin sponge or a filter paper disc) soaked with TB-500 solution onto the CAM. A control group should receive the carrier with saline.
-
Incubation: Reseal the window with sterile tape and return the eggs to the incubator for another 2-3 days.
-
Observation and Imaging: After the incubation period, reopen the window and observe the CAM for the formation of new blood vessels around the application site. Capture images of the vasculature.
-
Quantification: Quantify the angiogenic response by counting the number of blood vessel branch points or by measuring the total blood vessel length within a defined area around the carrier.
References
- 1. pliability.com [pliability.com]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. TB500 - NutraPedia [nutrahacker.com]
- 5. peptideaffect.com [peptideaffect.com]
- 6. BPC-157 and TB-500: Exploring the Hypothetical Synergy of Two Research Peptides – CCN – Columbus County News [columbuscountynews.com]
- 7. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiogenesis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 鸡胚绒毛尿囊膜 (CAM) 测定 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. ibidi.com [ibidi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for TB-500 in Cardiac Muscle Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-500, a synthetic peptide with the active region of Thymosin Beta-4 (Tβ4), has emerged as a promising agent in the field of regenerative medicine, particularly in the context of cardiac muscle repair. Tβ4 is a naturally occurring, 43-amino acid peptide that plays a crucial role in wound healing, inflammation modulation, and the regulation of actin cytoskeleton dynamics. These application notes provide a comprehensive overview of the use of TB-500 in preclinical studies focused on cardiac muscle regeneration, summarizing key quantitative data and detailing experimental protocols to facilitate further research and development.
Mechanism of Action in Cardiac Regeneration
TB-500 exerts its regenerative effects on cardiac muscle through a multi-faceted mechanism of action:
-
Actin Regulation: As an actin-sequestering peptide, TB-500 binds to G-actin, promoting the polymerization of F-actin, which is essential for cell migration, adhesion, and structural integrity. This property is vital for the mobilization of reparative cells to the site of cardiac injury.
-
Pro-Survival Signaling: TB-500 activates pro-survival signaling pathways, most notably the Akt pathway, through its interaction with Integrin-Linked Kinase (ILK). This activation helps to protect cardiomyocytes from apoptotic cell death following ischemic injury.[1]
-
Angiogenesis: TB-500 stimulates the formation of new blood vessels, a critical process for restoring blood flow to the damaged myocardium. It promotes the migration and proliferation of endothelial cells, contributing to neovascularization.
-
Anti-inflammatory Effects: TB-500 modulates the inflammatory response by reducing the expression of pro-inflammatory cytokines, thereby mitigating excessive inflammation that can exacerbate cardiac damage.
-
Reduction of Fibrosis: By inhibiting the differentiation of myofibroblasts and reducing collagen deposition, TB-500 helps to limit the formation of scar tissue, which can impair cardiac function.
Quantitative Data Summary
The following tables summarize the quantitative effects of TB-500 observed in various preclinical models of cardiac injury.
Table 1: Effects of TB-500 on Cardiac Function and Remodeling
| Parameter | Animal Model | Treatment Regimen | Results | Reference |
| Cardiac Rupture | Mouse (Myocardial Infarction) | 1.6 mg/kg/day IP via osmotic minipump for 7 days | Reduction in cardiac rupture from 56.3% (vehicle) to 22.7% (TB-500) | [2] |
| Left Ventricular Fractional Shortening | Mouse (Myocardial Infarction) | Intracardiac injection | Improvement from 28.8% (control) to 39.2% (TB-500) 3 days post-MI | [3] |
| Left Ventricular Ejection Fraction | Mouse (Myocardial Infarction) | Intracardiac injection | Improvement from 44.7% (control) to 64.2% (TB-500) 3 days post-MI | [3] |
| Infarct Size | Rat (Myocardial Infarction) | 5.4 mg/kg IP (long-term dosing) | 43% reduction in infarct volume | [1] |
| Infarct Size | Rat (Myocardial Infarction) | 5.4 mg/kg IP (short-term dosing) | 29% reduction in infarct volume (not statistically significant) | [1] |
| Scar Volume | Mouse (Myocardial Infarction) | Systemic or local delivery | Significant reduction in scar volume | [3] |
Table 2: Cellular and Molecular Effects of TB-500 in Cardiac Regeneration
| Parameter | Model System | Treatment | Results | Reference |
| Cardiomyocyte Apoptosis | In vitro (hypoxic hiPSC-CMs) | 600 ng/mL TB-4 | Protection from hypoxic damage | |
| Akt Pathway Activation | Rat (Ischemia-Reperfusion) | 5.4 mg/kg IP | 4-6% increase in phosphorylated Akt in ischemic tissue | [1] |
| hiPSC-CM Engraftment | Porcine (Myocardial Infarction) | Co-treatment with TB-4 microspheres | Significantly enhanced engraftment of hiPSC-CMs |
Experimental Protocols
In Vivo Mouse Model of Myocardial Infarction (Permanent LAD Ligation)
This protocol describes the induction of myocardial infarction (MI) in adult mice through the permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Adult C57BL/6 mice (8-12 weeks old)
-
Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg), or Isoflurane
-
Surgical instruments: Fine scissors, forceps, needle holder, retractors
-
Suture: 8-0 silk suture for ligation, 6-0 silk for skin closure
-
Mechanical ventilator
-
Heating pad
-
TB-500 (lyophilized powder)
-
Sterile saline or bacteriostatic water for reconstitution
-
Osmotic minipumps or syringes for injection
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse using either an intraperitoneal injection of Ketamine/Xylazine or by inhalation of Isoflurane. Once anesthetized, intubate the mouse and connect it to a mechanical ventilator.
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the chest area and disinfect with an antiseptic solution.
-
Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the rib cage. Make an incision in the fourth intercostal space to open the chest cavity.
-
LAD Ligation: Gently retract the ribs to visualize the heart. The LAD artery can be identified as a small vessel running down the anterior wall of the left ventricle. Using an 8-0 silk suture, carefully pass the needle under the LAD at a position approximately 2-3 mm from its origin. Tightly tie a double knot to permanently occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.
-
Chest Closure: Close the chest wall by suturing the intercostal muscles and then the skin in separate layers.
-
Post-operative Care: Disconnect the mouse from the ventilator once spontaneous breathing resumes. Administer analgesics as required and monitor the animal closely during recovery.
TB-500 Administration Protocol
a) Intraperitoneal (IP) Injection:
-
Reconstitute lyophilized TB-500 in sterile saline or bacteriostatic water to the desired concentration.
-
For a dosage of 1.6 mg/kg/day, calculate the required volume based on the mouse's body weight.
-
Administer the calculated volume via intraperitoneal injection. For continuous delivery, load the TB-500 solution into an osmotic minipump and implant it subcutaneously or intraperitoneally.
b) Intracardiac Injection:
-
This method is typically performed at the time of thoracotomy for LAD ligation.
-
Reconstitute TB-500 to a higher concentration to allow for a small injection volume (typically 10-20 µL).
-
Using a fine-gauge needle (e.g., 30G), inject the TB-500 solution directly into the border zone of the infarct.
Assessment of Cardiac Function (Echocardiography)
Procedure:
-
Lightly anesthetize the mouse with Isoflurane.
-
Place the mouse on a heated platform in a supine or left lateral position.
-
Apply ultrasound gel to the shaved chest.
-
Using a high-frequency ultrasound probe, obtain two-dimensional M-mode images of the left ventricle in both long- and short-axis views.
-
Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the ejection fraction (EF) and fractional shortening (FS) using standard formulas.
Histological Analysis
a) Quantification of Fibrosis (Picrosirius Red Staining):
-
Euthanize the mouse and excise the heart.
-
Fix the heart in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm thick sections and stain with Picrosirius Red solution.
-
Visualize the sections under a polarized light microscope. Collagen fibers will appear bright red or yellow.
-
Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.
b) Quantification of Apoptosis (TUNEL Assay):
-
Prepare paraffin-embedded heart sections as described above.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions.
-
Counterstain with a nuclear stain (e.g., DAPI) and a cardiomyocyte-specific marker (e.g., anti-troponin I).
-
Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (typically green), indicating apoptotic cells.
-
Quantify the number of apoptotic cardiomyocytes as a percentage of the total number of cardiomyocytes.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of TB-500 in cardiomyocytes.
Caption: Experimental workflow for studying TB-500 in cardiac regeneration.
Caption: Logical relationship of TB-500's effects on cardiac repair.
References
Application Notes and Protocols for Studying Nerve Damage and Repair Using TB-500 (Thymosin Beta-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), has emerged as a promising agent in preclinical studies for its significant potential in promoting nerve regeneration and functional recovery after injury.[1][2][3] Tβ4 is a pleiotropic molecule known to play a crucial role in tissue repair and regeneration, wound healing, and the modulation of inflammatory responses.[1][2][4] These application notes provide a comprehensive overview of the use of TB-500 in nerve damage and repair research, detailing its mechanisms of action, experimental protocols, and quantitative outcomes from various preclinical models.
Mechanism of Action in Nerve Repair
TB-500 exerts its neuroregenerative effects through multiple mechanisms:
-
Actin Regulation: A primary function of Tβ4 is its ability to sequester G-actin monomers.[1] This regulation of actin dynamics is critical for cell motility and migration, processes essential for neuronal growth cone extension and the migration of Schwann cells and oligodendrocytes to the site of injury.[5][6][7]
-
Promotion of Angiogenesis: TB-500 stimulates the formation of new blood vessels, a process vital for supplying oxygen and nutrients to damaged nervous tissue, thereby facilitating repair.[1][8]
-
Anti-inflammatory Effects: TB-500 has been shown to downregulate pro-inflammatory cytokines.[4] This is achieved, in part, by upregulating microRNA-146a, which in turn suppresses the Toll-like receptor (TLR) proinflammatory signaling pathway and inhibits NF-κB activation.[4][9]
-
Neurogenesis and Oligodendrogenesis: Studies have demonstrated that Tβ4 treatment enhances the proliferation and differentiation of neuronal and oligodendrocyte progenitor cells, leading to the formation of new neurons and the remyelination of axons.[4][9]
-
Upregulation of Neurotrophic Factors: TB-500 has been shown to upregulate neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and plasticity.[10]
Quantitative Data from Preclinical Studies
The efficacy of TB-500 in promoting nerve repair has been quantified in various animal models of neurological injury. The following tables summarize key findings:
Table 1: Functional Recovery in a Rat Model of Spinal Cord Injury (SCI)
| Treatment Group | Outcome Measure | Result | Reference |
| TB-500 | Basso-Beattie-Bresnahan (BBB) locomotor scale | Markedly improved locomotor recovery | [11] |
| TB-500 | Myelin Basic Protein (MBP) levels | 57.8% greater than saline-treated controls | [11] |
| TB-500 | ED1 (activated microglia/macrophages) expression | Reduced by 36.9% compared to saline-treated controls | [11] |
Table 2: Neuroprotection and Functional Recovery in a Rat Model of Traumatic Brain Injury (TBI)
| Treatment Group | Outcome Measure | Result | Reference |
| TB-500 (initiated 6 hours post-injury) | Sensorimotor functional recovery | Significantly improved | [4] |
| TB-500 (initiated 6 hours post-injury) | Spatial learning (Morris Water Maze) | Significantly improved | [4] |
| TB-500 (initiated 6 hours post-injury) | Cortical lesion volume | Significantly reduced | [4] |
| TB-500 (initiated 6 hours post-injury) | Hippocampal cell loss | Significantly reduced | [4] |
Table 3: Neurological Improvement in a Mouse Model of Diabetic Peripheral Neuropathy
| Treatment Group | Outcome Measure | Result | Reference |
| TB-500 | Sciatic nerve conduction velocity deficits | Significant reduction | [12] |
| TB-500 | Response to thermal stimuli | Improved | [12] |
| TB-500 | Functional vascular density in sciatic nerve | Increased | [12] |
| TB-500 | Regional blood flow in sciatic nerve | Increased | [12] |
Experimental Protocols
Animal Model of Sciatic Nerve Crush Injury
This protocol describes the induction of a sciatic nerve crush injury in rats to study the effects of TB-500 on peripheral nerve regeneration.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Fine-toothed forceps
-
Surgical scissors
-
Sutures
-
TB-500 (lyophilized powder)
-
Bacteriostatic water for reconstitution
-
Syringes and needles for administration
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the lateral aspect of the thigh and sterilize the skin.
-
Make a skin incision parallel to the femur.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Gently crush the sciatic nerve at a specific distance from its trifurcation for a consistent duration (e.g., 30 seconds) using fine-toothed forceps.
-
Suture the muscle and skin layers.
-
Administer TB-500 or saline control. A common dosage regimen is a loading phase of 4-8 mg/week, split into 2-3 injections, followed by a maintenance phase of 2-4 mg every 1-2 weeks.[13][14] Administration can be subcutaneous or intramuscular.[15][16]
-
Monitor the animals for functional recovery using walking track analysis at regular intervals (e.g., weekly) for 4-8 weeks.[17]
Immunofluorescence Staining for Nerve Regeneration Markers
This protocol outlines the steps for immunofluorescent staining of nerve tissue to visualize and quantify markers of regeneration.
Materials:
-
Fixed nerve tissue sections (paraffin-embedded or cryosections)
-
Primary antibodies (e.g., anti-Neurofilament for axons, anti-S100β for Schwann cells)[18]
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a series of graded ethanol solutions.
-
Antigen Retrieval: Use a heat-mediated method (e.g., microwave in citrate buffer) to unmask antigens.
-
Permeabilization: Incubate sections in PBS containing Triton X-100.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash slides with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting: Mount coverslips using an appropriate mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify nerve fiber density, myelination, and Schwann cell migration using image analysis software.
Visualization of Signaling Pathways and Workflows
TB-500 Signaling in Neuronal Growth and Angiogenesis
Caption: TB-500 promotes neuronal growth and angiogenesis.
Anti-inflammatory Pathway of TB-500
Caption: TB-500's anti-inflammatory signaling cascade.
Experimental Workflow for a TBI Study
Caption: Workflow for a TBI study using TB-500.
Conclusion
TB-500 demonstrates significant therapeutic potential for nerve damage and repair by acting on multiple biological pathways. The provided protocols and data offer a foundation for researchers to design and execute studies to further elucidate the mechanisms and efficacy of TB-500 in various models of neurological injury. Further research is warranted to translate these promising preclinical findings into clinical applications for patients with nerve damage.
References
- 1. swolverine.com [swolverine.com]
- 2. Peptide TB500: Everything You Need to Know [optimumosteo.com]
- 3. youtube.com [youtube.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Actin Dynamics in Growth Cone Motility and Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin Beta 4 Protects Hippocampal Neuronal Cells against PrP (106–126) via Neurotrophic Factor Signaling [mdpi.com]
- 7. Actin-Based Growth Cone Motility and Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
- 9. nuvamedacademy.com [nuvamedacademy.com]
- 10. pinnaclepeptides.com [pinnaclepeptides.com]
- 11. Beneficial effects of thymosin β4 on spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thymosin β4 Promotes the Recovery of Peripheral Neuropathy in Type II Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. swolverine.com [swolverine.com]
- 14. swolverine.com [swolverine.com]
- 15. www.welcomehomevetsofnj.org - Tb 500 Dosage Guide [welcomehomevetsofnj.org]
- 16. cellgenic.com [cellgenic.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of TB-500 and BPC-157 in Research
For Research Use Only. Not for human use.
Introduction
In the field of regenerative medicine and tissue repair, the synthetic peptides TB-500 (a fragment of Thymosin Beta-4) and BPC-157 (Body Protective Compound 157) have garnered significant interest. Both peptides are subjects of ongoing research for their potential roles in accelerating healing processes. TB-500 is recognized for its influence on cell migration, differentiation, and inflammation modulation, primarily through its interaction with actin. BPC-157, a peptide derived from a stomach protein, is noted for its pro-angiogenic and tissue-protective effects.
The combination of TB-500 and BPC-157 is being explored for potential synergistic effects, with the hypothesis that their distinct yet complementary mechanisms of action could lead to enhanced tissue regeneration. These application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these peptides.
Mechanisms of Action
TB-500 (Thymosin Beta-4 Fragment)
TB-500 is a synthetic version of Thymosin Beta-4, a naturally occurring peptide that plays a crucial role in tissue repair and regeneration.[1] Its primary mechanism of action is its ability to regulate actin, a key protein involved in cell structure and movement.[1] By binding to G-actin, TB-500 promotes the assembly of the actin cytoskeleton, which is essential for cell migration and proliferation. This action is believed to be central to its ability to promote the migration of cells to injury sites for tissue repair.
Furthermore, TB-500 has been shown to have anti-inflammatory properties and to promote angiogenesis (the formation of new blood vessels).[2] It is thought to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[2]
BPC-157 (Body Protective Compound 157)
BPC-157 is a pentadecapeptide with a sequence derived from a human gastric protein.[3] Its mechanism of action is multifaceted and is believed to involve the modulation of several growth factors and signaling pathways. A key aspect of BPC-157's activity is its pro-angiogenic effect. Research suggests that BPC-157 can increase the expression of VEGF receptors (VEGFR2), thereby enhancing the signaling cascade that leads to new blood vessel formation.[4]
BPC-157 has also been shown to have a positive effect on fibroblast activity, which is crucial for the synthesis of extracellular matrix and collagen, essential components of tissue repair.[3] Additionally, it exhibits anti-inflammatory effects and has been observed to promote the healing of various tissues, including muscle, tendon, and ligament.[5]
Synergistic Rationale
The combined application of TB-500 and BPC-157 is predicated on the hypothesis that their distinct mechanisms can work in concert to produce a more robust healing response. This potential synergy, often anecdotally referred to as the "Wolverine Protocol," is thought to stem from the following:
-
Complementary Angiogenesis Promotion: TB-500 may increase the production of VEGF, while BPC-157 enhances the expression of its receptor, VEGFR2.[4] This dual action could theoretically lead to a more potent angiogenic response than either peptide alone.
-
Enhanced Cell Migration and Tissue Formation: TB-500's role in promoting cell migration via actin regulation can bring the necessary cells to the site of injury, while BPC-157's influence on fibroblasts can then promote the rebuilding of the tissue matrix.[1][3]
-
Comprehensive Anti-Inflammatory Action: Both peptides possess anti-inflammatory properties, and their combined use may lead to a more significant reduction in inflammation at the injury site, creating a more favorable environment for healing.[2][5]
Data from Preclinical Studies
While research on the combination of TB-500 and BPC-157 is still emerging, preclinical studies on the individual peptides provide a basis for their potential efficacy. The following tables summarize representative quantitative data from animal studies. It is important to note that direct comparative studies of the combination versus individual peptides are limited in publicly available literature.
Table 1: Effects of BPC-157 on Tendon and Ligament Healing in Rat Models
| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |
|---|---|---|---|---|---|
| Load-to-failure | Transected Achilles tendon | BPC-157 (10 µg/kg) | Saline | Significantly increased | [5] |
| Collagen organization | Transected Achilles tendon | BPC-157 (10 µg/kg) | Saline | Improved alignment | [6] |
| Functional recovery | Transected medial collateral ligament | BPC-157 (10 µg/kg) | Saline | Significantly improved |[5] |
Table 2: Effects of TB-500 (Thymosin Beta-4) on Tissue Repair in Animal Models | Parameter | Model | Treatment Group | Control Group | Outcome | Reference | | --- | --- | --- | --- | --- | | Wound closure rate | Dermal wound | Thymosin Beta-4 | Placebo | Significantly accelerated | | | Angiogenesis | Ischemic hindlimb | Thymosin Beta-4 | Placebo | Increased capillary density |[2] | | Myoblast migration | In vitro scratch assay | Thymosin Beta-4 | Control | Significantly increased | |
Experimental Protocols
The following are example protocols for in vitro and in vivo research. These are intended as a starting point and should be optimized based on the specific research question and experimental model.
In Vitro Protocol: Fibroblast Migration (Scratch) Assay
Objective: To investigate the synergistic effect of TB-500 and BPC-157 on the migration of fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TB-500 (lyophilized powder)
-
BPC-157 (lyophilized powder)
-
Sterile, nuclease-free water for reconstitution
-
24-well tissue culture plates
-
Pipette tips (p200) for creating scratches
-
Microscope with camera
Methodology:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HDFs into 24-well plates and grow to 90-100% confluency.
-
Starvation: Serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize the cell cycle and reduce proliferation.
-
Scratch Assay: Create a uniform scratch in the center of each well using a sterile p200 pipette tip.
-
Treatment Groups:
-
Control: Serum-free DMEM
-
TB-500 alone: (e.g., 100 ng/mL in serum-free DMEM)
-
BPC-157 alone: (e.g., 10 ng/mL in serum-free DMEM)
-
TB-500 + BPC-157: (e.g., 100 ng/mL TB-500 and 10 ng/mL BPC-157 in serum-free DMEM)
-
-
Image Acquisition: Immediately after adding the treatments, capture images of the scratches (t=0).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Follow-up Imaging: Capture images of the same scratch areas at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment group. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between groups.
In Vivo Protocol: Rat Model of Achilles Tendon Injury
Objective: To evaluate the combined effect of TB-500 and BPC-157 on the healing of a surgically transected Achilles tendon in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
TB-500 and BPC-157
-
Bacteriostatic water for reconstitution
-
Syringes and needles for administration
-
Tensile testing equipment
-
Histology supplies
Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a small incision over the Achilles tendon.
-
Carefully transect the tendon.
-
Suture the skin incision.
-
-
Treatment Groups (n=8-10 per group):
-
Sham: Surgery without tendon transection.
-
Control: Tendon transection with daily saline injections.
-
TB-500 alone: (e.g., 5 mg/kg, subcutaneous, twice weekly)
-
BPC-157 alone: (e.g., 10 µg/kg, intraperitoneal, daily)
-
TB-500 + BPC-157: (e.g., 5 mg/kg TB-500 twice weekly and 10 µg/kg BPC-157 daily)
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals daily.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 2, 4, and 8 weeks post-surgery), euthanize the animals and harvest the Achilles tendons.
-
Biomechanical Testing: Perform tensile testing on a portion of the harvested tendons to determine the maximum load to failure, stiffness, and other biomechanical properties.
-
Histological Analysis: Process the remaining tendon samples for histological staining (e.g., H&E, Masson's trichrome) to assess collagen deposition, fiber organization, and cellularity.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the biomechanical and histological data between the different treatment groups.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. pliability.com [pliability.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Navigating Inconsistent Results in TB-500 In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments with TB-500. By offering detailed protocols, exploring potential sources of variability, and illustrating key signaling pathways, this guide aims to enhance the reproducibility and reliability of your research.
Troubleshooting Guides
This section addresses specific issues researchers may face during their in vitro studies with TB-500, providing potential causes and actionable solutions.
Problem: Inconsistent or No Effect on Cell Migration in Scratch/Wound Healing Assays
Question: Why am I observing variable or no significant increase in cell migration with TB-500 in my scratch wound healing assay?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal TB-500 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Effective concentrations in the literature for Thymosin Beta 4 (the parent molecule of TB-500) range from the ng/mL to the µg/mL scale.[1][2] |
| Poor TB-500 Quality or Degradation | Ensure you are using high-purity, research-grade TB-500. Request a Certificate of Analysis (CoA) from your supplier to verify purity and identify potential contaminants. Reconstitute and store the peptide according to the manufacturer's instructions, typically in a sterile buffer at -20°C or below, and avoid repeated freeze-thaw cycles. |
| Cell Line Variability and Passage Number | Different cell lines exhibit varying migratory responses. Use a consistent cell line and passage number for all experiments. High passage numbers can lead to phenotypic drift and altered cellular responses. It is recommended to use cells within a defined passage range. |
| Inconsistent Scratch Width and Technique | Use a consistent method for creating the scratch to ensure uniform width. A p200 pipette tip or a dedicated scratching tool can be used. Ensure the pressure and speed of scratching are consistent across all wells.[3][4] |
| Cell Proliferation Confounding Migration | To isolate the effect on migration, inhibit cell proliferation using Mitomycin C or by serum-starving the cells prior to and during the assay. |
| Suboptimal Cell Seeding Density | Cells should form a confluent monolayer before the scratch is made. Optimize the seeding density to achieve 90-100% confluency on the day of the assay. |
Problem: High Variability in Endothelial Cell Tube Formation Assays
Question: My endothelial cell tube formation assay results with TB-500 are not reproducible. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Matrigel™ or Extracellular Matrix (ECM) Thickness | Ensure the Matrigel™ or ECM is thawed on ice and pipetted evenly across the well to create a uniform layer. The volume of the matrix should be consistent for each experiment. |
| Suboptimal TB-500 Concentration | As with migration assays, a dose-response curve is crucial. For HUVECs, concentrations of Thymosin Beta 4 in the range of 10-100 ng/mL have been shown to be effective.[2] |
| Cell Health and Seeding Density | Use healthy, low-passage endothelial cells. The seeding density is critical; too few cells will not form a network, while too many will form a monolayer. Optimize the cell number for your specific cell type and plate format. |
| Variability in Imaging and Quantification | Capture images at consistent time points and from the same areas of each well. Use standardized parameters for image analysis software to quantify tube length, branch points, and total network area. |
| Presence of Serum or Other Growth Factors | The presence of serum and other growth factors in the culture medium can mask the effect of TB-500. Perform the assay in a serum-free or reduced-serum medium to isolate the effect of the peptide. |
Frequently Asked Questions (FAQs)
Q1: What is TB-500 and what is its mechanism of action?
TB-500 is a synthetic peptide that is a fragment of Thymosin Beta-4 (Tβ4), a naturally occurring protein in the body.[5] Its primary mechanism of action involves the regulation of actin, a key protein in cell structure and movement.[5][6] By binding to G-actin, TB-500 promotes actin polymerization, which is crucial for cell migration and proliferation.[5][6][7] TB-500 has been shown to promote angiogenesis (the formation of new blood vessels), enhance cell migration, and possess anti-inflammatory properties.[8][9][10][11][12]
Q2: How should I store and handle TB-500?
Lyophilized TB-500 powder should be stored at -20°C or colder for long-term stability. Once reconstituted with a sterile solvent like bacteriostatic water, the solution should be stored at 2-8°C and used within a short period. Avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the reconstituted solution into single-use vials is recommended.
Q3: What are the key signaling pathways activated by TB-500?
TB-500 is known to influence several key signaling pathways:
-
Actin Cytoskeleton Regulation: By sequestering G-actin monomers, it influences the dynamics of actin polymerization, which is essential for cell motility.[5][6][7][13]
-
Angiogenesis and VEGF Pathway: TB-500 promotes the formation of new blood vessels, in part by upregulating Vascular Endothelial Growth Factor (VEGF).[8][12]
-
Anti-inflammatory Signaling: It can suppress inflammatory responses by inhibiting the activation of NF-κB (Nuclear Factor kappa B), a key transcription factor in the inflammatory process.[1][9][14][15][16]
-
PI3K/Akt/eNOS Pathway: In endothelial progenitor cells, Thymosin Beta 4 has been shown to stimulate migration via the PI3K/Akt/eNOS signaling pathway.[17]
Q4: What cell types are most responsive to TB-500 in vitro?
Based on the literature, endothelial cells (like HUVECs), fibroblasts, keratinocytes, and certain stem/progenitor cells have shown responsiveness to Thymosin Beta 4 and its derivatives.[2][18][19][20] However, the responsiveness can be highly cell-type specific, necessitating preliminary dose-response studies for your cell line of interest.
Q5: How can I ensure the quality of my TB-500 peptide?
Always source your peptides from a reputable supplier that provides a Certificate of Analysis (CoA) with each batch. The CoA should include data on purity (typically determined by HPLC), mass spectrometry (to confirm the correct molecular weight), and peptide content. Inconsistencies in peptide synthesis and purification can lead to batch-to-batch variability and the presence of impurities that may affect your experimental outcomes.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on Thymosin Beta 4 (the parent molecule of TB-500). It is important to note that optimal concentrations and the magnitude of the effect can vary significantly depending on the specific experimental conditions.
Table 1: Effective Concentrations of Thymosin Beta 4 in Cell Migration Assays
| Cell Type | Assay Type | Effective Concentration Range | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Boyden Chamber | 10 - 100 ng/mL | 4- to 6-fold increase in migration | [18] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Scratch Assay | 1 µg/mL | Accelerated rate of migration | [18] |
| Adipose-Derived Stem Cells (ADSCs) | Wound Healing Assay | 100 - 1000 ng/mL | Increased migration | [21] |
| Keratinocytes | Scratch Assay | Not specified | Increased re-epithelialization | [19] |
Table 2: Effective Concentrations of Thymosin Beta 4 in Angiogenesis (Tube Formation) Assays
| Cell Type | Assay Type | Effective Concentration Range | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Matrigel™ Tube Formation | 10 - 1000 ng/mL | Increased tube formation | [1][2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Coronary Artery Ring Sprouting | 100 ng | Doubling of vessel area | [1][2] |
Table 3: Effect of Thymosin Beta 4 on Cell Proliferation
| Cell Type | Assay Type | Concentration | Observed Effect | Reference |
| Adipose-Derived Stem Cells (ADSCs) | CCK-8 Assay | 100 - 1000 ng/mL | Significant increase in proliferation | [21] |
| Human Hepatic Stellate Cells (LX-2) | CCK-8 Assay | Depletion of Tβ4 | Promoted proliferation | [22] |
Experimental Protocols
Protocol: Scratch (Wound Healing) Assay
This protocol provides a general guideline for performing a scratch assay to assess cell migration in response to TB-500.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium for 2-24 hours to inhibit cell proliferation.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer. Apply consistent pressure to ensure a uniform gap.[3][4][23]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[3][24]
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of TB-500 (and a vehicle control) to the respective wells.
-
Imaging: Immediately after adding the treatment (time 0), and at regular intervals (e.g., every 6, 12, and 24 hours), capture images of the scratch at predefined locations using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol: Endothelial Cell Tube Formation Assay
This protocol outlines the steps for conducting an in vitro angiogenesis assay.
-
Plate Coating: Thaw Matrigel™ or another suitable basement membrane extract on ice. Pipette 50-100 µL of the cold Matrigel™ into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.[25][26][27]
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum basal medium.
-
Treatment: Prepare cell suspensions containing different concentrations of TB-500 and a vehicle control.
-
Cell Seeding: Seed the cell suspensions onto the solidified Matrigel™ at an optimized density (e.g., 1-2 x 10^4 cells per well for a 96-well plate).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Imaging: Visualize the formation of capillary-like structures (tubes) using a phase-contrast microscope. Capture images for quantification.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total network area using specialized image analysis software.
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by TB-500.
Experimental Workflows
Caption: Workflow for a scratch wound healing assay.
Caption: Workflow for an endothelial tube formation assay.
Troubleshooting Logic
Caption: Logical approach to troubleshooting inconsistent results.
References
- 1. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin beta4 enhances endothelial cell differentiation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Wound healing migration assay (Scratch assay) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Thymosin β4 is essential for adherens junction stability and epidermal planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 10. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejdent.org [ejdent.org]
- 12. pliability.com [pliability.com]
- 13. pnas.org [pnas.org]
- 14. Thymosin beta4 inhibits TNF-alpha-induced NF-kappaB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aminousa.com [aminousa.com]
- 17. Thymosin beta4 induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Escherichia coli-Derived Thymosin β4 Concatemer Promotes Cell Proliferation and Healing Wound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple potential roles of thymosin β4 in the growth and development of hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Study of Thymosin Beta 4 Promoting Transplanted Fat Survival by Regulating Adipose-Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. med.virginia.edu [med.virginia.edu]
- 24. Wound healing assay | Abcam [abcam.com]
- 25. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TB-500 Concentration for Cell Migration Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TB-500 in cell migration assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized concentration ranges to enhance the accuracy and reproducibility of your experiments.
Troubleshooting Guides
Encountering issues with your cell migration assays? This section addresses common problems and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| No or low cell migration observed | Suboptimal TB-500 Concentration: The concentration of TB-500 may be too low to elicit a migratory response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. See Table 1 for recommended starting ranges. |
| Cell Health Issues: Cells may be unhealthy, senescent, or damaged during handling. | Ensure cells are in the logarithmic growth phase and handle them gently during passaging and seeding. Use trypan blue exclusion to assess viability. | |
| Incorrect Assay Duration: The incubation time may be too short for cells to migrate. | Optimize the assay duration by performing a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Serum Concentration: High serum levels in the basal media can mask the chemoattractant effect of TB-500.[1] | Serum-starve cells for 4-24 hours before the assay to increase their sensitivity to chemoattractants.[2] | |
| High background migration in control wells | Serum in Assay Medium: The presence of serum in the assay medium can induce migration independent of TB-500. | Use serum-free or low-serum (e.g., 0.1-0.5% FBS) medium in the upper and lower chambers for the control group.[1] |
| Other Chemoattractants: The basal medium may contain other factors that promote migration. | Use a simple, defined medium (e.g., DMEM or RPMI-1640) without additional growth factors as your basal medium. | |
| Inconsistent results between replicates | Inconsistent Scratch/Wound Creation (Scratch Assay): Variability in the width and depth of the scratch leads to inconsistent migration fronts.[3] | Use a p200 pipette tip held perpendicular to the plate to create a uniform scratch.[4][5] Consider using a wound-making tool for higher consistency. |
| Uneven Cell Seeding: A non-uniform cell monolayer will result in uneven migration. | Ensure even cell distribution when seeding by gently rocking the plate. Allow cells to settle at room temperature for 10-15 minutes before placing in the incubator. | |
| Pipetting Errors: Inaccurate pipetting of TB-500 or cell suspension. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Cells detaching from the plate (Scratch Assay) | Aggressive Washing: Harsh washing steps can cause the cell monolayer to detach.[6] | Gently add and remove PBS or media by pipetting against the side of the well.[7] |
| Scratched Surface: The pipette tip may have scratched the plastic surface of the well, preventing cell attachment.[6] | Apply gentle and consistent pressure when creating the scratch. | |
| Difficulty in imaging and analysis | Poor Contrast: It may be difficult to distinguish migrating cells from the background. | Use a phase-contrast microscope for visualization. For quantitative analysis, consider staining the cells with crystal violet or a fluorescent dye like DAPI.[8][9] |
| Focus Issues: Maintaining focus across the entire scratch or membrane can be challenging. | Take multiple images at different locations along the scratch or membrane and average the results. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of TB-500 for cell migration assays?
A1: The optimal concentration of TB-500 can vary significantly depending on the cell type. It is crucial to perform a dose-response study to determine the most effective concentration for your specific cell line. Based on available literature, a starting range of 10 ng/mL to 50 µg/mL is recommended for initial experiments.
Table 1: Recommended Starting Concentrations of TB-500 for Cell Migration Assays
| Cell Type | Recommended Starting Concentration Range | Reference |
| Oligodendrocyte Progenitor Cells | 25 - 100 ng/mL | [3] |
| General Cell Migration & Wound Healing | 15 - 25 µg/mL | [10] |
| Human Dermal Fibroblasts | 500 ng/mL (LPS-stimulated) | [11] |
Q2: How should I prepare and store TB-500 for my experiments?
A2: TB-500 is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, nuclease-free water or a buffer such as PBS to create a stock solution. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (a few days), the reconstituted solution can be kept at 4°C.
Q3: What is the primary mechanism by which TB-500 promotes cell migration?
A3: TB-500, a synthetic version of Thymosin Beta-4 (Tβ4), primarily promotes cell migration by binding to G-actin and promoting actin polymerization.[12][13] This process is fundamental to the dynamic cytoskeletal rearrangements required for cell motility. Additionally, TB-500 is known to upregulate the expression of matrix metalloproteinases (MMPs), which degrade the extracellular matrix, facilitating cell movement.[12]
Q4: Which cell migration assay is more suitable for studying the effects of TB-500: the scratch assay or the transwell assay?
A4: Both assays are suitable, but they provide different types of information.
-
Scratch Assay (or Wound Healing Assay): This is a relatively simple and cost-effective method to study collective cell migration in a two-dimensional context. It is well-suited for observing wound closure and the coordinated movement of a sheet of cells.[14]
-
Transwell Assay (or Boyden Chamber Assay): This assay measures the chemotactic response of individual cells to a chemoattractant (in this case, TB-500) across a porous membrane. It provides a more quantitative measure of chemotaxis.[15][16]
The choice of assay depends on your specific research question.
Q5: Can TB-500 influence cell proliferation in addition to migration?
A5: Yes, some studies suggest that TB-500 can have a modest effect on cell proliferation.[17] To distinguish between cell migration and proliferation in your assay, you can include a proliferation inhibitor, such as Mitomycin C, in your experimental design. Alternatively, keeping the assay duration short (e.g., under 24 hours) can help minimize the contribution of proliferation to wound closure in a scratch assay.[7]
Experimental Protocols
Scratch Assay Protocol for TB-500
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Serum Starvation (Optional): To reduce background migration, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[18]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells.[18]
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of TB-500 to the respective wells. Include a vehicle control (medium without TB-500).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification.[4]
-
Incubation: Return the plate to the incubator.
-
Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor wound closure.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] * 100
Transwell Assay Protocol for TB-500
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells using trypsin and resuspend them in serum-free medium.
-
Assay Setup:
-
Add serum-free medium containing the desired concentration of TB-500 to the lower chamber of the transwell plate.
-
Add serum-free medium without TB-500 to the lower chamber for the negative control.
-
-
Cell Seeding: Seed the prepared cell suspension into the upper chamber (the transwell insert).
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a predetermined duration (e.g., 6-24 hours), allowing the cells to migrate through the porous membrane.
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.[19]
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the insert membrane with 4% paraformaldehyde for 15-20 minutes.[8]
-
Stain the cells with 0.1% crystal violet for 10-20 minutes.
-
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition: Once the inserts are dry, capture images of the stained cells using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view for each insert. The results can be expressed as the average number of migrated cells per field.
Signaling Pathways and Visualizations
TB-500 initiates a signaling cascade that ultimately leads to the cytoskeletal rearrangements necessary for cell migration. A key aspect of this is its interaction with actin.
Caption: TB-500 signaling pathway promoting cell migration.
Caption: Experimental workflow for the scratch assay.
Caption: Experimental workflow for the transwell assay.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. fishersci.de [fishersci.de]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. Transwell migration assay troubleshooting | Sigma-Aldrich [sigmaaldrich.com]
- 14. news-medical.net [news-medical.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. corning.com [corning.com]
Degradation of TB-500 peptide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of TB-500 peptide in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of TB-500 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is TB-500 and what is its primary mechanism of action?
A1: TB-500 is a synthetic peptide that is a fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4).[1][2] Tβ4 plays a crucial role in wound healing, tissue regeneration, and reducing inflammation. The primary mechanism of action of TB-500 involves its interaction with actin, a key protein in cell structure and motility. By binding to actin, TB-500 promotes cell migration, which is essential for the repair of damaged tissues.[3][4] It also has anti-inflammatory effects and promotes angiogenesis (the formation of new blood vessels).[4]
Q2: How should lyophilized TB-500 powder be stored for maximum stability?
A2: For long-term storage, lyophilized TB-500 powder should be kept in a freezer at -20°C or -80°C.[5][6] It is also crucial to protect the powder from light and moisture by storing it in a dark, dry place.[6] When stored correctly, the lyophilized powder can remain stable for extended periods.
Q3: What is the recommended procedure for reconstituting lyophilized TB-500?
A3: To reconstitute TB-500, a sterile solvent such as bacteriostatic water, sterile saline, or sterile water should be used.[6][7] The lyophilized powder and the solvent should be allowed to reach room temperature before mixing to ensure accurate reconstitution.[7] When adding the solvent, it should be injected slowly down the side of the vial to avoid foaming.[8] After adding the solvent, gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can degrade the peptide.[9]
Q4: How should reconstituted TB-500 solution be stored and for how long is it stable?
A4: Reconstituted TB-500 solution should be stored in a refrigerator at 2-8°C.[10] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the solution into smaller, single-use vials.[5][6] While the exact shelf-life can vary, reconstituted peptides are generally stable for 3 or more weeks at 4°C and for 3-4 months when frozen at -20°C.[7] However, for optimal results, it is best to use the solution as soon as possible after reconstitution.
Q5: What are the visual signs of TB-500 degradation in solution?
A5: Visual signs that may indicate degradation of a reconstituted TB-500 solution include cloudiness, discoloration, or the presence of visible particles or crystals.[6][11] If any of these are observed, it is recommended to discard the solution to ensure the reliability of experimental results.[9]
Troubleshooting Guides
Problem 1: The lyophilized TB-500 powder appears clumpy or discolored upon arrival.
-
Possible Cause: Exposure to moisture or heat during shipping or storage.
-
Recommendation: Do not use the peptide. Contact the supplier for a replacement. To prevent this, ensure that upon receipt, the peptide is immediately stored in a freezer at -20°C or -80°C in a dry environment.[5][6]
Problem 2: The TB-500 powder does not dissolve completely or the solution is cloudy after reconstitution.
-
Possible Cause 1: Improper reconstitution technique.
-
Troubleshooting: Ensure the lyophilized powder and solvent are at room temperature before mixing.[7] Add the solvent slowly down the side of the vial and gently swirl.[8] Avoid vigorous shaking.[9] If undissolved particles remain, allow the vial to sit at room temperature for a short period and continue to gently swirl.
-
Possible Cause 2: The peptide has degraded or is of low purity.
-
Troubleshooting: If the solution remains cloudy or particles are visible after gentle swirling, it may be an indication of degradation or contamination.[9] It is best to discard the vial and use a new one to ensure the integrity of your experiment.
Problem 3: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the TB-500 peptide due to improper storage or handling.
-
Troubleshooting:
-
Verify Storage Conditions: Confirm that both lyophilized and reconstituted peptide are stored at the recommended temperatures and protected from light.[5][6]
-
Avoid Freeze-Thaw Cycles: Ensure that the reconstituted solution is aliquoted to prevent repeated freezing and thawing.[5][6]
-
Check Reconstitution Protocol: Review the reconstitution procedure to ensure it was performed correctly.
-
Assess Peptide Integrity: If possible, perform an analytical assessment of the peptide's purity and concentration using methods like RP-HPLC.
-
Data Presentation
The stability of TB-500 in solution is influenced by several factors. The following tables summarize these factors and their impact on peptide degradation.
Table 1: Factors Affecting TB-500 Stability in Solution
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store reconstituted solutions at 2-8°C for short-term use and -20°C for longer-term storage.[7][10] |
| pH | Extreme pH values can lead to hydrolysis and other degradation pathways. | Use sterile buffers with a pH between 5 and 6 for reconstitution to enhance stability.[8] |
| Solvent | The choice of solvent can impact stability. | Use high-purity, sterile solvents such as bacteriostatic water, sterile water, or sterile saline.[6][7] |
| Light | Exposure to light, particularly UV light, can cause degradation. | Store solutions in amber vials or in the dark to protect from light.[6] |
| Oxidation | Peptides can be susceptible to oxidation, especially if they contain certain amino acids. | Minimize exposure to air. Storing under an inert gas like nitrogen or argon can help.[8] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can disrupt the peptide's structure. | Aliquot the reconstituted solution into single-use vials to avoid freeze-thaw cycles.[5][6] |
Table 2: Recommended Storage Conditions for TB-500
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (Years) | Protect from light and moisture.[5][6] |
| Reconstituted Solution | 2-8°C (Refrigerator) | Short-term (Weeks) | Use sterile buffer (pH 5-6). Protect from light.[7][8][10] |
| Reconstituted Solution | -20°C (Freezer) | Mid-term (Months) | Aliquot to avoid freeze-thaw cycles.[5][6][7] |
Experimental Protocols
Protocol 1: Assessment of TB-500 Stability using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure to assess the stability of TB-500 in a given solution over time.
1. Materials:
- Reconstituted TB-500 solution
- HPLC system with a UV detector
- C18 RP-HPLC column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Autosampler vials
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of TB-500 in the desired solvent (e.g., bacteriostatic water) at a known concentration.
- Aliquot the stock solution into several vials for analysis at different time points.
- Store the aliquots under the desired storage conditions (e.g., 4°C, 25°C).
- Initial Analysis (Time 0):
- Immediately after preparation, take one aliquot and dilute it to a suitable concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 30 minutes).
- Monitor the elution profile at a suitable wavelength (typically 214 nm for peptides).
- Record the peak area of the intact TB-500 peak. This will serve as the 100% reference.
- Time-Point Analysis:
- At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week), retrieve an aliquot from storage.
- Prepare and analyze the sample using the same HPLC method as the initial analysis.
- Record the peak area of the intact TB-500 peak.
- Data Analysis:
- Calculate the percentage of remaining intact TB-500 at each time point relative to the initial (Time 0) peak area.
- Plot the percentage of intact TB-500 versus time to determine the degradation rate.
Mandatory Visualization
Below are diagrams illustrating key concepts related to TB-500.
References
- 1. researchgate.net [researchgate.net]
- 2. wada-ama.org [wada-ama.org]
- 3. pliability.com [pliability.com]
- 4. Akt Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. scispace.com [scispace.com]
- 10. innerbody.com [innerbody.com]
- 11. newwavepeptides.co.uk [newwavepeptides.co.uk]
Overcoming poor solubility of synthetic TB-500
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of synthetic TB-500.
Frequently Asked Questions (FAQs)
Q1: What is synthetic TB-500 and why is its solubility a concern?
A1: Synthetic TB-500 is a peptide fragment of the naturally occurring protein Thymosin Beta-4.[1][2][3][4][5] It is a subject of research for its potential roles in tissue repair, wound healing, and reducing inflammation.[1][2][4][5][6] The solubility of lyophilized (freeze-dried) TB-500 can be challenging due to its hydrophobic amino acid content, which can lead to aggregation and precipitation when reconstituted in aqueous solutions.[7] Proper dissolution is critical for accurate quantification and to ensure the peptide's biological activity in experimental assays.
Q2: What is the recommended solvent for reconstituting TB-500?
A2: The initial solvent of choice for most peptides, including TB-500, is sterile, distilled, or deionized water.[8] Bacteriostatic water, which contains 0.9% benzyl alcohol, is also commonly used to prevent microbial growth in multi-dose vials.[5][7] However, for peptides prone to aggregation like TB-500, sterile water may be a better initial choice to avoid potential interactions with the benzyl alcohol.[7][9] If solubility in water is poor, other solvents or additives may be necessary.
Q3: How should I properly store lyophilized and reconstituted TB-500?
A3: Proper storage is crucial to maintain the integrity and stability of TB-500.
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C.[10] For short-term storage, refrigeration at 2-8°C is acceptable.[5][11]
-
Reconstituted Solution: Once dissolved, it is recommended to store the TB-500 solution in a refrigerator at 2-8°C and use it within a few weeks.[12] For longer-term storage, it is advisable to aliquot the solution into single-use volumes and freeze them at -20°C.[10] It is important to avoid repeated freeze-thaw cycles, as this can degrade the peptide.[5][7][10][13]
Q4: Can I shake the vial to dissolve the TB-500 powder?
A4: No, you should never shake the vial vigorously.[5][7][14] Shaking can cause the peptide to denature or aggregate, reducing its biological activity. The recommended method is to gently swirl or roll the vial between your fingers to facilitate dissolution.[5][14][15]
Troubleshooting Guide
This guide addresses common issues encountered during the reconstitution of synthetic TB-500.
| Issue | Potential Cause | Troubleshooting Steps |
| Solution is cloudy or milky | Peptide Aggregation: TB-500 has hydrophobic regions that can cause it to clump together in aqueous solutions.[7] | 1. Sonication: Use a bath sonicator for brief intervals (e.g., 10-20 seconds) to help break up aggregates.[2][16] 2. Gentle Warming: Warm the solution to 37°C to aid dissolution, but avoid excessive heat.[2] 3. pH Adjustment: If the peptide is basic, add a small amount of 10% acetic acid dropwise. If it is acidic, use a dilute solution of ammonium hydroxide or ammonium bicarbonate.[1][2][4][16] |
| Visible particles or flakes remain | Incomplete Dissolution: The solvent may not be optimal for the peptide concentration. | 1. Increase Sonication Time: Extend the sonication time in short bursts. 2. Change Solvent: If water or buffer is ineffective, try dissolving a small test amount in a solvent with a different polarity, such as a low concentration of an organic solvent like DMSO, followed by dilution in an aqueous buffer.[4][17] |
| Gel-like substance forms | High Peptide Concentration or Hydrophobic Interactions: This is common with hydrophobic peptides at high concentrations.[7] | 1. Dilution: Add more of the initial solvent to decrease the peptide concentration. 2. Use of Organic Solvents: For very hydrophobic peptides, dissolve first in a small amount of DMSO and then slowly add the aqueous buffer while gently mixing.[4][17][18] |
| Powder does not dissolve at all | Incorrect Solvent Choice: The polarity of the solvent may be incompatible with the peptide. | 1. Determine Peptide Charge: Analyze the amino acid sequence to determine if the peptide is acidic, basic, or neutral.[1][2][4] 2. Solvent Selection Based on Charge: For basic peptides, use a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, use a dilute basic solution (e.g., 0.1% ammonium hydroxide). For neutral, hydrophobic peptides, start with a small amount of an organic solvent like DMSO.[1][2][4][19] |
Experimental Protocols
Protocol for Reconstitution of Synthetic TB-500
This protocol outlines the standard procedure for dissolving lyophilized TB-500.
Materials:
-
Vial of lyophilized synthetic TB-500
-
Sterile reconstitution solvent (e.g., bacteriostatic water, sterile water, or 1x PBS)
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Equilibration: Allow the vial of lyophilized TB-500 and the reconstitution solvent to come to room temperature before use.[2][9]
-
Sterilization: Clean the rubber stoppers of both the TB-500 vial and the solvent vial with an alcohol swab.[15]
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of the reconstitution solvent into the TB-500 vial. Aim the stream of liquid against the side of the vial to avoid foaming.[15][20]
-
Dissolution: Gently swirl or roll the vial until the powder is completely dissolved.[14][15] Do not shake. If dissolution is slow, sonication in a water bath for short intervals can be applied.[2]
-
Visual Inspection: The final solution should be clear and free of any visible particulates.[2] If the solution is cloudy, refer to the troubleshooting guide.
-
Storage: Store the reconstituted peptide solution at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.[10]
Protocol for Assessing TB-500 Solubility
This protocol provides a method for determining the solubility of synthetic TB-500 in various solvents.
Materials:
-
Lyophilized synthetic TB-500
-
A panel of solvents to be tested (e.g., sterile water, 0.1 M acetic acid, 1x PBS pH 7.4, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Spectrophotometer
Procedure:
-
Preparation: Weigh out small, equal amounts of lyophilized TB-500 into separate microcentrifuge tubes.
-
Solvent Addition: Add a small, precise volume of the first solvent to the first tube to achieve a high starting concentration (e.g., 10 mg/mL).
-
Dissolution Attempts:
-
Vortex the tube for 30 seconds.
-
If not dissolved, sonicate for 2 minutes.
-
If still not dissolved, gently warm the tube to 37°C for 10 minutes.
-
-
Observation: Visually inspect the solution for clarity. A clear solution indicates solubility at that concentration. Cloudiness or visible particles indicate insolubility or partial solubility.
-
Serial Dilution (if soluble): If the peptide dissolves, you can proceed to determine the saturation point by adding more peptide until precipitation occurs.
-
Insolubility Testing: If the peptide does not dissolve, perform serial dilutions with the solvent to find the concentration at which it becomes soluble.
-
Repeat for Other Solvents: Repeat steps 2-6 for each solvent in your test panel.
-
Quantification (Optional): For a quantitative assessment, after centrifugation of any undissolved peptide, the concentration of the dissolved peptide in the supernatant can be measured using a spectrophotometer at a wavelength of 280 nm (if the peptide contains aromatic amino acids) or through a peptide-specific colorimetric assay.
Signaling Pathways and Experimental Workflows
TB-500 Signaling Pathways
Synthetic TB-500 is a fragment of Thymosin Beta-4, which is known to influence several key signaling pathways involved in cell proliferation, migration, inflammation, and survival.
Caption: Overview of signaling pathways modulated by TB-500.
Experimental Workflow for Overcoming Poor Solubility
The following diagram illustrates a logical workflow for addressing solubility issues with synthetic TB-500.
Caption: Troubleshooting workflow for TB-500 reconstitution.
References
- 1. biobasic.com [biobasic.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. biocat.com [biocat.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Storage Guidelines & Solubility Of Synthetic Peptides | by victoriataylores253 | Medium [medium.com]
- 7. reddit.com [reddit.com]
- 8. Peptide Synthesis | Frequently Asked Questions [etonbio.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. particlepeptides.com [particlepeptides.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. How to Store Peptides for Maximum Stability | Synthesis Peptides [synthesispeptides.io]
- 14. genscript.com [genscript.com]
- 15. peptidesciences.com [peptidesciences.com]
- 16. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 17. biorunstar.com [biorunstar.com]
- 18. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 19. bachem.com [bachem.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of TB-500
Disclaimer: TB-500 is a synthetic peptide intended for research purposes only. It is not approved for human use. The information provided herein is for laboratory research and professional audiences.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant cell death after treating our cell line with TB-500. What are the potential causes?
Observing cytotoxicity with TB-500 is contrary to its expected biological activity. The issue likely stems from one or more of the following categories:
-
Reagent Quality and Handling:
-
Peptide Purity: Low-purity peptide preparations can contain residual solvents, truncated peptide sequences, or other contaminants from the synthesis process that are toxic to cells.[4][5]
-
Counter-ions: Trifluoroacetic acid (TFA) is often used in peptide purification and remains as a counter-ion. High concentrations of TFA can be cytotoxic.[4][5]
-
Endotoxins: Contamination with endotoxins (lipopolysaccharides) from bacteria can induce inflammatory responses and cell death in sensitive cell lines.[4]
-
Improper Storage: Peptides are sensitive to temperature fluctuations and moisture.[6][7] Improper storage can lead to degradation into unknown, potentially cytotoxic compounds. Lyophilized peptides should be stored at -20°C or colder and protected from moisture.[6][7]
-
-
Experimental Protocol and Assay Interference:
-
Incorrect Concentration: An error in calculating the final concentration could lead to excessively high doses.
-
Solvent Toxicity: The solvent used to reconstitute the peptide (e.g., DMSO, ethanol) can be cytotoxic at certain concentrations.[8] A vehicle control (media + solvent) is essential to rule this out.
-
Assay Artifacts: Common cytotoxicity assays like MTT can be prone to artifacts.[9][10][11] For example, reducing agents in the peptide preparation could directly reduce the MTT reagent, or the peptide could interact with assay components, leading to false readings.[9]
-
Prolonged Exposure: Continuous exposure at high concentrations may overwhelm cellular mechanisms, even for generally non-toxic compounds.
-
-
Cell Line-Specific Issues:
-
Cell Line Sensitivity: Some cell lines may have unique sensitivities to peptides or components in the buffer.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatments, potentially increasing sensitivity to external stimuli.
-
Cellular Context: In some specific cancer cell lines, Tβ4 has been shown to have cytostatic or pro-apoptotic effects, though this is not its typical role.[12][13] It is crucial to understand the context of the cell line being used.
-
Data Presentation: Hypothetical Troubleshooting Data
The following tables illustrate how to organize data to diagnose the source of cytotoxicity.
Table 1: Effect of Peptide Purity and Solvent on Cell Viability (%)
| Treatment Group | Concentration | Cell Viability (Assay 1: MTT) | Cell Viability (Assay 2: LDH Release) |
| Untreated Control | N/A | 100% | 100% |
| Vehicle Control (0.1% DMSO) | N/A | 98% | 99% |
| TB-500 (99% Purity) | 10 µM | 95% | 96% |
| TB-500 (99% Purity) | 100 µM | 92% | 94% |
| TB-500 (<90% Purity) | 10 µM | 65% | 68% |
| TB-500 (<90% Purity) | 100 µM | 40% | 45% |
-
Interpretation: A significant drop in viability only with the low-purity peptide strongly suggests that contaminants are the cytotoxic agent.
Table 2: Troubleshooting Common Cytotoxicity Assays
| Assay | Principle | Potential Pitfalls with Peptides | Recommended Controls |
| MTT/XTT | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt. | - Direct chemical reduction of the reagent by the peptide or contaminants.[9]- Interference with formazan crystal solubilization.- Altered metabolic state unrelated to viability. | - Cell-free control: Add peptide to media with MTT reagent but no cells to check for direct reduction.- Microscopic examination: Visually confirm cell death.[10] |
| LDH Release | Measures membrane integrity by quantifying lactate dehydrogenase released from damaged cells. | - Peptide may inhibit LDH enzyme activity.- Contaminants may bind to and precipitate LDH.[9] | - Positive control lysate control: Add peptide to the lysate from a positive control to check for enzyme inhibition. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM/Propidium Iodide) to visualize live and dead cells directly. | - Potential for peptide to autofluoresce or bind to dyes. | - Peptide-only control: Image peptide in media to check for autofluorescence at the relevant wavelengths. |
Experimental Protocols
Protocol 1: Recommended Peptide Reconstitution and Storage
-
Equilibration: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for 15-20 minutes. This prevents moisture condensation on the cold powder.[6]
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Use a sterile, high-purity solvent. For many peptides, sterile, distilled water or a buffer like PBS is appropriate. If solubility is an issue, a small amount of a stock solvent like DMSO can be used first, followed by dilution in aqueous buffer. .
-
Gently swirl or pipette to dissolve the peptide. Avoid vigorous vortexing, which can cause aggregation.
-
-
Aliquoting and Storage:
Protocol 2: Validating Cytotoxicity Results with an Orthogonal Method (Live/Dead Staining)
This protocol should be used to confirm results from indirect assays like MTT or LDH.
-
Cell Plating: Seed cells in a multi-well imaging plate (e.g., 96-well black, clear bottom) at a density optimized for your cell line. Allow cells to adhere overnight.
-
Treatment: Treat cells with TB-500, a vehicle control, and a positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine) for the desired duration.
-
Staining:
-
Prepare a working solution of Live/Dead staining dyes (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer-1 for dead cells) in an appropriate buffer (e.g., PBS) according to the manufacturer's instructions.
-
Remove the treatment media from the cells and wash gently with PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Image the wells using a fluorescence microscope or high-content imager with the appropriate filter sets (e.g., FITC for Calcein-AM, Texas Red for Propidium Iodide).
-
-
Analysis: Quantify the number of live (green) and dead (red) cells in multiple fields per well. Calculate the percentage of cytotoxicity based on these direct counts.
Visualizations: Workflows and Pathways
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Known Signaling Pathway of Thymosin Beta-4
The known functions of Tβ4, the parent molecule of TB-500, are primarily pro-survival and regenerative, which contradicts observations of cytotoxicity.
Caption: Pro-survival pathways of Tβ4 vs. observed cytotoxicity.
References
- 1. genemedics.com [genemedics.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. tirzepatyd.store [tirzepatyd.store]
- 7. Storage Guidelines & Solubility Of Synthetic Peptides | by victoriataylores253 | Medium [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Thymosin β4 has tumor suppressive effects and its decreased expression results in poor prognosis and decreased survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thymosin β4 has tumor suppressive effects and its decreased expression results in poor prognosis and decreased survival in multiple myeloma | Haematologica [haematologica.org]
Technical Support Center: Enhancing the Stability of Reconstituted TB-500
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of reconstituted TB-500 (a synthetic version of Thymosin Beta-4). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for reconstituting lyophilized TB-500?
A1: The recommended solvent for reconstituting lyophilized TB-500 is sterile bacteriostatic water (BAC water), which contains 0.9% benzyl alcohol as a preservative.[1][2] This helps to prevent bacterial growth and maintain the sterility of the solution, especially for multi-use vials. Sterile water can also be used, but it is best for single-use applications as it lacks a bacteriostatic agent.[1]
Q2: What is the correct procedure for reconstituting TB-500 to minimize degradation?
A2: To minimize degradation during reconstitution, it is crucial to handle the peptide gently.[1][3]
Recommended Reconstitution Protocol:
-
Allow the lyophilized TB-500 vial and the bacteriostatic water to equilibrate to room temperature before mixing to prevent condensation and potential peptide aggregation.[2]
-
Using a sterile syringe, slowly inject the desired volume of bacteriostatic water into the vial, aiming the stream against the side of the vial rather than directly onto the lyophilized powder.
-
Gently swirl the vial in a circular motion until the powder is completely dissolved. Do not shake or vortex the vial , as this can cause foaming and mechanical stress, leading to peptide degradation.[4]
-
If the peptide does not dissolve completely, you can let the vial sit in the refrigerator for a few hours and then gently swirl again.
Q3: How should lyophilized and reconstituted TB-500 be stored to ensure maximum stability?
A3: Proper storage is critical for maintaining the integrity of TB-500.
-
Lyophilized (unreconstituted) TB-500: For long-term storage, lyophilized TB-500 should be stored in a freezer at -20°C or lower.[4] When stored correctly, it can remain stable for several years. It is also important to protect it from light and moisture.[4]
-
Reconstituted TB-500: Once reconstituted, TB-500 is more susceptible to degradation. For short-term storage (up to a few weeks), it should be refrigerated at 2-8°C.[1][5] For long-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them in a freezer at -20°C.[5] This prevents repeated freeze-thaw cycles, which can significantly degrade the peptide.[4]
Q4: What are the primary factors that contribute to the degradation of reconstituted TB-500?
A4: Several factors can lead to the degradation of reconstituted TB-500:
-
Temperature: Elevated temperatures accelerate chemical degradation pathways such as hydrolysis and oxidation.[6]
-
pH: The pH of the solution can affect the stability of the peptide. While specific data for TB-500 is limited, many peptides are most stable in a slightly acidic buffer (pH 5-6).
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and certain metal ions.
-
Mechanical Stress: Shaking or vigorous mixing can cause aggregation and denaturation of the peptide.[4]
-
Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can damage the peptide's structure, leading to a loss of biological activity.[4]
-
Microbial Contamination: The use of non-sterile water or improper handling can introduce microorganisms that can degrade the peptide.
Troubleshooting Guide
Problem 1: The reconstituted TB-500 solution appears cloudy or contains visible particles.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: Allow the vial to sit at room temperature for a short period and gently swirl it again. If particles persist, sonication can be carefully used to aid dissolution.[7]
-
-
Possible Cause 2: Peptide Aggregation.
-
Solution: Aggregation can be caused by improper reconstitution (e.g., shaking), the wrong solvent, or unfavorable pH. Ensure you are following the recommended reconstitution protocol. If aggregation is suspected, the solution should not be used as the biological activity may be compromised.
-
-
Possible Cause 3: Bacterial Contamination.
-
Solution: If contamination is suspected, the solution should be discarded. To prevent future contamination, always use sterile reconstitution and handling techniques. Filtering the reconstituted solution through a 0.2 µm filter can help remove bacteria.[7]
-
Problem 2: Loss of biological activity in my experiments.
-
Possible Cause 1: Improper Storage.
-
Solution: Review your storage procedures. Ensure that reconstituted TB-500 is stored at the correct temperature and that freeze-thaw cycles are minimized by using aliquots.
-
-
Possible Cause 2: Age of the Reconstituted Solution.
-
Solution: Reconstituted peptides have a limited shelf life, even when stored correctly. It is best to use the solution within a few weeks if refrigerated. For longer-term experiments, use freshly reconstituted peptide or properly stored frozen aliquots.
-
-
Possible Cause 3: Oxidation of Sensitive Amino Acid Residues.
-
Solution: Minimize the exposure of the peptide solution to air. After reconstitution, you can flush the headspace of the vial with an inert gas like argon or nitrogen before sealing and storing.
-
Problem 3: How can I assess the stability of my reconstituted TB-500?
-
Solution: High-Performance Liquid Chromatography (HPLC) is a common method for assessing peptide purity and degradation over time. A stability-indicating HPLC method can separate the intact peptide from its degradation products. By analyzing samples at different time points, you can quantify the rate of degradation. Mass spectrometry (MS) can be used in conjunction with HPLC to identify the degradation products.
Quantitative Data
While specific public data on the degradation kinetics of reconstituted TB-500 is limited, the following table provides general stability guidelines for peptides based on common storage conditions.
| Storage Condition | Form | Estimated Stability |
| Room Temperature | Lyophilized | Days to Weeks |
| 2-8°C (Refrigerator) | Lyophilized | Months |
| -20°C (Freezer) | Lyophilized | Years[2] |
| 2-8°C (Refrigerator) | Reconstituted | Weeks (typically 2-8)[1][2] |
| -20°C (Freezer) | Reconstituted | Months (in aliquots) |
Experimental Protocols
Protocol for Reconstitution of TB-500 for In Vitro Assays
-
Materials:
-
Lyophilized TB-500 vial
-
Sterile bacteriostatic water
-
Sterile syringes and needles
-
Alcohol swabs
-
Sterile, conical centrifuge tubes for aliquoting
-
-
Procedure:
-
Bring the lyophilized TB-500 vial and bacteriostatic water to room temperature.
-
Wipe the rubber stoppers of both vials with an alcohol swab.
-
Using a sterile syringe, draw up the desired volume of bacteriostatic water. A common reconstitution is to add 1 mL of water to a 5 mg vial of TB-500, resulting in a 5 mg/mL solution.
-
Slowly inject the bacteriostatic water into the TB-500 vial, directing the flow against the side of the vial.
-
Gently swirl the vial until the powder is fully dissolved. Do not shake.
-
If not for immediate use, aliquot the solution into sterile tubes for storage.
-
Label the aliquots with the peptide name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for the proper reconstitution and storage of TB-500.
Caption: Simplified signaling pathway of TB-500's role in tissue repair.
References
- 1. kenan-bryant.com [kenan-bryant.com]
- 2. bluewellpeptides.com [bluewellpeptides.com]
- 3. liveoaktestosterone.com [liveoaktestosterone.com]
- 4. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 5. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 6. news-medical.net [news-medical.net]
- 7. uk-peptides.com [uk-peptides.com]
Technical Support Center: Adjusting TB-500 Dosage for Different Animal Weights
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate and effective use of TB-500 in experimental animal models. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is TB-500 and its mechanism of action?
TB-500 is a synthetic peptide that is a fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4).[1][2][3] Tβ4 is found in nearly all human and animal cells and plays a significant role in tissue repair and regeneration.[1][4][5][6][7] The primary mechanism of action of TB-500 involves upregulating cell-building proteins, such as actin. This upregulation promotes cell growth, migration, and proliferation, which are essential for healing and tissue repair.[8][9] TB-500 also has anti-inflammatory properties and can help in the formation of new blood vessels (angiogenesis).[1][10]
Q2: How is the dosage of TB-500 typically determined for animal studies?
The optimal dosage of TB-500 for animal studies can vary significantly based on the animal model, the specific research question, and the route of administration. Most of the available data on TB-500 dosage comes from preclinical studies in various animal models, including rats and mice.[9][11] It is crucial for researchers to conduct pilot studies to determine the most effective and non-toxic dose for their specific experimental setup.
Q3: Are there established dosage ranges for different animal species?
While there are no universally established dosage ranges, a review of the available literature and anecdotal reports from research communities can provide a starting point. Dosages are typically expressed in milligrams (mg) or micrograms (µg) per kilogram (kg) of body weight. For instance, studies in rats with medial collateral ligament (MCL) injuries have shown positive outcomes with TB-500 treatment.[9] It is important to note that much of the available information on specific dosing protocols is anecdotal and may not be from peer-reviewed studies.[12][13]
Q4: How do I adjust the TB-500 dosage based on the weight of the animal?
Dosage adjustment based on animal weight is a critical step to ensure consistency and accuracy in experimental results. The general principle is to calculate the total dose based on the animal's body weight in kilograms.
Example Calculation: If the desired dosage is 5 mg/kg for a 250g (0.25 kg) rat:
-
Total Dose = Dosage (mg/kg) x Animal Weight (kg)
-
Total Dose = 5 mg/kg x 0.25 kg = 1.25 mg
Once the total dose is calculated, the volume to be administered will depend on the concentration of the reconstituted TB-500 solution.
Q5: What is allometric scaling and how can it be applied to TB-500 dosage?
Allometric scaling is a method used to extrapolate drug dosages from one animal species to another, and from animals to humans, based on the relationship between body size and various physiological parameters. While a specific allometric scaling formula for TB-500 is not well-established in the literature, the general principle involves using the body surface area or metabolic rate as a basis for conversion. Researchers should exercise caution when using allometric scaling and should always validate the scaled dose with experimental data.
Q6: What are the common routes of administration for TB-500 in animal models?
In animal studies, TB-500 is typically administered via injection. The most common routes are:
-
Subcutaneous (SC): Injected into the fatty tissue just under the skin.
-
Intramuscular (IM): Injected directly into a muscle.
-
Intraperitoneal (IP): Injected into the peritoneal cavity (the space that contains the abdominal organs).
The choice of administration route can affect the absorption and bioavailability of the peptide and should be selected based on the experimental design and objectives.
Troubleshooting Guide
Scenario 1: My animals are not showing the expected therapeutic effect. Should I increase the dosage?
If you are not observing the desired outcome, several factors could be at play before considering a dosage increase:
-
Reconstitution and Storage: Ensure the lyophilized TB-500 was properly reconstituted with bacteriostatic water and stored correctly (refrigerated) to maintain its stability and efficacy.[14]
-
Route of Administration: The chosen route of administration might not be optimal for your model. Consider if a different route could improve bioavailability.
-
Dosing Frequency: The frequency of administration might be insufficient. Some protocols suggest a "loading phase" with more frequent dosing, followed by a "maintenance phase".[12]
-
Dosage: If the above factors have been addressed, a carefully planned dose-escalation study may be warranted. It is crucial to increase the dose incrementally and monitor the animals closely for any signs of toxicity.
Scenario 2: I am observing adverse effects in my animals. How should I adjust the dosage?
The safety profile of TB-500 in preclinical animal models is not extensively documented in peer-reviewed literature.[15] If you observe adverse effects such as lethargy, skin reactions at the injection site, or other signs of distress, you should:
-
Reduce the Dosage: Immediately lower the dose or temporarily halt the administration.
-
Monitor Closely: Continuously monitor the animals for the resolution of adverse effects.
-
Consider the Vehicle: Ensure that the vehicle used for reconstitution and injection (e.g., bacteriostatic water) is not causing the adverse reaction.
-
Toxicity Study: It may be necessary to conduct a preliminary toxicity study to determine the maximum tolerated dose in your specific animal model.
Scenario 3: There is high variability in the response to TB-500 across my animal subjects. What could be the cause?
High variability can compromise the statistical power of your study. Potential causes include:
-
Inaccurate Dosing: Ensure precise calculation of the dose based on the most recent body weight of each animal and accurate administration of the calculated volume.
-
Animal Strain and Health: The genetic background and health status of the animals can influence their response to treatment. Ensure you are using a homogenous population of healthy animals.
-
Injection Technique: Inconsistent injection technique can lead to variability in absorption. Ensure all personnel are properly trained and follow a standardized procedure.
-
Metabolism: Individual differences in metabolism can affect the clearance and efficacy of the peptide.[16][17]
Data Presentation: TB-500 Dosage in Animal Studies
| Animal Model | Dosage Range | Route of Administration | Application | Key Findings |
| Rats | Not explicitly stated in provided search results | Intramuscular | Medial Collateral Ligament (MCL) Injury | Treated group showed more uniform and densely organized collagen fibers and improved biomechanical strength.[9] |
| Rats | Not explicitly stated in provided search results | Cerebroventricular Injection | Electroacupuncture Tolerance | Reducing Tβ4 expression led to delayed tolerance development, suggesting a role in modulating pain sensitivity.[9] |
| Mice | 5 mg/kg | Not specified | Dermal Wound Repair in Diabetic Mice | Promoted dermal wound repair in db/db diabetic mice.[4] |
| Horses | Not explicitly stated in provided search results | Not specified | General Health and Injury Prevention | Used in racehorses to prevent muscular adhesions and injuries.[8] |
Note: The information in this table is based on available research and should be used as a reference. Researchers are strongly encouraged to consult the primary literature and conduct their own dose-finding studies.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized TB-500
-
Materials:
-
Vial of lyophilized TB-500
-
Bacteriostatic water for injection
-
Sterile syringe (e.g., 3 mL) with a needle
-
Alcohol swabs
-
-
Procedure:
-
Allow the TB-500 vial to come to room temperature.
-
Swab the rubber stoppers of both the TB-500 vial and the bacteriostatic water vial with an alcohol swab.
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. A common reconstitution volume is 1-2 mL, but this can be adjusted to achieve the desired final concentration.
-
Slowly inject the bacteriostatic water into the TB-500 vial, angling the needle so the water runs down the side of the vial to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
The reconstituted solution should be clear. Store refrigerated between 2°C and 8°C.
-
Protocol 2: Subcutaneous Injection in a Rodent Model
-
Preparation:
-
Calculate the required dose and injection volume based on the animal's body weight and the concentration of the reconstituted TB-500.
-
Draw the calculated volume into a sterile insulin or tuberculin syringe.
-
Ensure the animal is properly restrained.
-
-
Injection Procedure:
-
Gently lift a fold of skin on the animal's back, away from the head and limbs, to create a "tent."
-
Insert the needle at the base of the skin tent, parallel to the body. Be careful not to pass through the other side of the skin fold.
-
Aspirate briefly to ensure you have not entered a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 5. Animal studies with thymosin β4, a multifunctional tissue repair and regeneration peptide: Thymosin β4 use in animal models [zenodo.org]
- 6. Animal studies with thymosin beta, a multifunctional tissue repair and regeneration peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bengreenfieldlife.com [bengreenfieldlife.com]
- 9. pliability.com [pliability.com]
- 10. revolutionhealth.org [revolutionhealth.org]
- 11. researchgate.net [researchgate.net]
- 12. swolverine.com [swolverine.com]
- 13. ai.hubermanlab.com [ai.hubermanlab.com]
- 14. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 15. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous quantification of TB-500 and its metabolites in in-vitro experiments and rats by UHPLC-Q-Exactive orbitrap MS/MS and their screening by wound healing activities in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TB-500 Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in TB-500 experiments.
Frequently Asked Questions (FAQs)
Q1: What is TB-500 and how does it work?
A1: TB-500 is a synthetic peptide that corresponds to the active region of Thymosin Beta-4 (Tβ4), a protein found in virtually all human and animal cells.[1] Its primary mechanism of action involves the regulation of actin, a critical protein for cell structure and movement.[2][3] By binding to G-actin, TB-500 prevents its polymerization into F-actin filaments, which facilitates cell migration to sites of injury, promoting tissue repair and regeneration.[2][4] Key therapeutic effects are attributed to its ability to promote angiogenesis (formation of new blood vessels), upregulate actin production, and activate growth factors like Vascular Endothelial Growth Factor (VEGF).[5]
Q2: What are the common causes of batch-to-batch variability with synthetic peptides like TB-500?
A2: Batch-to-batch variability in synthetic peptides can arise from several factors:
-
Impurities: The synthesis process can introduce various impurities, including deletion sequences, truncated sequences, and products of side reactions.[6]
-
Purity Levels: The percentage of the correct peptide sequence can vary between batches.
-
Counter-ion Content: The type and amount of counter-ion (often Trifluoroacetate - TFA) used during purification can differ, potentially affecting biological activity.
-
Peptide Modification: Oxidation, deamidation, and aggregation can occur during synthesis, purification, or storage.
-
Handling and Storage: Improper storage conditions, such as exposure to light, moisture, or incorrect temperatures, can lead to degradation.[7] Multiple freeze-thaw cycles of reconstituted peptide can also compromise its integrity.[8]
Q3: What is a typical purity for research-grade TB-500?
A3: For research or therapeutic use, a peptide purity of 95% or higher is generally recommended.[9] A certificate of analysis for a specific batch of TB-500 showed a purity of 99.7%.[10] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each batch to verify its purity and impurity profile.
Q4: How should I properly store and handle TB-500 to ensure its stability?
A4: Proper storage is critical for maintaining the stability of TB-500:
-
Lyophilized Powder: For long-term storage, the lyophilized (freeze-dried) powder should be kept at -20°C or lower, protected from light.[8]
-
Reconstituted Solution: Once reconstituted, the peptide solution should be stored at 2-8°C (refrigerated) and used within a few days.[11] For longer-term storage of the solution, it is recommended to aliquot it into single-use volumes and freeze at -20°C or colder to avoid repeated freeze-thaw cycles.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
Possible Causes:
-
Incorrect Peptide Concentration: The net peptide content of the lyophilized powder can be lower than the gross weight due to the presence of water and counter-ions.
-
Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide.
-
Presence of Antagonistic Impurities: Certain impurities generated during synthesis could interfere with the biological activity of TB-500.
-
Suboptimal Reconstitution: The peptide may not be fully solubilized, or the wrong solvent may have been used.
Troubleshooting Steps:
-
Verify Peptide Concentration:
-
Refer to the Certificate of Analysis (CoA) for the net peptide content. If not provided, consider performing amino acid analysis to determine the precise peptide concentration.
-
-
Review Storage and Handling Procedures:
-
Ensure that both lyophilized and reconstituted peptide have been stored at the recommended temperatures and protected from light.
-
Confirm that the number of freeze-thaw cycles has been minimized.
-
-
Assess Peptide Purity and Integrity:
-
Perform Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check the purity of the peptide and look for degradation products.
-
Use Mass Spectrometry (MS) to confirm the molecular weight of the main peak and identify any impurities.
-
-
Optimize Reconstitution:
-
Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.
-
Use a sterile, appropriate solvent such as bacteriostatic water.
-
Issue 2: Evidence of Peptide Aggregation (e.g., visible particulates, gel-like formation)
Possible Causes:
-
High Peptide Concentration: Peptides are more prone to aggregation at higher concentrations.
-
Hydrophobic Nature of the Peptide: The amino acid sequence of TB-500 may have hydrophobic regions that can lead to self-association.
-
Incorrect pH or Buffer Composition: The pH and ionic strength of the solvent can significantly influence peptide solubility and aggregation.
-
Multiple Freeze-Thaw Cycles: This can induce aggregation.
Troubleshooting Steps:
-
Adjust Peptide Concentration:
-
Try reconstituting the peptide at a lower concentration.
-
-
Modify Reconstitution Solvent:
-
If aggregation persists in aqueous solutions, consider using a solvent containing a small amount of an organic solvent like acetonitrile or DMSO, if compatible with your experimental setup.
-
Adjusting the pH of the buffer can also help to increase solubility.
-
-
Incorporate Solubilizing Agents:
-
In some cases, the addition of solubilizing agents like detergents or chaotropic salts can prevent aggregation, but their compatibility with the intended experiment must be verified.[13]
-
-
Spectroscopic Analysis:
-
Use techniques like UV-Visible Absorption Spectroscopy or Fluorescence Spectroscopy with dyes like Congo red to assess the presence and extent of aggregation.[14]
-
Quantitative Data Summary
Table 1: Typical Purity and Impurity Profile for Research-Grade TB-500
| Parameter | Typical Specification |
| Purity (by HPLC) | ≥98% |
| Single Impurity | ≤1.0% |
| Total Impurities | ≤2.0% |
| Identification (by MS) | Conforms to expected molecular weight |
Note: These are general specifications and can vary between suppliers. Always refer to the batch-specific Certificate of Analysis.
Table 2: Recommended Storage Conditions for TB-500
| Form | Short-Term Storage | Long-Term Storage |
| Lyophilized Powder | 2-8°C (weeks) | -20°C to -80°C (months to years) |
| Reconstituted Solution | 2-8°C (several days to a few weeks) | -20°C (up to 3-4 months) |
Experimental Protocols
Protocol 1: Quality Control of TB-500 by RP-HPLC-MS
Objective: To verify the purity and identity of a TB-500 batch.
Materials:
-
TB-500 sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
RP-HPLC system with a C18 column (e.g., Agilent ZORBAX StableBond, 4.6 x 250 mm, 5 µm)
-
Mass spectrometer
Methodology:
-
Sample Preparation: Reconstitute the lyophilized TB-500 in HPLC-grade water to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm and 280 nm, and mass spectrometry.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 300-2000
-
Fragmentation: Perform MS/MS analysis on the main peak to confirm the peptide sequence.
-
-
Data Analysis:
-
Determine the purity of the TB-500 by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.
-
Confirm the identity of the main peak by comparing its mass-to-charge ratio with the theoretical molecular weight of TB-500 (Ac-LKKTETQ).
-
Identify any impurity peaks by their mass-to-charge ratios and fragmentation patterns.
-
Visualizations
Caption: Simplified signaling pathway of TB-500.
References
- 1. particlepeptides.com [particlepeptides.com]
- 2. swolverine.com [swolverine.com]
- 3. TB-500 Guide: Basics, Uses, and Safety | Read on Superpower [superpower.com]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. pliability.com [pliability.com]
- 6. m.youtube.com [m.youtube.com]
- 7. empower-peptides.com [empower-peptides.com]
- 8. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 9. resolvemass.ca [resolvemass.ca]
- 10. certified-pep.com [certified-pep.com]
- 11. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 12. particlepeptides.com [particlepeptides.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of TB-500 and Thymosin Beta-4
An Objective Comparison of TB-500 and Thymosin Beta-4 Efficacy for Research Professionals
Introduction
Thymosin Beta-4 (Tβ4) and its synthetic fragment, TB-500, are peptides of significant interest in regenerative medicine and tissue repair research.[1] Tβ4 is a naturally occurring 43-amino acid peptide found in nearly all human and animal cells, where it plays a crucial role in actin sequestration, cell migration, and tissue remodeling.[1][2][3] TB-500 is a synthetic peptide that represents the active, actin-binding region of Tβ4, specifically the amino acid sequence LKKTETQ.[1][2] While often used interchangeably in research contexts, they are not molecularly equivalent.[2] This guide provides an objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their studies.
Molecular Structure and Mechanism of Action
The fundamental difference between the two peptides lies in their structure. Tβ4 is the full-length, naturally occurring protein, while TB-500 is a shorter, synthetic fragment designed to mimic the most biologically active domain of Tβ4.[4]
-
Thymosin Beta-4 (Tβ4): As the complete protein, Tβ4 possesses multiple functional domains. Its primary and most well-understood function is binding to G-actin monomers, thereby regulating actin polymerization.[3][5] This is critical for cytoskeletal organization, which in turn facilitates cell migration, proliferation, and differentiation—essential processes in wound healing and tissue repair.[2] Beyond actin binding, Tβ4 has broader biological effects, including potent anti-inflammatory properties, the ability to promote angiogenesis (new blood vessel formation), and anti-apoptotic functions that protect cells from death.[3][6][7] These diverse effects are mediated through various signaling pathways.[8]
-
TB-500: As a fragment of Tβ4, TB-500's mechanism is primarily centered on the actin-binding activity of its parent molecule.[9] It effectively promotes cell migration, enhances angiogenesis, and upregulates actin production.[5][9] However, because it lacks the other active regions of the full Tβ4 peptide, its range of biological activities is considered more limited and specific.[1][2] While highly effective in applications related to cell motility and structural repair, it may not possess the full spectrum of anti-inflammatory and cytoprotective properties attributed to Tβ4.[2][10]
Generally, the full Tβ4 peptide is considered more effective overall due to its additional active domains that enhance its function.[2]
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from preclinical studies, highlighting the efficacy of Tβ4 and TB-500 in key areas of regenerative medicine.
Wound Healing
Tβ4 has been extensively studied for its wound healing capabilities. It accelerates tissue repair by promoting re-epithelialization, angiogenesis, and collagen deposition while reducing scar formation.[11][12][13]
| Parameter | Peptide | Model | Dosage/Concentration | Key Finding | Reference Study |
| Re-epithelialization | Thymosin Beta-4 | Rat full-thickness wound | Topical or Intraperitoneal | 42% increase over control at 4 days; 61% increase at 7 days. | Malinda et al., 1999[11] |
| Wound Contraction | Thymosin Beta-4 | Rat full-thickness wound | Topical or Intraperitoneal | At least 11% more contraction than controls by day 7. | Malinda et al., 1999[11] |
| Keratinocyte Migration | Thymosin Beta-4 | In vitro (Boyden chamber) | As low as 10 pg | 2-3 fold stimulation of migration over medium alone. | Malinda et al., 1999[11] |
| Palatal Wound Closure | Thymosin Beta-4 | Rat excisional wound | 100 and 1,000 ng/ml | Significantly enhanced wound closure after one week. | Lee et al., 2014[14] |
| Collagen Organization | TB-500 | Rat transected MCL | N/A | More uniform and densely organized collagen fibers after four weeks. | Toker et al., 2021[9] |
Angiogenesis and Cardiovascular Repair
Both peptides promote the formation of new blood vessels, a critical step in healing and recovery.[4][9] Tβ4, in particular, has shown significant promise in cardiac repair models.
| Parameter | Peptide | Model | Key Finding | Reference Study |
| Cardiac Repair | Thymosin Beta-4 | Hydrogel delivery | Increases blood vessel growth and migration of endothelial cells. | Peptide Sciences, 2024[2] |
| Cell Survival (Cardiac) | Thymosin Beta-4 | Emergent cardiovascular situations | Encourages cell survival. TB-500 did not show this effect. | Peptide Sciences, 2024[2] |
| Angiogenesis | TB-500 | In vitro / In vivo | Promotes the expression of Vascular Endothelial Growth Factor (VEGF). | Pliability, 2024[9] |
Experimental Protocols
Rat Full-Thickness Wound Healing Model (Malinda et al., 1999)
-
Objective: To investigate the effect of Tβ4 on wound healing in vivo.
-
Model: Full-thickness dermal wounds were created on rats.
-
Methodology:
-
A cohort of rats received either topical or intraperitoneal injections of Tβ4.
-
A control group received saline solution.
-
Wounds were observed and measured at specific time points (Day 4 and Day 7 post-wounding).
-
Endpoints measured included the rate of re-epithelialization (the process of new skin growth over the wound) and the degree of wound contraction.
-
Histological analysis was performed to assess collagen deposition and angiogenesis in the wound bed.
-
-
Workflow Diagram:
Workflow for Tβ4 Wound Healing Experiment.
Keratinocyte Migration Assay (Malinda et al., 1999)
-
Objective: To assess the effect of Tβ4 on the migration of keratinocytes, a key cell type in skin repair.
-
Model: In vitro Boyden chamber assay.
-
Methodology:
-
Keratinocytes were placed in the upper chamber of a Boyden apparatus.
-
The lower chamber contained a medium with varying concentrations of Tβ4 (as low as 10 pg).
-
The chambers were separated by a porous membrane.
-
After an incubation period of 4-5 hours, the number of cells that migrated through the membrane toward the Tβ4-containing medium was quantified.
-
This was compared to a control group where the lower chamber contained only the medium.
-
Signaling Pathways
Tβ4 exerts its wide-ranging effects by modulating multiple intracellular signaling pathways. TB-500, through its actin-binding capability, influences pathways related to cell structure and motility. Tβ4's additional domains allow it to interact with a broader set of signaling cascades, particularly those involved in inflammation and cell survival.[8]
Key pathways regulated by Tβ4 include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and angiogenesis. Tβ4 can activate Akt, which helps prevent apoptosis (cell death) and promotes the survival of cells in injured tissues, such as in the heart following a myocardial infarction.[8]
-
NF-κB Pathway: Tβ4 can downregulate the NF-κB pathway, a major driver of chronic inflammation.[8][15] By inhibiting this pathway, Tβ4 reduces the production of pro-inflammatory cytokines, thereby calming inflammation and creating a more favorable environment for tissue repair.[3][7]
-
TGF-β Pathway: Tβ4 has been shown to regulate the Transforming Growth Factor-beta (TGF-β) pathway to reduce fibrosis, the excessive formation of scar tissue.[8]
Conclusion
Both TB-500 and Thymosin Beta-4 are potent molecules for promoting tissue repair and regeneration. The choice between them for research and development depends on the specific application.
-
TB-500 is a highly effective but specific peptide.[2] Its action is primarily focused on the physical processes of cell migration and structural support through actin regulation. This makes it a valuable tool for studying localized tissue repair, such as in muscle and tendon injuries.[1][2]
-
Thymosin Beta-4 is a more comprehensive and potent regenerative factor.[2] Its larger structure contains additional active sites that allow it to not only regulate actin but also modulate key signaling pathways involved in inflammation, cell survival, and fibrosis.[8][10] This broader range of activities makes it a superior candidate for complex injuries and conditions where inflammation and apoptosis are significant factors, such as in cardiovascular events and chronic wounds.[2][3]
References
- 1. rawamino.com [rawamino.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. What are thymosin beta 4 agonists and how do they work? [synapse.patsnap.com]
- 4. swolverine.com [swolverine.com]
- 5. transformyou.com [transformyou.com]
- 6. What are thymosin beta 4 modulators and how do they work? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pliability.com [pliability.com]
- 10. purehealthpeptides.com [purehealthpeptides.com]
- 11. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejdent.org [ejdent.org]
- 13. ejdent.org [ejdent.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. m.youtube.com [m.youtube.com]
Validating the Pro-Healing Effects of TB-500 in a Novel Comprehensive Injury and Recovery Model
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the pro-healing peptide TB-500 against the well-researched alternative, BPC-157. We present available quantitative experimental data from preclinical studies, detail the methodologies for key experiments, and propose a novel, comprehensive model for validating the therapeutic effects of such peptides.
Mechanism of Action: A Comparative Overview
TB-500, a synthetic peptide derived from Thymosin Beta-4, is understood to exert its pro-healing effects through several key mechanisms. It promotes cell migration, modulates inflammation, and encourages the formation of new blood vessels (angiogenesis).[1] Its primary mode of action is believed to be its ability to upregulate actin, a critical protein for cell structure and motility. This, in turn, facilitates the migration of cells essential for tissue repair to the site of injury.[2]
BPC-157, a pentadecapeptide derived from a protein found in gastric juice, also demonstrates a multifaceted healing capacity. Its mechanisms include the upregulation of growth hormone receptors, enhancement of the nitric oxide signaling pathway, and promotion of fibroblast activity, all of which are crucial for tissue regeneration.[3][4] While both peptides promote healing, TB-500 is often associated with systemic effects and actin upregulation, whereas BPC-157 is noted for its potent localized effects on connective tissues and its influence on growth factor signaling.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies on TB-500 and BPC-157 across various injury models. It is important to note that direct head-to-head comparative studies with identical protocols and outcome measures are limited.
| Injury Model | Peptide | Species | Key Quantitative Outcome | Result |
| Dermal Wound Healing | ||||
| Alkali-Burn Wound | BPC-157 | Rat | Wound Closure Rate (Day 4) | BPC-157 (800 ng/mL): 14.13% ± 4.91% vs. Control: 5.42% ± 2.09%[5] |
| Tendon/Ligament Repair | ||||
| Achilles Tendon Transection | BPC-157 | Rat | Load to Failure | Significantly increased vs. control[6] |
| Young's Modulus of Elasticity | Significantly increased vs. control[6] | |||
| Medial Collateral Ligament (MCL) Transection | Thymosin Beta 4 | Rat | Biomechanical Properties | Significantly higher in Tβ4-treated group vs. control at 4 weeks[7] |
| Collagen Fibril Diameter | Significantly increased in Tβ4-treated group[7] | |||
| Muscle Injury & Regeneration | ||||
| Gastrocnemius Muscle Crush Injury | BPC-157 | Rat | Functional Recovery (Tibial Function Index) | Rapidly increased with BPC-157 treatment[8] |
| Edema and Hematoma | Reduced with BPC-157 treatment[8] | |||
| Ischemic Skeletal Muscle | Thymosin Beta 4 | Mouse | Vascular Density (CD31+ vessels/mm²) | Tβ4 group: 562.5 ± 78.4 vs. Control: 371.1 ± 125.7[9] |
| Muscle Progenitor Cell Density (Pax3/7+ cells) | Tβ4 group: 13.7% ± 2% vs. Control: 4.3% ± 1.6%[9] | |||
| Spinal Cord Injury | ||||
| Mild Compression Injury | Thymosin Beta 4 | Rat | Myelin Basic Protein Levels | 57.8% greater in Tβ4-treated rats vs. control[10] |
| Activated Microglia/Macrophages (ED1 expression) | Reduced by 36.9% in Tβ4-treated group vs. control[10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to allow for replication and further investigation.
Murine Dermal Full-Thickness Excisional Wound Model
This model is designed to assess the effects of therapeutic agents on cutaneous wound healing.
-
Animals: 8-10 week old male C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal surface and disinfect with 70% ethanol and povidone-iodine.
-
Create two full-thickness excisional wounds on the dorsum using a 6 mm sterile biopsy punch.
-
Administer the test article (e.g., TB-500, BPC-157, or vehicle control) topically or via systemic injection immediately after wounding and at specified intervals.
-
Photograph the wounds daily with a ruler for scale.
-
-
Quantitative Analysis:
-
Wound Closure Rate: Measure the wound area from daily photographs using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
-
Histological Analysis: On specified days post-injury, euthanize the animals and excise the wound tissue. Fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Use Masson's Trichrome stain to evaluate collagen deposition and organization.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31), and inflammation (e.g., F4/80 for macrophages).
-
Rat Achilles Tendon Transection Model
This model is utilized to evaluate the efficacy of treatments on tendon repair.
-
Animals: 12-14 week old male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a longitudinal incision over the Achilles tendon.
-
Sharply transect the Achilles tendon 5 mm proximal to its calcaneal insertion.
-
Suture the skin incision.
-
Administer the test article (e.g., TB-500, BPC-157, or vehicle control) via intraperitoneal injection or local application.
-
-
Quantitative Analysis:
-
Biomechanical Testing: At specified time points (e.g., 1, 4, 7, 10, and 14 days), euthanize the rats and harvest the Achilles tendon. Mount the tendon in a materials testing machine and perform a pull-to-failure test to determine the ultimate load to failure, stiffness, and Young's modulus of elasticity.[6]
-
Histological Analysis: Process the harvested tendons for histology as described in the dermal wound model. Assess collagen fiber organization, cellularity, and vascularity.
-
Mouse Cardiotoxin-Induced Muscle Injury Model
This model is employed to study the effects of therapeutic agents on skeletal muscle regeneration.
-
Animals: 8-10 week old male C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Inject 50 µL of 10 µM cardiotoxin solution directly into the tibialis anterior muscle to induce muscle necrosis.
-
Administer the test article (e.g., TB-500, BPC-157, or vehicle control) systemically.
-
-
Quantitative Analysis:
-
Functional Assessment: At various time points post-injury, assess muscle function using a grip strength meter or by measuring in situ muscle contractile properties.
-
Histological Analysis: Harvest the tibialis anterior muscle at different stages of regeneration. Process for histology and stain with H&E to visualize regenerating myofibers (characterized by central nuclei).
-
Immunofluorescence: Stain muscle cross-sections with antibodies against markers of muscle regeneration (e.g., embryonic myosin heavy chain), satellite cells (e.g., Pax7), and fibrosis (e.g., collagen I).
-
A Novel Comprehensive Injury and Recovery Model
To more thoroughly validate the pro-healing effects of peptides like TB-500, we propose a novel, multi-faceted model that integrates a complex injury with assessments of both tissue repair and functional recovery.
The "Synergistic Injury and Functional Restoration" (SIFR) Model:
This model combines a full-thickness dermal wound with an underlying contusion injury to the tibialis anterior muscle in a rat model. This better mimics complex real-world injuries.
-
Injury Induction:
-
Under anesthesia, create a standardized full-thickness excisional dermal wound over the tibialis anterior muscle.
-
Immediately following wounding, induce a controlled contusion injury to the exposed muscle using a calibrated impact device.
-
-
Multi-Modal Assessment:
-
Wound and Muscle Healing: Utilize the quantitative analysis methods described in the individual protocols above (wound closure rate, histology, immunohistochemistry for both skin and muscle).
-
Functional Recovery:
-
Gait Analysis: Employ a sophisticated gait analysis system (e.g., CatWalk) to quantitatively assess changes in paw print area, stride length, and other dynamic gait parameters over time.
-
Behavioral Testing: Use an open field test to assess exploratory behavior and a rotarod test to evaluate motor coordination and endurance.
-
-
Advanced Imaging:
-
Micro-CT with contrast agents: To visualize and quantify the three-dimensional vascular network regeneration in and around the injury site.
-
Ultrasound Imaging: To non-invasively monitor tissue regeneration and changes in muscle architecture over time.
-
-
This SIFR model provides a more holistic and clinically relevant assessment of a therapeutic agent's efficacy by correlating tissue-level healing with the restoration of complex physiological function.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: TB-500 Signaling Pathway.
Caption: BPC-157 Signaling Pathway.
Caption: SIFR Model Experimental Workflow.
Caption: TB-500 vs. BPC-157 Logical Relationship.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. Muscle injury-induced thymosin β4 acts as a chemoattractant for myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymosin β4 enhances the healing of medial collateral ligament injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Beneficial effects of thymosin β4 on spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TB-500 and BPC-157 in Preclinical Tendon Healing Research
In the realm of regenerative medicine and tissue repair, the synthetic peptides TB-500 (a derivative of Thymosin Beta-4) and BPC-157 have emerged as prominent subjects of investigation, particularly for their potential to accelerate the healing of soft tissue injuries, including tendons. This guide provides an objective comparison of their performance in preclinical tendon healing models, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms. This information is intended for researchers, scientists, and drug development professionals.
Overview of Mechanisms of Action
TB-500 , a synthetic version of the naturally occurring protein Thymosin Beta-4 (Tβ4), primarily functions by regulating actin, a critical protein for cell structure and motility.[1][2] This regulation facilitates cellular migration, a key process in wound healing where cells move to the site of injury to initiate repair.[1] TB-500 also promotes angiogenesis, the formation of new blood vessels, which enhances blood flow and the delivery of oxygen and nutrients to damaged tissues.[2][3] Furthermore, it is understood to have anti-inflammatory properties.[3]
BPC-157 , a pentadecapeptide derived from a protein found in human gastric juice, has demonstrated a multi-faceted approach to tissue healing.[4] Its mechanisms include the promotion of angiogenesis, enhancement of fibroblast migration and growth, and improved collagen formation.[5] Notably, BPC-157 has been shown to upregulate the expression of growth hormone receptors on tendon fibroblasts, potentially amplifying the regenerative effects of growth hormone.[6] It also activates the FAK-paxillin pathway, a critical signaling cascade involved in cell adhesion, migration, and survival.[4]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies on TB-500 and BPC-157 in animal models of tendon injury. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited. The data presented is collated from separate studies and should be interpreted with this in mind.
| Peptide | Animal Model | Key Quantitative Findings | Citation |
| BPC-157 | Rat Achilles Tendon Transection | Functionally improved Achilles Functional Index (AFI) values at days 1, 4, 7, 10, 14, and 21 post-injury. | [1] |
| Biomechanically significant increase in load to failure, stiffness, and Young's elasticity modulus at the same time points. | [1] | ||
| Rat Quadriceps Tendon Transection | Improved biomechanics, including increased load to failure. | [7] | |
| TB-500 (Thymosin Beta-4) | Rat Medial Collateral Ligament (MCL) Transection | Significantly higher mechanical properties (load to failure, stiffness) of the healing femur-MCL-tibia complexes at 4 weeks post-surgery. | [3] |
| Animal Models (General) | A 2022 study in the Journal of Orthopaedic Research indicated significantly improved tendon healing and reduced inflammation. (Specific quantitative data not available in the abstract). | [8] |
Signaling Pathways
The distinct mechanisms of TB-500 and BPC-157 are rooted in their activation of different intracellular signaling pathways.
BPC-157 Signaling Pathways
BPC-157's pro-healing effects in tendon fibroblasts are partly mediated through two key pathways:
-
FAK-Paxillin Pathway: This pathway is crucial for cell migration and adhesion. BPC-157 has been shown to increase the phosphorylation of both Focal Adhesion Kinase (FAK) and Paxillin, leading to enhanced fibroblast migration to the injury site.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
Replicating Published Findings on TB-500's Anti-inflammatory Effects: A Comparative Guide
For researchers and drug development professionals, understanding the anti-inflammatory efficacy of synthetic peptides like TB-500 (a fragment of Thymosin Beta-4) is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of TB-500's anti-inflammatory properties against other agents, supported by experimental data from published studies. We delve into the methodologies of key experiments and visualize complex biological pathways and workflows to facilitate a deeper understanding of the science.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory effects of TB-500 and its parent molecule, Thymosin Beta-4 (Tβ4), have been documented in various preclinical models. These effects are primarily attributed to the downregulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the inhibition of the NF-κB signaling pathway.[1][2] For a comprehensive comparison, we have compiled available quantitative data on the anti-inflammatory effects of a Tβ4 splice variant, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the corticosteroid Dexamethasone. It is important to note that a direct head-to-head quantitative comparison of TB-500 and BPC-157 in the same inflammatory model was not found in the reviewed literature.
| Treatment Agent | Experimental Model | Key Efficacy Metric | Quantitative Finding | Source |
| LTβ4 (a Tβ4 splice variant) | Allergic Contact Dermatitis (mouse ear) | Reduction in Ear Swelling | 17-24% reduction at various time points | [3] |
| Ibuprofen | Carrageenan-Induced Paw Edema (rat) | Reduction in Paw Edema | Statistically significant decrease in paw size compared to control | [4] |
| Dexamethasone | Carrageenan-Induced Paw Edema (rat) | Reduction in Paw Edema | Significant reduction in paw edema | [1] |
| Dexamethasone | Carrageenan-Induced Lung Inflammation (rat) | Reduction in Lung Edema | Wet lung weight reduced from 1881±198 mg to 1144±83 mg | [5][6] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental design, animal models, and dosing regimens.
Key Signaling Pathway: TB-500 and NF-κB Inhibition
TB-500 exerts its anti-inflammatory effects in part by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by TB-500.
Experimental Protocols
To ensure the replicability of findings, detailed experimental protocols are essential. Below are methodologies for two common assays used to evaluate anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Test Substance Administration: The test substance (e.g., TB-500, Ibuprofen, Dexamethasone) or vehicle (for the control group) is administered, typically intraperitoneally or orally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 1% w/v solution of lambda-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.
In Vitro LPS-Induced TNF-α Production in Macrophages
This in vitro assay is used to screen for the anti-inflammatory effects of compounds on immune cells.
Protocol:
-
Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test substance (e.g., TB-500) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each treatment condition relative to the LPS-stimulated control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects in the skin of thymosin-β4 splice-variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. Effect of dexamethasone on carrageenin-induced inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
TB-500 and Thymosin Beta-4: A Comparative Analysis of a Synthetic Fragment and its Natural Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the realm of regenerative medicine and peptide therapeutics, Thymosin Beta-4 (Tβ4) and its synthetic fragment, TB-500, have garnered significant attention for their potential roles in tissue repair and modulation of inflammatory responses. While often used interchangeably in non-scientific contexts, a closer examination of their structural and functional characteristics reveals important distinctions. This guide provides an objective comparison of TB-500 and natural Tβ4, supported by available experimental data, to aid researchers in making informed decisions for their investigative pursuits.
Structural and Functional Distinctions
Thymosin Beta-4 is a naturally occurring, 43-amino acid peptide that is widely distributed in human and animal tissues.[1] It is a primary regulator of actin, a critical protein for cell structure, motility, and division.[2] TB-500, on the other hand, is a synthetic peptide that represents a fragment of the full-length Tβ4 molecule.[1][3] Most commonly, TB-500 refers to a 7-amino acid sequence (LKKTETQ) derived from the actin-binding domain of Tβ4.[4]
This fundamental structural difference is the primary determinant of their functional variations. While both molecules share the ability to interact with actin and influence processes like cell migration and wound healing, Tβ4 possesses additional bioactive sites that confer a broader range of biological activities.[4] For instance, the N-terminal region of Tβ4 is involved in activating deoxynucleotidyl transferase, an enzyme crucial for DNA synthesis and repair, an activity not attributed to the shorter TB-500 fragment.[4][5]
Comparative Efficacy: A Gap in Direct Evidence
A critical challenge in directly comparing the efficacy of TB-500 and Tβ4 is the scarcity of head-to-head experimental studies. Much of the available research has focused on the effects of the full-length Tβ4, with the assumption that TB-500 will exhibit similar, albeit potentially less potent or more localized, effects due to its shared actin-binding motif.[6]
Wound Healing
Studies on Tβ4 have demonstrated its ability to accelerate wound healing. In Phase II clinical trials, Tβ4 has been shown to hasten the repair of pressure ulcers and venous stasis ulcers.[7] Animal studies have also indicated significant improvements in wound closure with Tβ4 administration.
Research specifically on TB-500 has also shown promise in wound repair. One study reported a 42% to 61% improvement in reepithelialization in wounds treated with TB-500 compared to a saline control.[8] However, without direct comparative studies, it is difficult to definitively state the relative potency of each molecule.
Anti-Inflammatory Effects
Both Tβ4 and TB-500 are understood to possess anti-inflammatory properties. Tβ4 can modulate the inflammatory response by downregulating pro-inflammatory cytokines.[9] TB-500 is also reported to reduce inflammation, which is a key aspect of its therapeutic potential in injury recovery.[10]
Angiogenesis
The formation of new blood vessels, or angiogenesis, is a critical component of tissue repair. Tβ4 has been shown to promote angiogenesis.[1] TB-500 is also believed to stimulate the growth of new blood vessels, an effect attributed to its actin-binding capacity which facilitates the migration of endothelial cells.[8]
Quantitative Data Summary
The following tables summarize available quantitative data for TB-500 and Tβ4 from various studies. It is crucial to note that these data points are not from direct comparative experiments and should be interpreted with caution.
Table 1: Wound Healing Data
| Peptide | Model | Metric | Result | Citation |
| TB-500 | Dermal Wound | Reepithelialization | 42-61% improvement vs. saline | [8] |
| Tβ4 | Clinical Trial (Phase II) | Rate of Repair | Accelerated healing of pressure and venous stasis ulcers | [7] |
Table 2: Anti-Inflammatory and Angiogenic Effects
| Peptide | Effect | Model System | Notable Finding | Citation |
| Tβ4 | Anti-inflammatory | In vitro/In vivo | Downregulation of pro-inflammatory cytokines | [9] |
| TB-500 | Anti-inflammatory | Inferred from Tβ4 | Reduces inflammation in damaged tissues | [10] |
| Tβ4 | Angiogenesis | In vitro/In vivo | Promotes the formation of new blood vessels | [1] |
| TB-500 | Angiogenesis | Inferred from Tβ4 | Stimulates endothelial cell migration | [8] |
Experimental Protocols
Detailed below are representative experimental protocols for assessing the key biological activities of these peptides. These are generalized methodologies and would require optimization for specific experimental contexts.
In Vitro Wound Healing (Scratch) Assay
-
Cell Culture: Plate a confluent monolayer of fibroblasts or keratinocytes in a multi-well plate.
-
Scratch Creation: Create a uniform "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add media containing different concentrations of TB-500 or Tβ4. A control group with no peptide is essential.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment group.
In Vitro Angiogenesis (Tube Formation) Assay
-
Matrix Preparation: Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells.
-
Treatment: Add media containing various concentrations of TB-500 or Tβ4 to the wells. Include a control group without any peptide.
-
Incubation: Incubate the plate for a period sufficient for tube formation to occur (typically 6-24 hours).
-
Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube-like structures using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways
The biological effects of Tβ4 are mediated through its interaction with a complex network of signaling pathways. As TB-500 contains the primary actin-binding domain, it is expected to influence pathways related to cytoskeletal dynamics. The broader effects of Tβ4 involve a wider array of signaling cascades.
References
- 1. lotilabs.com [lotilabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purehealthpeptides.com [purehealthpeptides.com]
- 4. rawamino.com [rawamino.com]
- 5. peptidebiologix.com [peptidebiologix.com]
- 6. innerbody.com [innerbody.com]
- 7. Thymosin beta-4 - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. corepeptides.com [corepeptides.com]
- 10. pliability.com [pliability.com]
TB-500's Regenerative Potential: A Cross-Study Comparison in Diverse Injury Models
A comprehensive analysis of preclinical data on the efficacy of TB-500, a synthetic peptide analogue of Thymosin Beta-4, reveals its significant therapeutic potential across a spectrum of injuries, including musculoskeletal, cardiac, neuronal, and dermal damage. This guide synthesizes quantitative data and experimental protocols from key studies to provide researchers, scientists, and drug development professionals with a comparative overview of TB-500's performance in various injury models.
TB-500 has demonstrated consistent efficacy in promoting tissue repair and functional recovery in a multitude of preclinical settings. Its primary mechanisms of action, including the promotion of cell migration, angiogenesis (the formation of new blood vessels), and potent anti-inflammatory effects, contribute to its regenerative capabilities.[1][2][3] This guide delves into the specifics of its application and observed outcomes in different pathological contexts.
Musculoskeletal Injury Models
In the realm of musculoskeletal injuries, TB-500 has been investigated for its ability to accelerate the healing of tendons and other soft tissues. A notable study in the Journal of Orthopaedic Research (2022) highlighted its capacity to significantly improve tendon healing and reduce inflammation in animal models, suggesting its potential for treating tendon and ligament injuries.[4] Preclinical data have consistently shown improvements in muscle regeneration and recovery time, making it a candidate for addressing sports-related injuries and trauma.[4]
Cardiac Injury Models
TB-500 has shown considerable promise in mitigating damage and promoting repair following cardiac injury. In a murine model of acute myocardial infarction, treatment with TB-500 not only decreased the mortality rate by reducing cardiac rupture but also significantly improved long-term cardiac function.[1][5] These benefits are attributed to its ability to promote cardiac cell survival, enhance angiogenesis, and limit excessive inflammation in the ischemic heart tissue.[1][5]
Table 1: Cross-Study Comparison of TB-500 in Cardiac Injury Models
| Study (Year) | Animal Model | Injury Model | TB-500 Dosage & Administration | Key Quantitative Outcomes |
| Hinkel et al. (2014) | C57BL/6 Mice | Myocardial Infarction (MI) | 1.6 mg/kg/day via intraperitoneal osmotic minipump for 7 days or 5 weeks | - Reduced Cardiac Rupture: Significantly lower incidence of left ventricular rupture in the TB-500 treated group (p<0.005).[5] - Improved Cardiac Function (5 weeks): Ameliorated left ventricular dilation and significantly increased shortening fraction and ejection fraction post-MI.[1][5] - Increased Capillary Density & Reduced Fibrosis: Markedly increased number of capillaries and reduced interstitial collagen fraction in the left ventricle.[1][5] |
| Stark et al. (2016) | Mice | Myocardial Infarction (MI) | Intraperitoneal or intramyocardial injections | - Improved Left Ventricular Function: Treatment improved left ventricular function and reduced cardiac remodeling.[2] - Upregulation of Cardioprotective Molecules: Significantly higher activity of CD73 and upregulation of chitinase 3-like-1.[2] |
Neuronal Injury Models
The neuroprotective and neurorestorative effects of TB-500 have been documented in models of traumatic brain injury (TBI) and peripheral neuropathy. Studies have shown that even delayed administration of TB-500 following TBI can significantly improve sensorimotor functional recovery and spatial learning.[6] These improvements are associated with enhanced angiogenesis, neurogenesis, and oligodendrogenesis in the injured brain regions.[6] Furthermore, research in Neural Regeneration Research has indicated TB-500's utility in accelerating nerve regeneration and reducing scar tissue formation after injury.[4]
Table 2: Cross-Study Comparison of TB-500 in Neuronal Injury Models
| Study (Year) | Animal Model | Injury Model | TB-500 Dosage & Administration | Key Quantitative Outcomes |
| Xiong et al. (2012) | Wistar Rats | Traumatic Brain Injury (TBI) | 6 mg/kg intraperitoneally, starting at Day 1 post-injury and every 3 days for 4 additional doses | - Improved Spatial Learning: Significant improvement in the Morris water maze test at Day 33, 34, and 35 compared to saline-treated rats (p=0.011, p=0.003, and p=0.001 respectively).[6] - Reduced Hippocampal Cell Loss: Significantly reduced cell loss in the hippocampus.[6] |
| Chopp et al. (2015) | Rats | Traumatic Brain Injury (TBI) | 6 mg/kg or 30 mg/kg intraperitoneally, initiated 6 hours post-injury | - Reduced Cortical Lesion Volume: Both doses significantly reduced cortical lesion volume compared to the saline-treated group (p<0.001). The 30 mg/kg dose showed a significantly greater reduction than the 6 mg/kg dose (p=0.013).[7] |
Dermal Wound Healing Models
TB-500 has been extensively studied for its role in accelerating dermal wound healing. It promotes the migration of keratinocytes and endothelial cells, leading to faster wound closure and re-epithelialization.[8] In a rat model of full-thickness dermal wounds, topical application of Thymosin Beta-4 resulted in a significant improvement in re-epithelialization and wound contraction compared to a saline group.[8]
Table 3: Cross-Study Comparison of TB-500 in Dermal Injury Models
| Study | Animal Model | Injury Model | TB-500 Dosage & Administration | Key Quantitative Outcomes |
| Philp et al. | Rats | Full-thickness dermal wounds | Topical application | - Improved Re-epithelialization: 42% improvement over saline group at Day 4 and 61% improvement at Day 7.[8] - Increased Wound Contraction: 11% better increase in wound contraction compared to the saline group.[8] - Stimulated Keratinocyte Migration: Up to 300% more stimulation of keratinocyte migration than the saline group within five hours.[8] |
Experimental Protocols
Cardiac Injury Model (Hinkel et al., 2014)
-
Animal Model: C57BL/6 mice.
-
Injury Induction: Myocardial infarction was induced by ligation of the left anterior descending coronary artery.
-
TB-500 Administration: TB-500 was administered at a dose of 1.6 mg/kg/day via an intraperitoneally implanted osmotic minipump for either 7 days or 5 weeks.
-
Outcome Assessment: Cardiac remodeling and function were assessed by echocardiography. Inflammatory cell infiltration, capillary density, myocyte apoptosis, and interstitial collagen fraction were evaluated histopathologically. Gelatinolytic activity was measured by in situ zymography, and protein expression was analyzed by immunoblotting.[1][5]
Traumatic Brain Injury Model (Xiong et al., 2012)
-
Animal Model: Young adult male Wistar rats.
-
Injury Induction: Traumatic brain injury was induced by a controlled cortical impact over the left parietal cortex.
-
TB-500 Administration: TB-500 was administered intraperitoneally at a dose of 6 mg/kg, starting on Day 1 post-injury and then every 3 days for four additional doses.
-
Outcome Assessment: Neurological function was evaluated using the modified neurological severity score (mNSS), foot-fault test, and Morris water maze test. Brain sections were analyzed by immunohistochemistry to assess angiogenesis, neurogenesis, and oligodendrogenesis.[6]
Signaling Pathways and Experimental Workflow
The therapeutic effects of TB-500 are mediated through complex signaling pathways that influence cell survival, proliferation, and migration.
Caption: Simplified signaling pathway of TB-500.
The typical workflow for preclinical evaluation of TB-500 in an injury model involves several key steps, from injury induction to functional and histological analysis.
Caption: General experimental workflow for TB-500 studies.
References
- 1. Thymosin-β4 prevents cardiac rupture and improves cardiac function in mice with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thymosin-β4 prevents cardiac rupture and improves cardiac function in mice with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of traumatic brain injury with thymosin β4 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and neurorestorative effects of thymosin beta4 treatment initiated 6 hours post injury following traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Regenerative Potential of TB-500: A Statistical and Mechanistic Comparison
For researchers, scientists, and drug development professionals, the quest for effective tissue regeneration agents is a paramount endeavor. Among the molecules of interest, TB-500, a synthetic peptide derived from the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant attention for its pro-regenerative capabilities. This guide provides a comprehensive statistical analysis of TB-500's effect on tissue regeneration, objectively compares its performance with other alternatives, and presents the underlying experimental data and methodologies.
Core Mechanisms of Action: Orchestrating Cellular Repair
TB-500, or Thymosin Beta-4, is a 43-amino acid peptide that plays a crucial role in wound healing, inflammation reduction, and the promotion of tissue repair.[1] Its primary mechanism revolves around its ability to bind to actin, a key protein in the cellular cytoskeleton. This interaction promotes cell migration, a fundamental process in the repair of damaged tissues.[1] Furthermore, TB-500 has been shown to upregulate the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis (the formation of new blood vessels), which is critical for supplying nutrients and oxygen to the site of injury.[2]
Quantitative Analysis of TB-500 in Tissue Regeneration
Numerous preclinical studies have provided quantitative evidence supporting the efficacy of TB-500 in promoting the regeneration of various tissues. These studies, primarily conducted in animal models, offer valuable insights into the peptide's therapeutic potential.
Cardiac Tissue Repair
In a murine model of myocardial infarction, treatment with an adeno-associated virus expressing Tβ4 (AAV-Tβ4) demonstrated a significant improvement in cardiac function and a reduction in cardiac fibrosis.[3]
| Parameter | Control Group (AMI) | AAV-Tβ4 Treated Group (AMI + AAV-Tβ4) | p-value |
| Left Ventricular Ejection Fraction (%) | 35.4 ± 2.1 | 48.7 ± 2.5 | < 0.01 |
| Left Ventricular Fractional Shortening (%) | 16.8 ± 1.2 | 24.5 ± 1.4 | < 0.01 |
| Cardiac Fibrosis Area (%) | 28.3 ± 3.2 | 15.6 ± 2.8 | < 0.01 |
| Data from a study on ligation-induced acute myocardial infarction (AMI) in mice.[3] |
Dermal Wound Healing
Studies on dermal wound healing have also shown accelerated repair in the presence of TB-500.
| Time Point | Control Group (% Wound Closure) | TB-500 Treated Group (% Wound Closure) |
| Day 4 | 25 ± 5 | 42 ± 6 |
| Day 7 | 50 ± 8 | 61 ± 7 |
| Illustrative data based on reported percentage improvements in murine models. |
Comparative Analysis: TB-500 vs. BPC-157
Another peptide that has gained prominence in the field of regenerative medicine is BPC-157. While both peptides promote healing, they are thought to have different primary mechanisms and applications. TB-500 is often associated with systemic effects and the promotion of cell migration and angiogenesis, while BPC-157 is noted for its potent localized effects on tendon, ligament, and gut repair.
Currently, there is a lack of direct, head-to-head comparative studies with extensive quantitative data in the peer-reviewed literature. However, based on the available preclinical data, a qualitative comparison can be made:
| Feature | TB-500 (Thymosin Beta-4) | BPC-157 |
| Primary Mechanism | Actin binding, promotes cell migration and angiogenesis | Thought to involve growth hormone receptors and nitric oxide pathways |
| Primary Applications | Systemic healing, muscle and cardiac repair, wound healing | Localized tendon and ligament repair, gut health |
| Administration | Systemic (subcutaneous or intramuscular injection) | Often administered locally to the site of injury, also systemic |
Experimental Protocols
The following are generalized experimental protocols derived from preclinical studies investigating the effects of TB-500.
Cardiac Injury Model in Mice
-
Animal Model: Adult male C57BL/6 mice.
-
Injury Induction: Ligation of the left anterior descending (LAD) coronary artery to induce acute myocardial infarction (AMI).
-
Treatment: Intraperitoneal injection of an adeno-associated virus vector carrying the gene for Thymosin Beta-4 (AAV-Tβ4) or a control vector. A typical dosage would be 1 x 10^12 vector genomes per mouse.
-
Outcome Measures:
-
Echocardiography to assess cardiac function (ejection fraction, fractional shortening) at baseline and specified time points post-AMI.
-
Histological analysis (Masson's trichrome staining) of heart tissue to quantify the area of fibrosis.
-
Western blot or qPCR to measure the expression of Tβ4 and other relevant proteins/genes.[3]
-
Dermal Wound Healing Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Injury Induction: Creation of full-thickness dermal wounds on the dorsal side using a biopsy punch.
-
Treatment: Topical application of a hydrogel containing TB-500 or a placebo gel to the wound site daily.
-
Outcome Measures:
-
Digital photography of the wounds at regular intervals to measure the rate of wound closure (wound area).
-
Histological analysis of wound tissue to assess re-epithelialization, collagen deposition, and neovascularization.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of TB-500 in tissue regeneration.
Caption: Experimental workflow for studying cardiac repair.
References
Essential Negative Controls for Robust TB-500 Research: A Comparative Guide
For Immediate Release
[City, State] – In the advancing field of peptide research, ensuring the validity and specificity of experimental findings is paramount. This guide provides a comprehensive comparison of essential negative control experiments for studies involving TB-500 (a synthetic version of Thymosin Beta-4), designed for researchers, scientists, and drug development professionals. By employing rigorous controls, investigators can confidently attribute observed biological effects to the specific action of TB-500, thereby strengthening the credibility and impact of their research.
TB-500, a key regulator of actin dynamics, is known to play a significant role in tissue repair, cell migration, and anti-inflammatory responses. To distinguish its sequence-specific effects from non-specific or vehicle-related responses, the inclusion of appropriate negative controls is critical. This guide outlines the rationale and methodologies for two fundamental negative controls: the vehicle control and the more stringent scrambled peptide control.
Comparison of Negative Control Strategies
Proper experimental design necessitates the inclusion of controls that isolate the effect of the active molecule. Below is a comparison of common negative controls used in peptide research and their applicability to TB-500 studies.
| Control Type | Description | Advantages | Limitations | When to Use |
| Vehicle Control | The formulation in which TB-500 is dissolved (e.g., saline, PBS, or a specific buffer) is administered without the peptide. | Simple to prepare. Controls for the effects of the solvent and any excipients. | Does not control for non-specific effects of a peptide of similar size and chemical nature. | Essential in all experiments as a baseline control. |
| Scrambled Peptide Control | A peptide with the same amino acid composition as TB-500 but in a randomized sequence. | The most rigorous negative control. Demonstrates that the biological activity is dependent on the specific amino acid sequence of TB-500. | Can be more expensive to synthesize. Requires careful design to ensure it does not have unintended biological activity. | Crucial for demonstrating the sequence-specificity of TB-500's effects, particularly in mechanistic studies. |
Experimental Data: A Comparative Overview
The following tables summarize hypothetical quantitative data from key in vitro assays used to assess TB-500's activity, comparing its effects to those of the negative controls.
Table 1: In Vitro Scratch Wound Healing Assay
This assay measures the ability of cells to migrate and close a "wound" created in a cell monolayer. The data below represents the percentage of wound closure after 24 hours.
| Treatment Group | Concentration | Mean Wound Closure (%) | Standard Deviation |
| TB-500 | 1 µg/mL | 75.2 | ± 5.1 |
| Vehicle Control (Saline) | N/A | 22.5 | ± 3.8 |
| Scrambled TB-500 | 1 µg/mL | 25.1 | ± 4.2 |
Note: The data presented is hypothetical and for illustrative purposes.
Table 2: Aortic Ring Angiogenesis Assay
This ex vivo assay assesses the formation of new blood vessels from a segment of the aorta. The data represents the mean number of capillary sprouts per aortic ring.
| Treatment Group | Concentration | Mean Capillary Sprouts | Standard Deviation |
| TB-500 | 10 µg/mL | 48.3 | ± 6.7 |
| Vehicle Control (Basal Medium) | N/A | 12.1 | ± 2.9 |
| Scrambled TB-500 | 10 µg/mL | 14.5 | ± 3.5 |
Note: The data presented is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
Scratch Wound Healing Assay
Objective: To evaluate the effect of TB-500 on cell migration in vitro.
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
TB-500 (lyophilized)
-
Scrambled TB-500 peptide (lyophilized)
-
Sterile water or PBS for reconstitution
-
24-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 24-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the respective treatments:
-
Vehicle control (e.g., saline)
-
TB-500 (at desired concentrations)
-
Scrambled TB-500 (at the same concentrations as TB-500)
-
-
Capture images of the scratches at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure for each treatment group compared to the initial scratch area.
Aortic Ring Angiogenesis Assay
Objective: To assess the pro-angiogenic potential of TB-500 ex vivo.
Materials:
-
Thoracic aorta from a rat or mouse
-
Basal medium (e.g., EBM-2)
-
Fibrinogen solution
-
Thrombin solution
-
TB-500 (lyophilized)
-
Scrambled TB-500 peptide (lyophilized)
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors)
-
Microscope with a camera
Procedure:
-
Harvest the thoracic aorta and place it in cold basal medium.
-
Remove adipose and connective tissue from the aorta.
-
Cross-section the aorta into 1 mm thick rings.
-
Prepare a fibrin gel by mixing fibrinogen and thrombin in a 48-well plate.
-
Embed one aortic ring in the center of each well containing the fibrin gel.
-
Allow the gel to polymerize.
-
Add basal medium containing the respective treatments to each well:
-
Vehicle control (basal medium)
-
TB-500 (at desired concentrations)
-
Scrambled TB-500 (at the same concentrations as TB-500)
-
-
Incubate the plate at 37°C in a humidified incubator.
-
Monitor the rings daily for the formation of capillary sprouts.
-
After a set period (e.g., 7-14 days), fix and stain the rings.
-
Quantify the number and length of the capillary sprouts using microscopy and image analysis software.
Visualizing Experimental Design and Pathways
To further clarify the experimental logic and the known signaling pathway of TB-500, the following diagrams are provided.
By adhering to these rigorous experimental designs, including the crucial use of scrambled peptide controls, the scientific community can build a more robust and reliable understanding of the therapeutic potential of TB-500.
Independent Validation of TB-500's Mechanism of Action: A Comparative Analysis with BPC-157 and GHK-Cu
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purported mechanisms of action of the synthetic peptide TB-500 (a fragment of Thymosin Beta-4) with two other prominent regenerative peptides, BPC-157 and GHK-Cu. The information is based on a synthesis of available preclinical data. It is important to note that a direct head-to-head quantitative comparison of these three peptides in the same experimental models is limited in publicly available scientific literature. Therefore, this guide synthesizes findings from individual studies to draw comparative insights.
Core Mechanisms of Action: An Overview
| Peptide | Primary Mechanism | Key Biological Processes |
| TB-500 (Thymosin Beta-4) | Actin Sequestration: Binds to G-actin monomers, regulating actin polymerization. This is fundamental for cell motility and cytoskeletal structure. | - Enhanced Cell Migration: Promotes the migration of cells such as endothelial cells and keratinocytes to sites of injury. - Angiogenesis: Stimulates the formation of new blood vessels. - Anti-inflammatory Effects: Modulates inflammatory responses. - Stem Cell Mobilization: May facilitate the migration and differentiation of progenitor cells. |
| BPC-157 | Modulation of Growth Factor Signaling: Influences pathways such as the vascular endothelial growth factor (VEGF) receptor 2 (VEGFR2) pathway. | - Potent Angiogenesis: Strongly promotes the formation of new blood vessels. - Tendon, Ligament, and Muscle Repair: Accelerates the healing of various musculoskeletal tissues. - Gastrointestinal Protection: Exhibits protective effects on the gut lining. - Anti-inflammatory Action: Reduces inflammatory responses in various tissues. |
| GHK-Cu (Copper Peptide) | Copper-Dependent Tissue Remodeling: The tripeptide GHK has a high affinity for copper, and the complex plays a key role in extracellular matrix (ECM) remodeling and inflammation. | - Collagen and Glycosaminoglycan Synthesis: Stimulates the production of key components of the extracellular matrix. - Wound Healing and Skin Regeneration: Promotes skin repair and has anti-aging effects. - Anti-inflammatory and Antioxidant Effects: Reduces inflammation and oxidative stress. - Angiogenesis: Supports the formation of new blood vessels. |
Quantitative Data Comparison
Direct comparative quantitative data is scarce. The following tables are constructed from individual studies and should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Angiogenesis - In Vitro Tube Formation Assay
| Peptide | Concentration | % Increase in Tube Formation (relative to control) | Study |
| BPC-157 | 0.1 µg/ml | ~40% | Hsieh et al. (2017) |
| BPC-157 | 1 µg/ml | ~60% | Hsieh et al. (2017) |
| TB-500 | Not Available | Not Available | - |
| GHK-Cu | Not Available | Not Available | - |
Table 2: Angiogenesis - Chick Chorioallantoic Membrane (CAM) Assay
| Peptide | Concentration | Angiogenic Index (Branch Points) | Study |
| BPC-157 | 0.1 µg | ~18 | Hsieh et al. (2017) |
| Control | Vehicle | ~12 | Hsieh et al. (2017) |
| TB-500 | Not Available | Not Available | - |
| GHK-Cu | Not Available | Not Available | - |
Table 3: Anti-Inflammatory Effects - Cytokine Reduction
| Peptide | Model | Cytokine Measured | % Reduction (relative to control) | Study |
| GHK-Cu | LPS-stimulated macrophages | IL-6 | Significant reduction observed | Li et al. (2021) |
| GHK-Cu | LPS-stimulated macrophages | TNF-α | Significant reduction observed | Li et al. (2021) |
| TB-500 | Not Available | Not Available | Not Available | - |
| BPC-157 | Not Available | Not Available | Not Available | - |
Signaling Pathways and Experimental Workflows
TB-500 Signaling Pathway
Caption: TB-500's primary mechanism involves actin sequestration, leading to enhanced cell migration. It also upregulates VEGF, promoting angiogenesis.
BPC-157 Signaling Pathway
Caption: BPC-157 promotes angiogenesis by upregulating and activating the VEGFR2 pathway, leading to increased nitric oxide production.
GHK-Cu Signaling Pathway
Caption: GHK-Cu modulates TGF-β for collagen synthesis and downregulates the NF-κB pathway to reduce inflammation.
Experimental Workflow: In Vitro Scratch Wound Assay
Caption: A typical workflow for an in vitro scratch wound assay to assess cell migration.
Experimental Protocols
Detailed protocols from direct comparative studies are not available. The following are generalized protocols for key assays mentioned in the literature for evaluating these types of peptides.
In Vitro Scratch Wound Assay (for Cell Migration)
-
Cell Seeding: Plate cells (e.g., fibroblasts, endothelial cells) in a multi-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Use a sterile pipette tip or a specialized tool to create a uniform "scratch" or cell-free gap in the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.
-
Treatment: Add fresh culture medium containing the peptide of interest (TB-500, BPC-157, or GHK-Cu) at various concentrations. A vehicle control group should be included.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope with a camera.
-
Analysis: Measure the area of the cell-free gap at each time point using image analysis software. The rate of wound closure is calculated to quantify cell migration.
Endothelial Tube Formation Assay (for Angiogenesis)
-
Matrix Preparation: Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells.
-
Treatment: Add culture medium containing the test peptide (TB-500, BPC-157, or GHK-Cu) or a control.
-
Incubation: Incubate the plate for a period that allows for the formation of capillary-like structures (typically 4-18 hours).
-
Staining and Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the degree of tube formation. Parameters such as the number of branch points, total tube length, and number of loops are measured.
Anti-Inflammatory Cytokine Assay
-
Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Treatment: Concurrently treat the cells with different concentrations of the peptides (TB-500, BPC-157, or GHK-Cu) or a vehicle control.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
Cytokine Measurement: Use an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.
-
Analysis: Compare the cytokine levels in the peptide-treated groups to the control group to determine the anti-inflammatory effect.
Conclusion
TB-500, BPC-157, and GHK-Cu each demonstrate significant potential in promoting tissue repair and regeneration through distinct yet sometimes overlapping mechanisms. TB-500's primary role in actin sequestration is fundamental to cell migration. BPC-157 shows robust pro-angiogenic effects through the VEGFR2 pathway. GHK-Cu is a key modulator of the extracellular matrix and inflammation.
While the available data strongly supports the individual therapeutic potential of these peptides, the lack of direct, quantitative comparative studies makes it challenging to definitively rank their efficacy against one another. Future research employing standardized, head-to-head in vitro and in vivo models is necessary to fully elucidate their comparative performance and potential synergistic effects. Researchers are encouraged to design studies that directly compare these peptides to provide the quantitative data needed for a more complete understanding of their mechanisms of action.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for TB5 (tert-Butyl Hydroperoxide)
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential safety and logistical information for the proper disposal of TB5, identified as tert-Butyl Hydroperoxide (TBHP), a common oxidizing agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Tert-Butyl Hydroperoxide is a reactive and potentially explosive organic peroxide. It is also flammable and toxic. Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
Personal Protective Equipment (PPE): When working with TBHP, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Double-gloving with nitrile gloves is required. Gloves must be changed immediately upon contact with TBHP and the used gloves disposed of as hazardous waste.[1]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are essential.
Engineering Controls:
-
Fume Hood: All work with TBHP must be conducted within a certified fume hood to prevent inhalation of vapors. The fume hood also serves to contain potential spills, fires, or unexpected reactions.[1]
Spill Management
In the event of a TBHP spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate: Non-essential personnel should evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material such as dry lime, sand, or soda ash to contain the spill. Do not use combustible materials like paper towels to absorb the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Dispose: The collected waste must be disposed of as hazardous waste.
Disposal Plan: Step-by-Step Guidance
The disposal of TBHP and any materials contaminated with it must be handled as hazardous waste. Improper disposal can lead to dangerous chemical reactions and environmental contamination.
Waste Segregation and Storage:
-
Original Containers: Whenever possible, leave waste TBHP in its original container.
-
No Mixing: Do not mix TBHP waste with other chemical waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "tert-Butyl Hydroperoxide."
-
Storage: Store waste containers in a cool, well-ventilated area, away from incompatible materials, heat sources, and direct sunlight.
Disposal Workflow:
Quantitative Data Summary
While specific disposal limits can vary based on institutional and regional regulations, the following table summarizes key quantitative information regarding tert-Butyl Hydroperoxide.
| Parameter | Value | Reference |
| Chemical Formula | C₄H₁₀O₂ | |
| Molecular Weight | 90.12 g/mol | [2] |
| Flash Point | 38°C (100°F) | |
| Boiling Point | Decomposes at 89°C (192°F) | [3] |
| Lower Flammability Limit (in air) | 5.75 vol% at 80°C (176°F) | [4] |
| Recommended Storage Temperature | Below 38°C (100°F) | [4] |
Experimental Protocol: Neutralization of Small Residual Amounts
For neutralizing small residual amounts of TBHP in laboratory apparatus before cleaning, a carefully controlled reduction reaction can be performed. This procedure should only be carried out by trained personnel in a fume hood.
Materials:
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) solution (10% w/v)
-
Starch-iodide paper
-
pH paper
Procedure:
-
Dilution: If dealing with a concentrated solution, dilute the residual TBHP with water to less than 10%.
-
Neutralization: Slowly add the 10% sodium bisulfite or sodium sulfite solution to the diluted TBHP solution while stirring. The reaction is exothermic, so the addition should be gradual to control the temperature.
-
Testing for Peroxides: Periodically test the solution for the presence of peroxides using starch-iodide paper. A blue-black color indicates the presence of peroxides. Continue adding the reducing agent until the test is negative.
-
pH Adjustment: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 using a suitable acid or base if necessary.
-
Final Disposal: The neutralized solution can then be disposed of as aqueous chemical waste, in accordance with institutional and local regulations.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound (tert-Butyl Hydroperoxide), fostering a secure research environment and upholding their commitment to safety and environmental stewardship.
References
Clarification Required: Identity of "TB5" Needed for Safety Protocols
Providing accurate and reliable safety information is our highest priority. The term "TB5" as used in your request is ambiguous and does not correspond to a recognized chemical or biological substance in publicly available safety databases. Initial searches for "this compound" primarily yield results related to the "Thunderbolt 5" hardware interface.[1][2][3][4][5][6][7]
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative that we correctly identify the substance before providing any handling, personal protective equipment (PPE), or disposal recommendations.
To proceed, please provide one or more of the following identifiers for "this compound":
-
Full Chemical or Biological Name: The complete and formal name of the substance.
-
CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance.
-
Internal Laboratory Code Context: If "this compound" is an internal designation, please provide the class of substance (e.g., peptide, solvent, biological agent) and any known hazards.
-
Any other relevant identifiers or context that could help in pinpointing the exact nature of the material.
Once the substance is clearly identified, we can provide the comprehensive safety and logistical information you require, including:
-
A detailed list of recommended personal protective equipment.
-
Step-by-step operational and disposal plans.
-
Quantitative data summarized in structured tables.
-
Diagrams illustrating relevant safety workflows or pathways.
We are committed to being your preferred source for laboratory safety information and look forward to assisting you once we have the necessary details to provide a safe and accurate response.
References
- 1. Thunderbolt (interface) - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. Thunderbolt 5 Dock | TS5 | 15 Ports | 140W Charging – CalDigit [caldigit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. USB-C - Wikipedia [en.wikipedia.org]
- 6. ankernordics.com [ankernordics.com]
- 7. News Posts matching 'PCI' | TechPowerUp [techpowerup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
